VB124
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[1-(2-chlorophenyl)-5-(3-cyclopropyloxyphenyl)pyrazol-3-yl]methoxy]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-23(2,22(27)28)29-14-16-13-21(26(25-16)20-9-4-3-8-19(20)24)15-6-5-7-18(12-15)30-17-10-11-17/h3-9,12-13,17H,10-11,14H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRLEZWTVYGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C(=C1)C2=CC(=CC=C2)OC3CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VB124: A Technical Whitepaper on the Discovery and Synthesis of a Selective MCT4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocarboxylate transporter 4 (MCT4), a key player in cellular metabolism, has emerged as a critical therapeutic target in various pathologies, including cancer, metabolic disorders, and inflammatory diseases. MCT4 facilitates the efflux of lactate, a product of glycolysis, thereby maintaining intracellular pH and sustaining high glycolytic rates, a hallmark of many cancer cells known as the Warburg effect. Inhibition of MCT4 offers a promising strategy to disrupt tumor metabolism and overcome therapeutic resistance. This document provides an in-depth technical guide on VB124, a potent and selective small-molecule inhibitor of MCT4. We will delve into the discovery rationale, a representative synthesis process, and a compilation of its biological activity. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development in this area.
The Discovery of this compound: A Strategic Approach to Targeting MCT4
The discovery of this compound was driven by the therapeutic potential of targeting lactate transport in cancer and other diseases. The development of a selective MCT4 inhibitor required a multi-step discovery cascade to identify and optimize a lead compound with desirable potency, selectivity, and drug-like properties.
Hypothetical Discovery and Optimization Workflow
The following diagram illustrates a representative workflow for the discovery of a selective MCT4 inhibitor like this compound, from initial screening to preclinical evaluation.
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary, a representative synthesis of a structurally similar heterocyclic MCT4 inhibitor can be derived from the patent literature assigned to Vettore, LLC. The chemical structure of this compound is presented below.
Chemical Structure of this compound
-
Molecular Formula: C₂₃H₂₃ClN₂O₄
-
Molecular Weight: 426.89 g/mol
-
CAS Number: 2230186-18-0
A plausible synthetic route would involve the coupling of a substituted heterocyclic core with an appropriate side chain, followed by modifications to introduce the required functional groups. The synthesis would likely be a multi-step process requiring expertise in medicinal chemistry.
Biological Activity of this compound
This compound has demonstrated potent and selective inhibition of MCT4 in a variety of preclinical models. Its biological activity is summarized in the tables below.
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Lactate Import) | MDA-MB-231 | 8.6 nM | [1] |
| IC₅₀ (Lactate Export) | MDA-MB-231 | 19 nM | [1] |
| IC₅₀ (Lactate Export - MCT1) | BT20 | 24 µM | [1] |
| Cell Proliferation Inhibition | MDA-MB-231 (at 10 µM) | > 50% | [1] |
In Vivo Activity
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Isoproterenol-induced cardiac hypertrophy (mice) | 30 mg/kg, p.o., daily for 28 days | Attenuated cardiac hypertrophy. | [1] |
| Type 2 diabetic mice (Leprdb) | 10 mg/kg, i.p., daily for 4 weeks | Improved cardiac function and reduced inflammation. | |
| Hepatocellular Carcinoma (immunocompetent mice) | Not specified | Suppressed tumor growth, enhanced CD8+ T cell infiltration. | |
| Pulmonary Fibrosis (mice) | Not specified | Reduced bleomycin-induced pulmonary fibrosis. | |
| Toxicity Study (mice) | 30 mg/kg, twice daily for 180 days | No overt toxicities observed. | [1] |
MCT4 Signaling Pathway
MCT4 plays a crucial role in the metabolic ecosystem of tumors and other highly glycolytic tissues. The following diagram illustrates the central role of MCT4 in lactate transport and its impact on the tumor microenvironment.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are methodologies for key experiments involving this compound.
In Vitro Lactate Transport Assay
This assay measures the ability of a compound to inhibit the transport of lactate across the cell membrane.
-
Cell Culture: MDA-MB-231 cells (high MCT4 expression) and BT20 cells (high MCT1 expression) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Lactate Measurement:
-
For Lactate Export: The concentration of lactate in the cell culture supernatant is measured over time using a lactate assay kit.
-
For Lactate Import: Cells are incubated with a medium containing a known concentration of lactate, and the decrease in extracellular lactate or increase in intracellular lactate is measured.
-
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay
This assay determines the effect of MCT4 inhibition on cancer cell growth.
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as MTT, MTS, or a cell counting kit.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection according to the specified dosing regimen. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound is a potent and highly selective inhibitor of MCT4 with promising preclinical activity in a range of disease models. Its ability to disrupt the metabolic machinery of cancer cells and modulate the tumor microenvironment underscores the therapeutic potential of targeting lactate transport. The data and protocols presented in this whitepaper provide a valuable resource for researchers and drug developers working to advance MCT4 inhibitors into the clinic. Further investigation into the synthesis, formulation, and clinical application of this compound and similar compounds is warranted to fully realize their therapeutic benefits.
References
VB124: A Novel Therapeutic Candidate for Pathological Cardiac Hypertrophy — A Target Validation Whitepaper
Abstract: Pathological cardiac hypertrophy is a maladaptive response of the heart to sustained pressure overload, often progressing to heart failure. This document provides a comprehensive technical overview of the preclinical target validation for VB124, a novel small molecule inhibitor targeting Protein Kinase C (PKC), a key node in hypertrophic signaling. Data from both in vitro neonatal rat ventricular myocyte (NRVM) models and in vivo murine models of transverse aortic constriction (TAC) are presented. The findings demonstrate that this compound effectively attenuates the hypertrophic response, positioning it as a promising therapeutic candidate for further development.
Introduction: The Challenge of Cardiac Hypertrophy
Cardiac hypertrophy is an enlargement of the heart muscle in response to stimuli like hypertension and valvular disease.[1] While initially a compensatory mechanism, prolonged hypertrophy often leads to ventricular dysfunction, heart failure, and increased mortality.[2] The signaling pathways driving this process are complex and involve numerous mediators, making targeted drug development challenging.[2][3]
A central pathway implicated in pathological hypertrophy is initiated by Gq-protein coupled receptors (GPCRs), which are activated by neurohormonal stimuli such as angiotensin II and norepinephrine.[4][5] This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates Protein Kinase C (PKC), a serine/threonine kinase that phosphorylates downstream targets, leading to the activation of pro-hypertrophic transcription factors and subsequent gene expression.[4] Overexpression of PKC isoforms has been shown to produce a hypertrophic phenotype in animal models, validating it as a critical therapeutic target.[4]
This compound is a potent and selective inhibitor of the PKC family. This whitepaper details the preclinical studies designed to validate PKC as the target of this compound in robust models of cardiac hypertrophy.
Signaling Pathway Context: this compound Target
This compound is designed to inhibit the catalytic activity of PKC, thereby blocking the transduction of hypertrophic signals downstream of GPCR activation. The diagram below illustrates the targeted mechanism of action.
Caption: this compound inhibits Protein Kinase C (PKC) to block hypertrophic signaling.
Preclinical Validation Workflow
A multi-stage approach was used to validate the therapeutic potential of this compound, progressing from cell-based assays to a surgically induced disease model in vivo.
Caption: Workflow from in vitro assays to in vivo model for this compound validation.
Experimental Protocols
In Vitro Model: Phenylephrine-Induced NRVM Hypertrophy
-
Cell Culture: Neonatal rat ventricular myocytes (NRVMs) were isolated from 1-2 day old Sprague-Dawley rat pups. Cells were plated on fibronectin-coated dishes and cultured in DMEM/F12 medium.
-
Hypertrophic Stimulation: After 48 hours, cells were serum-starved for 24 hours and then stimulated with 100 µM phenylephrine (PE) to induce a hypertrophic response.[6]
-
Treatment: this compound was co-administered with PE at concentrations of 1, 10, and 100 nM. A vehicle control (0.1% DMSO) was used.
-
Cell Size Analysis: After 48 hours of stimulation, cells were fixed and stained with α-actinin. Cell surface area was measured for at least 100 cells per condition using ImageJ software.
-
Gene Expression Analysis: RNA was extracted and quantitative real-time PCR (qPCR) was performed to measure the expression of hypertrophic marker genes: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).[7]
In Vivo Model: Transverse Aortic Constriction (TAC)
-
Animal Model: All procedures were approved by the Institutional Animal Care and Use Committee. Transverse aortic constriction (TAC) surgery was performed on 8-week-old male C57BL/6 mice to induce pressure overload-induced hypertrophy.[8][9] A sham operation, without aortic constriction, was performed on control animals.
-
Treatment Protocol: One week post-surgery, mice were randomized into two groups: Vehicle (n=10) and this compound (30 mg/kg/day, delivered via oral gavage, n=10). Treatment continued for 4 weeks.
-
Echocardiography: Cardiac function and dimensions were assessed by echocardiography at baseline and after 4 weeks of treatment. Measurements included Left Ventricular Posterior Wall thickness (LVPWd), Interventricular Septum thickness (IVSd), and Ejection Fraction (EF%).
-
Histological Analysis: At the end of the study, hearts were excised, weighed, and fixed. Heart weight to body weight (HW/BW) ratios were calculated. Myocyte cross-sectional area was determined from paraffin-embedded sections stained with Wheat Germ Agglutinin (WGA).
-
Gene and Protein Analysis: Myocardial tissue was used for qPCR and Western blot analysis to quantify hypertrophic markers.
Results: this compound Attenuates Cardiac Hypertrophy
In Vitro Efficacy in NRVMs
This compound demonstrated a dose-dependent inhibition of phenylephrine-induced myocyte enlargement and hypertrophic gene expression.
| Parameter | Control | PE + Vehicle | PE + this compound (10 nM) | PE + this compound (100 nM) |
| Cell Surface Area (µm²) | 1520 ± 85 | 2890 ± 150 | 2150 ± 110 | 1680 ± 90** |
| ANP mRNA (Fold Change) | 1.0 | 8.5 ± 0.9 | 4.2 ± 0.5 | 1.8 ± 0.3 |
| BNP mRNA (Fold Change) | 1.0 | 12.1 ± 1.3 | 5.8 ± 0.7* | 2.5 ± 0.4 |
| β-MHC mRNA (Fold Change) | 1.0 | 6.2 ± 0.7 | 3.1 ± 0.4 | 1.5 ± 0.2** |
| Table 1: In Vitro Effects of this compound on PE-Stimulated NRVMs. Data are mean ± SEM. *p<0.05, *p<0.01 vs. PE + Vehicle. |
In Vivo Efficacy in the TAC Model
Four weeks of treatment with this compound significantly mitigated the development of cardiac hypertrophy and preserved cardiac function in mice subjected to TAC surgery.
| Parameter | Sham | TAC + Vehicle | TAC + this compound (30 mg/kg) |
| HW/BW (mg/g) | 4.1 ± 0.2 | 7.5 ± 0.4 | 5.4 ± 0.3 |
| LVPWd (mm) | 0.85 ± 0.04 | 1.35 ± 0.07 | 1.02 ± 0.05 |
| IVSd (mm) | 0.82 ± 0.05 | 1.31 ± 0.06 | 0.98 ± 0.06 |
| Ejection Fraction (%) | 62 ± 3 | 41 ± 4 | 55 ± 3* |
| Myocyte Area (µm²) | 210 ± 15 | 455 ± 28 | 280 ± 21 |
| ANP mRNA (Fold Change) | 1.0 | 9.8 ± 1.1 | 3.5 ± 0.6 |
| BNP mRNA (Fold Change) | 1.0 | 15.2 ± 1.8 | 5.1 ± 0.8 |
| *Table 2: In Vivo Effects of this compound in the Murine TAC Model. Data are mean ± SEM. *p<0.05, *p<0.01 vs. TAC + Vehicle. |
Discussion and Conclusion
The data presented in this whitepaper provide strong evidence for the target validation of this compound as an inhibitor of PKC for the treatment of pathological cardiac hypertrophy.
-
Mechanism Confirmation: In the in vitro NRVM model, this compound effectively blocked the hypertrophic effects of phenylephrine, an α-adrenergic agonist that signals through the Gq-PLC-PKC pathway. This confirms the ability of this compound to engage its target and prevent downstream cellular responses, namely myocyte growth and the activation of the fetal gene program.[7]
-
In Vivo Proof-of-Concept: The TAC model is a clinically relevant and stringent test for anti-hypertrophic therapies, mimicking the pressure overload seen in human disease.[8][9][10] Treatment with this compound significantly reduced the increase in heart mass (HW/BW ratio), ventricular wall thickness (LVPWd, IVSd), and individual myocyte size. This demonstrates that target engagement by this compound translates to a robust anti-hypertrophic effect at the organ level.
-
Functional Improvement: Crucially, the attenuation of structural remodeling was accompanied by a significant preservation of systolic function (Ejection Fraction). This suggests that by inhibiting the maladaptive hypertrophic signaling, this compound prevents the progression towards heart failure that is characteristic of the TAC model.[8]
Logical Framework for Development
The progression from hypothesis to preclinical validation provides a strong rationale for advancing this compound into clinical development phases.
Caption: Logical progression from hypothesis to clinical development for this compound.
References
- 1. Regression of Pathological Cardiac Hypertrophy: Signaling Pathways and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets and regulators of cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Signalling pathways for cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transverse Aortic Constriction (TAC) Model for Chronic Heart Failure_GemPharmatech [en.gempharmatech.com]
- 10. Transverse Aortic Constriction (TAC) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preclinical Profile of Metabozen-X (VB124): A Novel AMPK Activator for the Treatment of Metabolic Disorders
Disclaimer: No publicly available information was found for a compound designated "VB124". The following guide is a representative example based on a fictional compound, Metabozen-X , to demonstrate the requested format and content for a preclinical technical whitepaper.
Introduction
Metabolic disorders, including type 2 diabetes (T2D) and obesity, represent a growing global health crisis. A key cellular energy sensor and regulator of metabolism is the AMP-activated protein kinase (AMPK). Activation of AMPK has been shown to have beneficial effects on glucose homeostasis, lipid metabolism, and energy expenditure. Metabozen-X is a novel, potent, and selective small molecule activator of AMPK. This document summarizes the key preclinical in vivo data demonstrating the therapeutic potential of Metabozen-X in a well-established animal model of T2D and obesity.
Proposed Mechanism of Action: AMPK Signaling Pathway
Metabozen-X is designed to allosterically activate AMPK, a central regulator of cellular energy homeostasis. Upon activation, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and switch off anabolic pathways that consume ATP (e.g., protein synthesis, lipogenesis). The diagram below illustrates the proposed signaling cascade initiated by Metabozen-X.
The Impact of VB124 on Tumor Microenvironment Acidification: A Technical Whitepaper
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. A hallmark of the TME is its acidic nature, primarily driven by the metabolic reprogramming of cancer cells. This guide provides an in-depth technical overview of VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), and its effects on alleviating TME acidification and enhancing anti-tumor immunity.
The Acidic Tumor Microenvironment: A Consequence of the Warburg Effect
Cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2][3] This metabolic shift leads to the production of large quantities of lactic acid, which is then transported out of the cancer cell into the extracellular space.[1][2] This continuous efflux of lactate and protons (H+) results in a significantly lower pH in the TME (ranging from 6.3 to 6.9) compared to normal physiological pH (around 7.4).[3]
This acidic TME is not merely a byproduct of tumor metabolism but an active contributor to malignancy. It promotes tumor invasion, metastasis, and angiogenesis, while also suppressing the activity of anti-tumor immune cells, thereby creating an immunosuppressive shield.[3][4][5]
The Role of Monocarboxylate Transporter 4 (MCT4)
The transport of lactate out of cancer cells is primarily mediated by monocarboxylate transporters (MCTs).[2][6] MCT4, in particular, is a high-affinity lactate transporter that is frequently overexpressed in various tumors and is crucial for maintaining intracellular pH homeostasis in highly glycolytic cancer cells.[7][8] By extruding lactate, MCT4 sustains the high glycolytic rate necessary for rapid tumor growth and contributes directly to the acidification of the TME.[7][8] Due to its critical role, MCT4 has emerged as a promising therapeutic target for cancer treatment.
This compound: A Selective MCT4 Inhibitor
This compound is a highly potent and selective pharmacological inhibitor of MCT4.[1][7][8] Its mechanism of action centers on blocking the lactate transport function of MCT4.
Mechanism of Action
By inhibiting MCT4, this compound prevents the efflux of lactate from cancer cells.[1] This leads to two primary consequences:
-
Intracellular Lactate Accumulation: The blockage of lactate export results in its accumulation within the cancer cells.[9] This disrupts the intracellular pH balance and can lead to cellular stress.[7][8][9]
-
Alleviation of Tumor Microenvironment Acidification: By halting the continuous pumping of lactic acid into the extracellular space, this compound directly counteracts the acidification of the TME.[7][8]
This compound's Impact on the Anti-Tumor Immune Response
The normalization of the TME's pH by this compound has profound implications for the anti-tumor immune response. An acidic environment is known to impair the function of immune effector cells, particularly T cells.
Enhanced T Cell Infiltration and Cytotoxicity
Studies have shown that both genetic and pharmacological inhibition of MCT4 with this compound leads to a significant increase in the infiltration of cytotoxic CD8+ T cells into the tumor.[7][8] Furthermore, the cytotoxic activity of these T cells is enhanced in the less acidic TME, leading to more effective tumor cell killing.[7][8]
This enhanced immune response is attributed to a signaling cascade initiated by the altered metabolic state of the tumor cells. The inhibition of MCT4 induces a reactive oxygen species (ROS)/NF-κB signaling pathway, which in turn elevates the secretion of the chemokines CXCL9 and CXCL10.[7][8] These chemokines are potent attractants for T cells, thereby promoting their recruitment to the tumor site.
Synergy with Immunotherapy
The ability of this compound to remodel the TME and create a more favorable environment for immune cells makes it an attractive candidate for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[7][8] Research has demonstrated that combining MCT4 inhibition with anti-PD-1 immunotherapy improves therapeutic outcomes and prolongs survival in preclinical models of hepatocellular carcinoma (HCC).[7] Notably, higher MCT4 expression has been observed in tumors from patients who do not respond to immunotherapy, further underscoring the potential of this compound to overcome therapeutic resistance.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
| Cell Line | Treatment | Change in Intracellular Lactate | Change in Extracellular Acidification Rate (ECAR) | Reference |
| Lymphoblastoid Cell Lines (LCLs) | Dual MCT1/4 Inhibition (AZD3965 + this compound) | Fourfold increase | Significant decrease | [9] |
| H9c2 cells | This compound | - | Reduced lactate in supernatant | [10] |
| Cancer Model | Treatment | Effect on Tumor Growth | Effect on CD8+ T Cell Infiltration | Reference |
| Hepatocellular Carcinoma (HCC) | This compound | Suppressed tumor growth | Enhanced infiltration and cytotoxicity | [7][8] |
| HCC | This compound + anti-PD-1 | Improved therapeutic benefit, prolonged survival | - | [7] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (HCC) cell lines and lymphoblastoid cell lines (LCLs) have been used in studies with this compound.[9]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 20 μM for LCLs) for specified durations (e.g., 24 hours for metabolic assays).[9]
Extracellular Acidification Rate (ECAR) Measurement
-
Assay: The Seahorse XFp Cell Energy Phenotype assay is used to measure the ECAR, which is an indicator of lactate efflux and glycolysis.[9]
-
Procedure: Cancer cells are seeded in a Seahorse XFp cell culture microplate. After a 24-hour treatment with this compound, the medium is replaced with Seahorse XF base medium, and the plate is incubated in a CO2-free incubator before being analyzed by the Seahorse XFp Analyzer.[9]
In Vivo Tumor Models
-
Model: Immunocompetent mouse models are used to assess the in vivo efficacy of this compound.[7][8] For HCC studies, tumor cells are implanted subcutaneously or orthotopically into mice.[7]
-
Treatment Regimen: Once tumors are established, mice are treated with this compound (administered via methods such as oral gavage), often in combination with immunotherapy agents like anti-PD-1 antibodies.[7]
-
Analysis: Tumor growth is monitored regularly. At the end of the study, tumors are harvested for analysis of immune cell infiltration by techniques such as immunohistochemistry or flow cytometry.[7]
Intracellular Lactate Measurement
-
Method: Intracellular lactate levels can be quantified using commercially available lactate assay kits.
-
Procedure: Following treatment with this compound, cells are lysed, and the lysate is used for the colorimetric or fluorometric detection of lactate according to the manufacturer's protocol.
Visualizing the Impact of this compound
Signaling Pathway of this compound Action
Caption: this compound inhibits MCT4, reducing TME acidification and boosting T cell recruitment.
Experimental Workflow for In Vivo Efficacy
References
- 1. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment [mdpi.com]
- 4. Adaptation to acidic conditions that mimic the tumor microenvironment, downregulates miR-193b-3p, and induces EMT via TGFβ2 in A549 cells | PLOS One [journals.plos.org]
- 5. The Acidic Tumor Microenvironment as a Driver of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 7. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of VB124 for Monocarboxylate Transporter 4 Over Transporter 1
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the investigational compound VB124, focusing on its selective inhibition of Monocarboxylate Transporter 4 (MCT4) over Monocarboxylate Transporter 1 (MCT1). It includes quantitative data, experimental methodologies, and visual representations of key pathways and workflows to support research and development efforts.
Introduction to Monocarboxylate Transporters (MCTs)
Monocarboxylate transporters (MCTs) are members of the solute carrier family 16 (SLC16) and are crucial for cellular metabolism and pH regulation by transporting monocarboxylates like lactate and pyruvate across cell membranes.[1] Among the 14 known MCT isoforms, MCT1 (SLC16A1) and MCT4 (SLC16A3) are the most extensively studied, particularly in the context of cancer metabolism.[1][2]
-
MCT1 is ubiquitously expressed and has a high affinity for lactate, facilitating its transport under normal physiological conditions for both uptake and efflux.[3][4][5] In the tumor microenvironment, oxidative cancer cells can upregulate MCT1 to import lactate as a fuel source.[2]
-
MCT4 has a lower affinity for lactate but a higher turnover rate, making it well-suited for exporting the large amounts of lactate produced by highly glycolytic cells, such as those exhibiting the Warburg effect in cancer.[2][3][6] This efflux is critical for maintaining intracellular pH and sustaining high glycolytic rates.[7]
The distinct roles of MCT1 and MCT4 in the metabolic symbiosis of tumors have made them attractive therapeutic targets.[8] Selective inhibition of MCT4 is a compelling strategy to disrupt the metabolism of glycolytic cancer cells.[7] this compound is an orally active, potent, and highly selective MCT4 inhibitor.[9][10]
Quantitative Data: Selectivity Profile of this compound
This compound demonstrates a significant and functionally important selectivity for MCT4 over MCT1. This high degree of selectivity has been quantified through in vitro assays measuring the half-maximal inhibitory concentration (IC₅₀) of the compound against lactate transport mediated by each transporter. The data, summarized below, indicates a selectivity of over 1,000-fold.[3][8]
| Target Transporter | Assay Type | Cell Line | IC₅₀ Value | Selectivity Ratio (MCT1/MCT4) |
| MCT4 | Lactate Import | MDA-MB-231 | 8.6 nM | ~2790x |
| MCT4 | Lactate Export | MDA-MB-231 | 19 nM | ~1263x |
| MCT1 | Lactate Export | BT-20 | 24 µM (24,000 nM)[9][11][12] | N/A |
Table 1: Summary of this compound inhibitory potency against MCT4 and MCT1. Data sourced from studies using specific cell lines endogenously expressing the target transporters.[9][11][12]
Key Experimental Protocols
The following section details the representative methodology for determining the IC₅₀ values of this compound.
In Vitro IC₅₀ Determination via Fluorescence-Based Lactate Transport Assay
This protocol describes the steps to quantify the inhibitory effect of this compound on MCT1- and MCT4-mediated lactate transport.
Objective: To determine the IC₅₀ of this compound for lactate import and export in cell lines selectively expressing MCT4 (MDA-MB-231) and MCT1 (BT-20).[9][11]
Materials:
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma, MCT4-expressing), BT-20 (human breast carcinoma, MCT1-expressing).[9]
-
Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.[10]
-
Reagents: Standard cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, phosphate-buffered saline (PBS), and a fluorescence-based lactate assay kit.
Methodology:
-
Cell Culture and Seeding:
-
Culture MDA-MB-231 and BT-20 cells in appropriate media supplemented with FBS and antibiotics under standard conditions (37°C, 5% CO₂).
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in assay buffer, ranging from low picomolar to high micromolar concentrations. Include a DMSO-only vehicle control.
-
Remove culture media from the cells, wash with PBS, and add the this compound dilutions.
-
Incubate the cells with the compound for a specified period to allow for target engagement.
-
-
Lactate Transport Assay (Lactate Export Example):
-
Pre-load the cells with a fluorescent lactate indicator or unlabeled lactate.
-
Initiate lactate export by replacing the incubation medium with a lactate-free buffer (containing the respective this compound concentrations).
-
Monitor the change in extracellular lactate concentration or intracellular fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of lactate transport for each this compound concentration.
-
Normalize the rates to the vehicle control (defined as 0% inhibition) and a positive control inhibitor or maximum effect (defined as 100% inhibition).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the metabolic context, experimental design, and selectivity of this compound.
Caption: Metabolic pathway of lactate shuttle and site of this compound action.
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Caption: Logical diagram illustrating the high selectivity of this compound.
Conclusion
The available data robustly demonstrates that this compound is a potent inhibitor of MCT4 with exceptional selectivity over MCT1.[9] The approximately 1,260-fold difference in inhibitory activity for lactate export highlights its potential as a precision tool for studying MCT4-dependent biology and as a therapeutic candidate for diseases driven by high glycolytic rates, such as certain cancers and metabolic disorders.[8][9][11][13] The detailed protocols and visual frameworks provided herein serve as a guide for researchers aiming to validate and expand upon these findings.
References
- 1. Monocarboxylate Transporters (SLC16): Function, Regulation, and Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MCT4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Monocarboxylate transporter (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
VB124: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Potent and Selective MCT4 Inhibitor
This technical guide provides a comprehensive overview of VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this compound.
Chemical and Physical Properties
This compound, with the CAS number 2230186-18-0, is a small molecule inhibitor with a molecular formula of C23H24N2O4 and a molecular weight of 392.46 g/mol [1]. Its systematic IUPAC name is 2-((5-(3-cyclopropoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methoxy)-2-methylpropanoic acid[1]. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2230186-18-0 | [1] |
| Molecular Formula | C23H24N2O4 | [1] |
| Molecular Weight | 392.46 g/mol | [1] |
| IUPAC Name | 2-((5-(3-cyclopropoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methoxy)-2-methylpropanoic acid | [1] |
| SMILES Code | OC(C(C)(C)OCC(C=C1C2=CC(OC3CC3)=CC=C2)=NN1C4=CC=CC=C4)=O | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | DMSO: 100 mg/mL (234.25 mM) | [2] |
| Storage (Solid) | -20°C for long term (months to years) | [2] |
| Storage (Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [2] |
Mechanism of Action and Biological Activity
This compound is a potent and highly selective inhibitor of monocarboxylate transporter 4 (MCT4), a key protein responsible for the efflux of lactate from highly glycolytic cells. By blocking MCT4, this compound leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH, which can disrupt cellular metabolism and induce apoptosis in cancer cells[3].
In vitro studies have demonstrated that this compound effectively blocks lactate efflux with an IC₅₀ of approximately 8.6 nM and lactate influx with an IC₅₀ of around 19 nM in MCT4-expressing cells[1][2]. It exhibits high selectivity for MCT4 over MCT1, another important monocarboxylate transporter[2]. This selectivity is crucial for minimizing off-target effects.
The biological consequences of MCT4 inhibition by this compound are significant and have been observed in various disease models, including cancer and cardiac hypertrophy. In cancer, the accumulation of intracellular lactate disrupts the metabolic adaptability of tumor cells, potentially leading to cell death and suppression of tumor growth[3]. In cardiac models, this compound has been shown to reduce reactive oxygen species (ROS) accumulation and correct abnormal metabolic shifts associated with cardiac hypertrophy and heart failure[1].
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value/Observation | Cell Line/Model | Reference |
| IC₅₀ (Lactate Efflux) | 8.6 nM | MCT4-expressing cells | [1][2] |
| IC₅₀ (Lactate Influx) | 19 nM | MCT4-expressing cells | [1][2] |
| Cell Proliferation Inhibition | <50% at 10 µM | MDA-MB-231 cells | [2] |
| In Vivo Efficacy (Cardiac Hypertrophy) | Attenuated isoproterenol-induced cardiac hypertrophy at 30 mg/kg (p.o., daily for 28 days) | C57BL/6 mice | [2] |
| In Vivo Efficacy (Type 2 Diabetes) | Reduced left ventricular mass at 10 mg/kg/day (i.p. for 4 weeks) | Leprdb mice | [4] |
| In Vivo Efficacy (Pulmonary Fibrosis) | Attenuated bleomycin-induced pulmonary fibrosis at 30 mg/kg (oral gavage, once daily for 14 days) | C57Bl/6N mice | [5] |
| In Vivo Efficacy (Lymphoma) | Decreased LCL growth in combination with AZD3965 (20 µM this compound) | Lymphoblastoid cell lines (LCLs) | [6] |
Signaling Pathways
The inhibition of MCT4 by this compound has been shown to modulate key signaling pathways involved in cancer progression and inflammation, notably the Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB) pathways.
HIF-1α Signaling Pathway
In the tumor microenvironment, high lactate levels can stabilize HIF-1α, a key transcription factor that promotes tumor survival, angiogenesis, and metastasis. By blocking lactate efflux and causing intracellular acidification, this compound can indirectly affect HIF-1α signaling. Some studies suggest that MCT4 inhibition can lead to an increase in HIF-1α protein levels, which in some contexts, might confer resistance to certain therapies[7]. However, the overall effect is complex and appears to be context-dependent, with other studies indicating that MCT4 inhibition acts downstream of HIF-1α-dependent transcriptional programs[8].
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and immune responses. In the context of cancer, chronic inflammation driven by NF-κB can promote tumor growth. Inhibition of MCT4 by this compound has been shown to potentiate immunotherapy in hepatocellular carcinoma by enhancing T-cell infiltration. This effect is attributed to the alleviation of the acidic tumor microenvironment and increased secretion of chemokines, a process linked to the ROS/NF-κB signaling pathway[3][9]. In other contexts, MCT4 has been implicated in aggravating intestinal inflammation via the NF-κB pathway, suggesting that its inhibition could have anti-inflammatory effects[10][11].
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, synthesized from available literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell Proliferation Assay
This protocol outlines the use of this compound in a cell proliferation assay, such as the MTT or CellTiter-Glo assay, to assess its cytotoxic or cytostatic effects.
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Lactate Efflux Assay
This protocol describes a method to measure the inhibition of lactate efflux by this compound.
Methodology:
-
Cell Culture: Culture MCT4-expressing cells to confluency in a suitable format (e.g., 6-well plates).
-
Pre-incubation with this compound: Treat the cells with various concentrations of this compound or vehicle (DMSO) in a serum-free medium for a specified time (e.g., 1-2 hours).
-
Lactate Loading (Optional): To measure efflux, cells can be pre-loaded with lactate by incubating them in a high-lactate medium.
-
Efflux Measurement: Replace the medium with a lactate-free buffer (containing this compound or vehicle) and collect aliquots of the extracellular medium at different time points (e.g., 0, 15, 30, 60 minutes).
-
Lactate Quantification: Measure the lactate concentration in the collected medium using a commercial lactate assay kit.
-
Data Analysis: Calculate the rate of lactate efflux for each condition and determine the inhibitory effect of this compound.
In Vivo Efficacy Study in a Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of disease (e.g., cancer, cardiac hypertrophy).
Methodology:
-
Animal Model: Utilize an appropriate mouse model for the disease under investigation (e.g., tumor xenograft model, isoproterenol-induced cardiac hypertrophy model).
-
This compound Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common formulation involves dissolving this compound in a vehicle such as 0.5% methylcellulose and 0.1% Tween-20 in water[2].
-
Dosing: Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 10-30 mg/kg/day). The control group should receive the vehicle only.
-
Monitoring: Monitor the animals regularly for any signs of toxicity and measure relevant parameters throughout the study (e.g., tumor volume, cardiac function via echocardiography).
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, western blotting, RT-qPCR) to assess the treatment effect.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for assessing the efficacy of an MCT4 inhibitor like this compound.
Conclusion
This compound is a valuable research tool for investigating the role of MCT4 in various physiological and pathological processes. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development in therapeutic areas such as oncology and cardiovascular diseases. This guide provides a foundational understanding of this compound's properties and applications, intended to facilitate its effective use in research and drug discovery.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | MCT4 inhibition attenuates inflammatory response to Mycobacterium avium paratuberculosis infection and restores intestinal epithelial integrity in vitro [frontiersin.org]
- 11. MCT4 inhibition attenuates inflammatory response to Mycobacterium avium paratuberculosis infection and restores intestinal epithelial integrity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Pharmacokinetics: A Guide to In Vivo Half-Life and Bioavailability Studies in Mice
Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for determining the in vivo half-life and bioavailability of investigational compounds in mice. It is important to note that as of the writing of this document, specific pharmacokinetic data for the compound VB124 in mice is not publicly available. The information, tables, and diagrams presented herein are therefore illustrative and based on established preclinical pharmacokinetic study designs.
Introduction
The characterization of a drug candidate's pharmacokinetic (PK) profile is a cornerstone of preclinical development. Among the most critical PK parameters are in vivo half-life (t½) and bioavailability (F%). The half-life dictates the dosing interval required to maintain therapeutic concentrations, while bioavailability reveals the fraction of an orally administered dose that reaches systemic circulation. These parameters, determined in animal models such as mice, are indispensable for predicting human pharmacokinetics and establishing a safe and efficacious dosing regimen. This guide offers researchers, scientists, and drug development professionals a detailed framework for designing, executing, and interpreting studies to determine these vital parameters.
Core Concepts in Pharmacokinetics
In Vivo Half-Life (t½)
The elimination half-life (t½) is the time required for the concentration of a drug in the plasma to decrease by half. It is a composite parameter influenced by both the volume of distribution (Vd) and the clearance (CL) of the compound, as described by the following equation:
t½ = (0.693 * Vd) / CL
A longer half-life generally allows for less frequent dosing.
Bioavailability (F%)
Oral bioavailability is the proportion of a drug that is absorbed from the gastrointestinal tract and reaches the systemic circulation unchanged. It is determined by comparing the area under the plasma concentration-time curve (AUC) following oral (PO) administration to that following intravenous (IV) administration, corrected for the dose:
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Low oral bioavailability can be a significant hurdle in drug development, often due to poor absorption or extensive first-pass metabolism in the gut wall and liver.
Experimental Design and Protocols
A robust pharmacokinetic study in mice requires meticulous planning and execution. The following sections detail the critical components of a typical study to determine half-life and bioavailability.
Animal Models and Husbandry
-
Species and Strain: The C57BL/6 and BALB/c mouse strains are commonly used in pharmacokinetic studies due to their well-characterized genetics and physiology. The choice of strain should be consistent across studies for a given compound.
-
Animal Health and Acclimatization: Healthy, adult mice (typically 8-12 weeks old) of a single sex are used to minimize variability. Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the study.
-
Housing and Diet: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except during the pre-dose fasting period.
Compound Formulation and Dosing
The formulation of the test compound is critical for ensuring accurate and reproducible dosing.
-
Intravenous (IV) Formulation: For IV administration, the compound must be dissolved in a sterile, biocompatible vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents such as cyclodextrins or DMSO (at low, non-toxic concentrations).
-
Oral (PO) Formulation: For oral gavage, the compound is typically formulated as a solution or a homogenous suspension in vehicles like water, carboxymethylcellulose (CMC), or polyethylene glycol (PEG).
Study Groups and Dosing Regimen
A standard study design includes two main groups:
| Group | Route of Administration | Typical Dose (Example) | Number of Animals |
| 1 | Intravenous (IV) | 1-5 mg/kg | 3-5 per time point |
| 2 | Oral (PO) | 10-50 mg/kg | 3-5 per time point |
The IV dose provides the reference for 100% bioavailability. The oral dose is typically higher to ensure that plasma concentrations are well above the limit of quantification of the analytical method.
Blood Sampling
Serial blood sampling from the same animal is preferred to reduce inter-animal variability. However, due to the small blood volume of mice, composite study designs where different animals are sampled at different time points are also common.
-
Sampling Sites: Common sites for blood collection in mice include the saphenous vein, submandibular vein, and retro-orbital sinus. Terminal blood collection can be performed via cardiac puncture.
-
Sampling Schedule: A typical sampling schedule for a small molecule might be:
-
IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in plasma due to its high sensitivity and specificity.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. A known volume of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The drug and internal standard are separated by chromatography and detected by the mass spectrometer. A calibration curve is generated using standards of known concentrations to quantify the drug in the study samples.
Data Analysis and Interpretation
Pharmacokinetic parameters are derived from the plasma concentration-time data using specialized software (e.g., WinNonlin).
Pharmacokinetic Parameters
The following table outlines the key pharmacokinetic parameters and their significance.
| Parameter | Description | Significance |
| t½ (h) | Elimination Half-Life | Time for plasma concentration to decrease by 50%. Determines dosing interval. |
| Cmax (ng/mL) | Maximum Plasma Concentration | The highest observed plasma concentration. Related to efficacy and toxicity. |
| Tmax (h) | Time to Maximum Concentration | The time at which Cmax is reached. Indicates the rate of absorption. |
| AUC (h*ng/mL) | Area Under the Curve | Total drug exposure over time. Used to calculate bioavailability and clearance. |
| CL (mL/h/kg) | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd (L/kg) | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Example Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data for a compound "X" in mice, illustrating how the results of such a study are typically summarized.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| t½ (h) | 4.2 ± 0.5 | 4.5 ± 0.7 |
| Cmax (ng/mL) | 250 ± 35 | 450 ± 60 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-inf (h*ng/mL) | 850 ± 90 | 3825 ± 410 |
| CL (mL/h/kg) | 19.6 ± 2.1 | - |
| Vd (L/kg) | 1.2 ± 0.2 | - |
| F (%) | - | 45% |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Overview of the experimental workflow for a mouse pharmacokinetic study.
Caption: Logical workflow for the calculation of oral bioavailability.
Conclusion
The determination of in vivo half-life and bioavailability in mice is a critical step in the preclinical assessment of any new chemical entity. A well-designed and executed pharmacokinetic study provides essential data that informs dose selection for efficacy and toxicology studies and is fundamental for the translation of a promising compound from the laboratory to the clinic. While specific data for this compound is not yet in the public domain, the methodologies outlined in this guide provide a robust framework for obtaining these crucial parameters for any small molecule drug candidate.
An In-depth Technical Guide on the Interplay between SLC16A3 Gene Expression and Sensitivity to Glycolytic Pathway Inhibitors
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "VB124" is not a recognized entity in publicly available scientific literature. For the purposes of this technical guide, "this compound" will be treated as a hypothetical inhibitor of a core metabolic pathway intrinsically linked to SLC16A3 function, such as a glycolysis inhibitor. The data and relationships presented herein are based on established scientific principles and published research on known inhibitors of related pathways, providing a framework for understanding the potential interplay between SLC16A3 expression and sensitivity to such therapeutic agents.
Executive Summary
The solute carrier family 16 member 3 (SLC16A3), also known as monocarboxylate transporter 4 (MCT4), is a critical protein in the metabolic landscape of many cancer cells. Primarily functioning as a lactate transporter, SLC16A3 is pivotal for maintaining intracellular pH in highly glycolytic tumors, thereby enabling sustained energy production and cell proliferation.[1][2][3] This guide explores the direct relationship between the expression level of the SLC16A3 gene and the sensitivity of cancer cells to "this compound," a hypothetical inhibitor targeting the glycolytic pathway. Elevated SLC16A3 expression is often correlated with poor prognosis in various cancers, including lung, pancreatic, and ovarian cancers.[4][5][6] By facilitating the efflux of lactate, a byproduct of glycolysis, SLC16A3 allows cancer cells to evade self-acidification and maintain a high glycolytic rate. Consequently, high SLC16A3 expression is hypothesized to confer resistance to therapeutic agents like "this compound" that disrupt glycolysis. This document provides a comprehensive overview of the underlying biological rationale, quantitative data from hypothetical studies, detailed experimental protocols for validation, and visual diagrams of the key pathways and workflows.
The Role of SLC16A3 in Cancer Metabolism and Drug Resistance
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[7][8] This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. The accumulation of intracellular lactate can lead to a drop in pH, which would inhibit glycolytic enzymes and induce apoptosis.[2] SLC16A3, a proton-coupled monocarboxylate transporter, plays a crucial role in mitigating this by exporting lactate and protons out of the cell.[2][9]
The expression of SLC16A3 is often upregulated in response to hypoxic conditions, a common feature of the tumor microenvironment, via the hypoxia-inducible factor 1-alpha (HIF-1α) transcription factor.[2] This adaptation makes SLC16A3 a key enabler of the glycolytic phenotype in aggressive tumors. Therefore, the expression level of SLC16A3 can be a critical determinant of a cancer cell's reliance on glycolysis and its susceptibility to drugs that target this pathway. It is proposed that high SLC16A3 expression would allow cancer cells to better tolerate the metabolic stress induced by a glycolysis inhibitor like "this compound," leading to reduced drug sensitivity.
Quantitative Data: SLC16A3 Expression and this compound Sensitivity
To illustrate the relationship between SLC16A3 expression and sensitivity to our hypothetical glycolysis inhibitor "this compound," the following tables summarize expected quantitative data from a panel of cancer cell lines with varying SLC16A3 expression levels.
Table 1: Relative SLC16A3 mRNA Expression in Cancer Cell Lines
| Cell Line | Cancer Type | Relative SLC16A3 mRNA Expression (Normalized to Housekeeping Gene) |
| Cell Line A | Pancreatic | 1.2 ± 0.15 |
| Cell Line B | Lung | 8.5 ± 0.9 |
| Cell Line C | Breast | 0.5 ± 0.08 |
| Cell Line D | Pancreatic | 15.2 ± 1.8 |
| Cell Line E | Lung | 25.7 ± 3.1 |
Table 2: SLC16A3 Protein Levels in Cancer Cell Lines
| Cell Line | Relative SLC16A3 Protein Level (Normalized to Loading Control) |
| Cell Line A | 1.1 ± 0.2 |
| Cell Line B | 7.9 ± 0.8 |
| Cell Line C | 0.4 ± 0.1 |
| Cell Line D | 14.5 ± 1.5 |
| Cell Line E | 24.1 ± 2.9 |
Table 3: In Vitro Sensitivity to Hypothetical Glycolysis Inhibitor "this compound"
| Cell Line | IC50 of this compound (µM) | Correlation with SLC16A3 Expression |
| Cell Line A | 15.3 ± 2.1 | Low Expression - High Sensitivity |
| Cell Line B | 45.8 ± 5.3 | Moderate Expression - Moderate Sensitivity |
| Cell Line C | 8.9 ± 1.5 | Very Low Expression - Very High Sensitivity |
| Cell Line D | 89.2 ± 9.7 | High Expression - Low Sensitivity |
| Cell Line E | 155.6 ± 18.2 | Very High Expression - Very Low Sensitivity |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for SLC16A3 Gene Expression
This protocol outlines the steps to quantify the relative mRNA expression of SLC16A3 in cultured cancer cells.
1. RNA Extraction:
-
Harvest approximately 1 x 10^6 cells.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers.
-
Incubate as per the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
3. qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of cDNA template
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
7 µL of nuclease-free water
-
-
Use primers specific for human SLC16A3 and a housekeeping gene (e.g., GAPDH) for normalization.[10]
-
Example SLC16A3 primers:
-
Forward: 5'-TCCATCCTGCTGGCTATGCTCT-3'
-
Reverse: 5'-CAGAAGGACGCAGCCACCATTC-3'
-
-
Perform the qPCR using a real-time PCR system with a typical thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[11]
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of SLC16A3 using the 2^-ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for SLC16A3 Protein Expression
This protocol describes the detection and quantification of SLC16A3 protein levels.
1. Protein Extraction:
-
Lyse 1-2 x 10^6 cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SLC16A3 (MCT4) overnight at 4°C.[12][13][14][15]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the SLC16A3 signal to a loading control protein (e.g., GAPDH or β-actin).
MTT Assay for Cell Viability and Drug Sensitivity
This protocol is used to determine the cytotoxic effects of "this compound" and calculate the IC50 value.[16][17][18]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.[19]
2. Drug Treatment:
-
Prepare a serial dilution of "this compound" in culture medium.
-
Treat the cells with varying concentrations of the drug for 72 hours.[19] Include a vehicle-only control.
3. MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17][20]
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.[20]
-
Measure the absorbance at 570 nm using a microplate reader.[20]
5. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Visualizing Key Pathways and Workflows
Signaling Pathway: The Warburg Effect and SLC16A3's Role
Caption: Role of SLC16A3 in glycolytic cancer cells and the target of inhibitor this compound.
Experimental Workflow
References
- 1. SLC16A3 (MCT4) expression in tumor immunity and Metabolism: Insights from pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate Transporter SLC16A3 (MCT4) as an Onco-Immunological Biomarker Associating Tumor Microenvironment and Immune Responses in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. researchgate.net [researchgate.net]
- 6. A systemic analysis of monocarboxylate transporters in ovarian cancer and possible therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. Slc16a3 RT-PCR Gene Expression Assay - GXD [informatics.jax.org]
- 11. origene.com [origene.com]
- 12. MCT4 antibody (22787-1-AP) | Proteintech [ptglab.com]
- 13. MCT4/SLC16A3 (F2K6A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. MCT4 Polyclonal Antibody (A304-439A) [thermofisher.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Cell Sensitivity Assays: The MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
- 20. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Warburg Effect and MCT4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Warburg effect, the critical role of the monocarboxylate transporter 4 (MCT4) in cancer metabolism, and the therapeutic potential of MCT4 inhibition. It includes detailed signaling pathways, quantitative data on inhibitors, and key experimental protocols.
The Warburg Effect: A Hallmark of Cancer Metabolism
First observed by Otto Warburg, the Warburg effect describes a metabolic shift in cancer cells from oxidative phosphorylation to aerobic glycolysis.[1][2] Even in the presence of ample oxygen, cancer cells preferentially convert glucose to lactate.[1][3] This metabolic reprogramming provides a rapid means of generating ATP and essential biosynthetic precursors (nucleotides, lipids, amino acids) needed to support rapid cell proliferation.[1]
A critical consequence of this high glycolytic rate is the massive production of lactic acid. To avoid intracellular acidification and subsequent cell death, cancer cells must efficiently export lactate and protons into the extracellular space.[4][5][6] This process is primarily mediated by monocarboxylate transporters (MCTs).[7]
MCT4: The Key Lactate Efflux Transporter in Glycolytic Tumors
Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a high-capacity, proton-coupled lactate transporter.[8][9][10] Its primary function is to facilitate the efflux of lactate from highly glycolytic cells, thereby maintaining intracellular pH and sustaining a high rate of glycolysis.[4][11]
Several factors make MCT4 a crucial player in cancer progression:
-
Hypoxia-Inducible Expression: MCT4 expression is strongly upregulated under hypoxic conditions, a common feature of the tumor microenvironment (TME).[9][12] This upregulation is mediated by the transcription factor Hypoxia-Inducible Factor-1 alpha (HIF-1α), which binds to hypoxia-response elements (HREs) in the MCT4 promoter.[9][12][13][14][15]
-
Role in TME Acidification: By exporting lactic acid, MCT4 contributes to the acidification of the TME.[3] This acidic environment promotes tumor invasion, metastasis, and suppresses the activity of immune cells like T-cells and natural killer (NK) cells.[3][16]
-
Chemoresistance and Poor Prognosis: High expression of MCT4 is associated with increased tumor cell migration, invasion, chemoresistance, and overall poor prognosis in various cancers, including gastric, bladder, and breast cancer.[1][7][16][17][18]
HIF-1α-Mediated Regulation of MCT4
The hypoxic core of a tumor triggers the stabilization of HIF-1α. This transcription factor then drives the expression of genes essential for adaptation to low oxygen, including most glycolytic enzymes and key transporters like GLUT1 (glucose import) and MCT4 (lactate export). This coordinated upregulation ensures the cancer cell can maintain energy production via glycolysis and manage the resulting acidic byproducts.[2][12][15]
Caption: HIF-1α activation under hypoxia drives the expression of GLUT1 and MCT4.
Therapeutic Strategy: MCT4 Inhibition
Given its pivotal role, inhibiting MCT4 presents a compelling therapeutic strategy to disrupt cancer cell metabolism.[4] By blocking lactate efflux, MCT4 inhibitors are designed to induce:
-
Intracellular Acidification: The accumulation of lactic acid lowers intracellular pH, inhibiting glycolytic enzymes and inducing apoptosis.[4][19]
-
Glycolytic Blockade: High intracellular lactate levels can cause end-product inhibition of lactate dehydrogenase (LDH), a key enzyme in glycolysis, leading to ATP depletion and cell death.[5][20]
-
Reduced Tumor Growth and Invasion: By disrupting the metabolic adaptability of cancer cells, MCT4 inhibition has been shown to reduce cell proliferation, induce apoptosis, and decrease tumor growth in preclinical models.[16][18][19]
Caption: MCT4 inhibitors block lactate efflux, causing cell death via acidification and ATP depletion.
Quantitative Data on Key MCT Inhibitors
A number of small molecules have been identified that inhibit MCTs. While some are specific to MCT1 (e.g., AZD3965), others show dual or preferential activity against MCT4.[21][22]
| Inhibitor | Target(s) | IC50 / Potency | Cell Line / System | Reference |
| Syrosingopine | MCT4 / MCT1 | IC50: 40 nM (MCT4) | HAP1 cells | [23] |
| IC50: 2500 nM (MCT1) | HAP1 cells | [23] | ||
| Note: ~60-fold higher potency on MCT4 | [5][19] | |||
| VB124 | MCT4 | IC50: 8.6 nM (import) | MDA-MB-231 cells | [9] |
| IC50: 19 nM (export) | MDA-MB-231 cells | [9] | ||
| AZD0095 | MCT4 | IC50: 1.3 nM | N/A | [9] |
| MSC-4381 | MCT4 | IC50: 77 nM, Ki: 11 nM | N/A | [9] |
| Diclofenac | MCT1 / MCT4 | Inhibits lactate transport | Caco-2 cells | [6] |
| AZD3965 | MCT1 | First-in-class MCT1 inhibitor | Advanced Cancers | [21][24][25] |
Note: AZD3965 is included for context as a clinically investigated MCT inhibitor, though it primarily targets MCT1. Its development highlights the therapeutic interest in this class of transporters.[21][22][24][25][26]
Key Experimental Protocols
Protocol: Lactate Efflux/Influx Assay using Radiolabeled Lactate
This protocol is a standard method to directly measure the transport activity of MCT4. It quantifies the movement of radiolabeled L-lactate across the plasma membrane.
Objective: To measure the rate of MCT4-mediated lactate transport in cultured cancer cells.
Materials:
-
Cancer cell line with high MCT4 expression (e.g., MDA-MB-231).
-
Cell culture reagents.
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
KRH buffer (pH 6.0, for efflux assay).
-
L-[¹⁴C]-lactic acid (radiolabeled lactate).
-
Unlabeled L-lactic acid.
-
MCT4 inhibitor of interest (e.g., Syrosingopine).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation counter and vials.
Methodology:
Part A: Lactate Influx (Uptake) Assay
-
Cell Seeding: Plate cells in 12-well plates and grow to ~90% confluency.
-
Starvation/Pre-incubation: Wash cells twice with KRH buffer (pH 7.4). Pre-incubate in the same buffer for 15-30 minutes at 37°C to deplete endogenous lactate.
-
Initiate Uptake: Remove pre-incubation buffer. Add KRH buffer (pH 7.4) containing a mixture of L-[¹⁴C]-lactic acid and unlabeled L-lactic acid (to achieve desired final concentration, e.g., 1 mM). For inhibitor groups, this buffer should also contain the MCT4 inhibitor at the desired concentration.
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of uptake.
-
Stop Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells by adding lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for 30 minutes.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the protein concentration in a parallel set of wells to normalize the radioactivity counts (e.g., counts per minute per mg of protein).
Part B: Lactate Efflux Assay
-
Cell Seeding: Prepare cells as in the influx assay.
-
Loading: Wash cells and then load them with L-[¹⁴C]-lactic acid by incubating them in KRH buffer (pH 7.4) containing the radiolabel for ~1 hour at 37°C.
-
Wash: Aspirate the loading buffer and wash rapidly three times with ice-cold PBS to remove extracellular label.
-
Initiate Efflux: Add pre-warmed, lactate-free KRH buffer (pH can be set to 6.0 or 7.4 to simulate different TME conditions). For inhibitor groups, this buffer should contain the MCT4 inhibitor.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 5, 10 minutes), collect the entire volume of the efflux buffer from the wells.
-
Cell Lysis & Quantification: After the final time point, lyse the cells remaining in the wells. Measure radioactivity in both the collected efflux buffer samples and the cell lysates.
-
Calculate Efflux: Calculate the percentage of lactate efflux at each time point as (counts in buffer) / (counts in buffer + counts in lysate) x 100.
Caption: Key steps for measuring lactate influx and efflux using a radiolabeled substrate.
Conclusion and Future Directions
The Warburg effect is a fundamental metabolic adaptation in cancer that creates a dependency on lactate efflux, primarily through MCT4 in highly glycolytic tumors. This dependency presents a clear therapeutic vulnerability. MCT4 inhibition disrupts intracellular pH homeostasis and energy production, leading to cancer cell death and reduced tumor progression.
The development of potent and selective MCT4 inhibitors, such as this compound and AZD0095, is a promising area of research.[9] Future work will likely focus on:
-
Clinical Translation: Advancing selective MCT4 inhibitors into clinical trials, learning from the development of MCT1 inhibitors like AZD3965.[21][25]
-
Combination Therapies: Exploring synthetic lethal combinations, such as pairing MCT inhibitors with mitochondrial inhibitors like metformin, which can simultaneously block both major pathways of NAD+ regeneration.[5][27]
-
Biomarker Development: Identifying patient populations most likely to respond to MCT4 inhibition, potentially by screening for high MCT4 expression and low expression of the compensatory transporter MCT1.[21][28]
Targeting the metabolic engine of cancer through MCT4 inhibition holds significant promise as a novel and effective anti-cancer strategy.
References
- 1. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Warburg Effect in Cancer: Where Do We Stand? [mdpi.com]
- 4. What are MCT4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 7. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. The plasma membrane lactate transporter MCT4, but not MCT1, is up-regulated by hypoxia through a HIF-1alpha-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxygen tension controls the expression of the monocarboxylate transporter MCT4 in cultured mouse cortical astrocytes via a hypoxia-inducible factor-1α-mediated transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Enhanced glycolysis, regulated by HIF-1α via MCT-4, promotes inflammation in arsenite-induced carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MCT4: a key player influencing gastric cancer metastasis and participating in the regulation of the metastatic immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Syrosingopine, an anti-hypertensive drug and lactate transporter (MCT1/4) inhibitor, activates hepatic stellate cells and exacerbates liver fibrosis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Syrosingopine | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. hra.nhs.uk [hra.nhs.uk]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Using the "reverse Warburg effect" to identify high-risk breast cancer patients: stromal MCT4 predicts poor clinical outcome in triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
VB124: A Deep Dive into Its Impact on Intracellular pH Regulation and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VB124, a potent and selective inhibitor of the Monocarboxylate Transporter 4 (MCT4). By disrupting intracellular pH (pHi) homeostasis, this compound presents a promising therapeutic strategy in oncology and other metabolic diseases. This document details the core mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways affected by this novel compound.
Core Mechanism: Targeting Lactate Efflux to Induce Intracellular Acidosis
This compound's primary molecular target is the Monocarboxylate Transporter 4 (MCT4), a transmembrane protein crucial for the efflux of lactate and other monocarboxylates from cells.[1][2][3] In highly glycolytic cells, such as many cancer cells, the rapid production of lactate as a byproduct of metabolism necessitates its efficient removal to maintain a stable intracellular pH.[4][5] MCT4 facilitates this process, allowing cancer cells to sustain high rates of glycolysis and thrive in often acidic and hypoxic tumor microenvironments.[1][3][4]
By selectively inhibiting MCT4, this compound effectively traps lactate within the cell.[2][3] This leads to an accumulation of lactic acid and a subsequent decrease in intracellular pH, a state known as intracellular acidosis.[3] This disruption of pHi homeostasis can trigger a cascade of cellular events, including cell cycle arrest and, in some cases, cell death, thereby inhibiting tumor growth.[5][6] Furthermore, by preventing lactate export, this compound can also modulate the tumor microenvironment, making it less immunosuppressive and potentially enhancing the efficacy of immunotherapies.[1][7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and selectivity of this compound from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (Lactate Import) | MDA-MB-231 | 8.6 nM | [2] |
| IC50 (Lactate Export) | MDA-MB-231 | 19 nM | [2] |
| IC50 (Lactate Export) | BT20 (MCT1-expressing) | 24 µM | [2] |
Table 1: In Vitro Efficacy and Selectivity of this compound.
| Cell Line | Treatment | Effect | Reference |
| MDA-MB-231 | 10 µM this compound | Cell proliferation rate < 50% | [2] |
| Lymphoblastoid Cell Lines (LCLs) | 20 µM this compound + 1 µM AZD3965 (MCT1 inhibitor) | Significant decrease in cell growth | [6][8] |
| LCLs | 20 µM this compound + 1 µM AZD3965 | Fourfold increase in intracellular lactate | [8] |
Table 2: Cellular Effects of this compound Treatment.
| Animal Model | Treatment Regimen | Observed Effect | Reference |
| Immunocompetent Mice with HCC | Not specified | Suppressed tumor growth, enhanced CD8+ T cell infiltration and cytotoxicity | [1] |
| Leprdb Mice (Type 2 Diabetes Model) | 10 mg/kg/day this compound (intraperitoneal injection) for 4 weeks | Improved cardiac injury and reduced inflammatory macrophage infiltration | [9] |
| Mice | 30 mg/kg/day this compound (p.o.) for 28 days | Attenuated isoproterenol-induced cardiac hypertrophy | [2] |
Table 3: In Vivo Efficacy of this compound.
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the impact of this compound on intracellular pH and cellular function.
Intracellular pH Measurement
The regulation of intracellular pH is a dynamic process involving various ion transporters.[10][11][12][13] To assess the effect of this compound on pHi, a common method involves the use of pH-sensitive fluorescent dyes.
-
Cell Preparation: Cancer cell lines (e.g., HCT116, MDA-MB-468) are cultured under standard conditions (normoxia) or in a hypoxic chamber to mimic the tumor microenvironment.[10]
-
Dye Loading: Cells are loaded with a pH-sensitive fluorophore, such as cSNARF-1.[10]
-
Fluorescence Measurement: The fluorescence emission of the dye, which changes with pH, is measured using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different emission wavelengths is used to calculate the intracellular pH.
-
Experimental Conditions: Baseline pHi is recorded, followed by the addition of this compound at various concentrations. The change in pHi over time is monitored to determine the rate and extent of intracellular acidification. To dissect the specific contribution of different ion transporters, pharmacological inhibitors of Na+/H+ exchange (NHE) or Na+-dependent HCO3- transport can be used in conjunction with this compound.[10]
Lactate Transport Assays
Direct measurement of lactate import and export is crucial to quantify the inhibitory effect of this compound on MCT4.
-
Cell Culture: Cells with known expression levels of MCT1 and MCT4 (e.g., MDA-MB-231 for high MCT4, BT20 for high MCT1) are used to assess selectivity.[2]
-
Lactate Efflux Assay: Cells are pre-loaded with 14C-labeled lactate. The medium is then replaced with a lactate-free buffer containing different concentrations of this compound. The appearance of 14C-lactate in the extracellular medium over time is measured to determine the rate of lactate efflux. The IC50 value is calculated from the dose-response curve.[2]
-
Lactate Import Assay: Cells are incubated in a medium containing 14C-labeled lactate and varying concentrations of this compound. The intracellular accumulation of 14C-lactate is measured to determine the rate of lactate import and the corresponding IC50 value.[2]
In Vivo Tumor Growth and Immunotherapy Studies
Animal models are essential for evaluating the anti-cancer efficacy of this compound in a physiological context.
-
Tumor Implantation: Hepatocellular carcinoma (HCC) cells are implanted into immunocompetent mice.[1]
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection), a vehicle control, and potentially in combination with other therapies like anti-PD-1 antibodies.[1][2]
-
Tumor Monitoring: Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[1]
-
Immunophenotyping: At the end of the study, tumors are excised, and immune cell infiltration (e.g., CD8+ T cells) is analyzed by techniques such as flow cytometry or immunohistochemistry to understand the impact of this compound on the tumor immune microenvironment.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer cells and the tumor microenvironment.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Caption: Signaling cascade initiated by this compound-mediated MCT4 inhibition in cancer cells.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach that exploits the metabolic vulnerabilities of cancer cells. By inhibiting MCT4 and disrupting intracellular pH regulation, this compound has demonstrated significant anti-tumor effects in preclinical models, both as a monotherapy and in combination with immunotherapy. The data summarized in this guide highlight its potency and selectivity, providing a strong rationale for its continued development.
Future research should focus on further elucidating the complex downstream effects of this compound-induced intracellular acidosis on various cellular processes. Investigating the potential for synergistic combinations with other metabolic inhibitors or standard-of-care chemotherapies could broaden its therapeutic application. As this compound progresses through the drug development pipeline, a thorough understanding of its impact on pHi regulation will be paramount to optimizing its clinical utility and identifying patient populations most likely to benefit from this innovative therapeutic strategy. The ongoing exploration of MCT4 inhibitors like this compound holds the promise of delivering novel and effective treatments for a range of challenging diseases.
References
- 1. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MCT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of intracellular pH in cancer cell lines under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of bicarbonate in the regulation of intracellular pH in the mammalian ventricular myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular pH regulation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular pH regulation by vertebrate muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
VB124: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and application of VB124 in cell culture experiments. This compound is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key transporter of lactic acid across the cell membrane. Its ability to modulate lactate efflux makes it a valuable tool for studying cellular metabolism, particularly in the context of cancer and cardiac hypertrophy research.[1][2][3]
Physicochemical Properties and Solubility
This compound is an orally active, potent, and selective MCT4 inhibitor.[1] It presents as a white to off-white solid.[1] Understanding its solubility is critical for preparing stock solutions and working concentrations for cell culture experiments.
Table 1: Solubility of this compound
| Solvent | Concentration | Observations | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (234.25 mM) | Requires sonication; hygroscopic DMSO can impact solubility, so newly opened DMSO is recommended. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.86 mM) | Suspended solution; requires sonication. Suitable for oral and intraperitoneal injections in animal studies. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.86 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.86 mM) | Clear solution. | [1] |
Preparation of this compound for Cell Culture
Accurate preparation of this compound solutions is crucial for reproducible experimental results. The following protocols outline the steps for preparing stock and working solutions for in vitro studies.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is recommended for preparing a high-concentration stock solution that can be stored for long-term use.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.27 mg of this compound (Molecular Weight: 426.91 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.27 mg of this compound.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution. If precipitation occurs, sonication can be used to aid dissolution.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can inactivate the product.[1]
-
Storage: Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Protocol 2: Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can damage media components.
-
Application: Add the freshly prepared working solution to your cell cultures.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO as the experimental cultures.
Mechanism of Action and Signaling Pathways
This compound selectively inhibits MCT4, a transporter responsible for the efflux of lactate and protons from glycolytic cells.[1][3] This inhibition leads to an intracellular accumulation of lactate and a decrease in the acidification of the tumor microenvironment.[2][3]
The inhibition of MCT4 by this compound has been shown to impact several key signaling pathways:
-
ROS/NF-κB Signaling Pathway: In hepatocellular carcinoma, MCT4 inhibition by this compound leads to an increase in reactive oxygen species (ROS), which in turn activates the NF-κB signaling pathway. This results in the elevated secretion of chemokines CXCL9 and CXCL10, enhancing CD8+ T cell infiltration and cytotoxicity against tumor cells.[2]
-
AMPK/ACC Pathway: In human bladder cancer cells, the loss of MCT4 function has been linked to the induction of ferroptosis via the AMPK/ACC pathway.[4]
Experimental Protocols
The following are example protocols for common in vitro assays using this compound.
Protocol 3: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Table 2: IC₅₀ Values for this compound in MDA-MB-231 Cells
| Parameter | IC₅₀ Value | Cell Line | Reference |
| Lactate Import | 8.6 nM | MDA-MB-231 | [1] |
| Lactate Export | 19 nM | MDA-MB-231 | [1] |
Protocol 4: Lactate Efflux Assay
This assay measures the ability of this compound to inhibit the export of lactate from cells.
Materials:
-
Cells cultured in a multi-well plate
-
This compound working solutions
-
Lactate assay kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture cells to a high confluency in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Lactate Accumulation: Wash the cells and incubate them in a glucose-rich, low-bicarbonate medium to stimulate glycolysis and lactate production.
-
Sample Collection: At different time points, collect aliquots of the extracellular medium.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Analysis: Plot the lactate concentration over time for each this compound concentration to determine the rate of lactate efflux.
Concluding Remarks
This compound is a powerful research tool for investigating the role of MCT4 in cellular metabolism and disease. The protocols provided here offer a starting point for incorporating this compound into various cell culture-based experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful attention to solubility, solution preparation, and appropriate controls will ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Lactate/Proton Monocarboxylate Transporter 4 Induces Ferroptosis via the AMPK/ACC Pathway and Inhibition of Autophagy on Human Bladder Cancer 5637 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Dosing Protocol for VB124 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo administration of VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), in various mouse models. The protocols outlined herein are compiled from published research and are intended to serve as a comprehensive guide for investigators utilizing this compound in preclinical studies. This document covers established dosing regimens, formulation and preparation of dosing solutions, administration techniques, and insights into the mechanism of action of this compound. All quantitative data from cited studies are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a small molecule inhibitor with high selectivity for monocarboxylate transporter 4 (MCT4), a key transporter of lactate and other monocarboxylates across the cell membrane. MCT4 is frequently overexpressed in glycolytic tumors and other pathological conditions, where it facilitates the efflux of lactate, contributing to an acidic and immunosuppressive microenvironment. Inhibition of MCT4 with this compound has emerged as a promising therapeutic strategy in various disease models, including cancer, metabolic disorders, and fibrosis. These application notes provide standardized protocols to facilitate reproducible and effective in vivo studies with this compound.
Data Presentation
Table 1: Summary of In Vivo Dosing Regimens for this compound in Mouse Models
| Mouse Model | Mouse Strain | This compound Dose | Administration Route | Treatment Duration | Therapeutic Application | Reference |
| Type 2 Diabetes | Leprdb | 10 mg/kg/day | Intraperitoneal (IP) Injection | 4 weeks | Diabetic Cardiomyopathy | [1] |
| Pulmonary Fibrosis | C57Bl/6N | 30 mg/kg/day | Oral Gavage (PO) | 14 days | Pulmonary Fibrosis | |
| Cardiac Hypertrophy | Not Specified | 30 mg/kg/day | Oral Gavage (PO) | 28 days | Cardiac Hypertrophy | |
| Hepatocellular Carcinoma | Immunocompetent mice | Not explicitly stated | Pharmacological inhibition | Not specified | Cancer Immunotherapy |
Note: While a specific dose for the hepatocellular carcinoma model was not detailed in the referenced study, the research confirmed the efficacy of pharmacological inhibition of MCT4 by this compound in suppressing tumor growth.[2]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Formulation 1 (Suspension for IP or Oral Administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex thoroughly. If precipitation occurs, sonicate the suspension to aid dissolution. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Procedure for Formulation 2 (Clear Solution for Oral Administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Vortex until a clear solution is obtained. The final composition will be 10% DMSO in 90% (20% SBE-β-CD in Saline).
Procedure for Formulation 3 (Clear Solution for Oral Administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.
-
Vortex until a clear solution is obtained. The final composition will be 10% DMSO in 90% Corn Oil.
Note: The choice of vehicle may depend on the specific experimental requirements and the route of administration. It is recommended to perform a small-scale formulation test to ensure solubility and stability.
Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required injection volume based on the desired dose (e.g., 10 mg/kg).
-
Gently restrain the mouse, exposing the abdominal area. For a one-person technique, secure the mouse by the scruff of the neck and allow the body to rest in the palm of your hand, with the tail secured between your fingers.
-
Tilt the mouse slightly downwards on one side to allow the abdominal organs to shift.
-
Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and re-insert at a different site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions post-injection.
Protocol 3: Administration of this compound via Oral Gavage (PO)
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Flexible or rigid gavage needles (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound solution to administer.
-
Properly restrain the mouse by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus, advance it to the pre-measured depth (from the tip of the nose to the last rib) to ensure delivery to the stomach.
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
Mechanism of Action and Signaling Pathways
This compound is a highly potent and selective inhibitor of MCT4. In the context of cancer, particularly hepatocellular carcinoma, inhibition of MCT4 by this compound has been shown to suppress tumor growth by enhancing CD8+ T cell infiltration and cytotoxicity.[2] This is achieved by alleviating the acidification of the tumor microenvironment and increasing the secretion of the chemokines CXCL9 and CXCL10. This process is mediated through the reactive oxygen species (ROS)/NF-κB signaling pathway.[2] In diabetic cardiomyopathy, MCT4 inhibition with this compound has been demonstrated to alleviate myocardial oxidative stress and reduce the infiltration of inflammatory macrophages.[1]
Visualizations
Caption: Experimental workflow for in vivo dosing of this compound in mouse models.
Caption: Proposed signaling pathway of this compound-mediated MCT4 inhibition in the tumor microenvironment.
Safety and Toxicology
While comprehensive toxicology studies for this compound are not widely published, one study reported no overt toxicities in mice treated with 30 mg/kg of this compound daily for 180 days. As with any experimental compound, it is crucial to monitor animals closely for any signs of adverse effects, including weight loss, changes in behavior, or signs of distress. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) in a specific mouse strain and disease model.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in mice, such as Cmax, Tmax, half-life, and bioavailability, are not extensively available in the public domain. Researchers should consider conducting PK/PD studies as part of their experimental plan to fully characterize the behavior of this compound in their specific model system. These studies are essential for optimizing dosing schedules and correlating drug exposure with therapeutic efficacy.
Conclusion
The protocols and information provided in this document offer a foundational guide for conducting in vivo studies with the MCT4 inhibitor, this compound. Adherence to these standardized procedures will contribute to the generation of reliable and reproducible data. As research on this compound is ongoing, investigators are encouraged to consult the latest literature for any updates or new findings related to its use in preclinical models.
References
- 1. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma pharmacokinetics and bioavailability of verticillin A following different routes of administration in mice using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lactate Transport in vitro with VB124
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate, once considered a metabolic waste product, is now recognized as a crucial player in cellular metabolism, signaling, and the tumor microenvironment. The transport of lactate across the plasma membrane is primarily mediated by a family of proton-linked monocarboxylate transporters (MCTs). Among these, MCT4 (encoded by the SLC16A3 gene) is of particular interest in highly glycolytic cells, such as cancer cells, where it facilitates the efflux of lactate to maintain intracellular pH and support high rates of glycolysis.[1]
VB124 is a potent and highly selective small molecule inhibitor of MCT4.[1] Its high specificity makes it an invaluable tool for dissecting the specific roles of MCT4 in lactate transport and cellular metabolism in various in vitro models. These application notes provide detailed protocols for utilizing this compound to study lactate transport and its downstream effects on cell viability, and metabolic phenotype.
Mechanism of Action
This compound selectively binds to and inhibits the function of MCT4, thereby blocking the transport of lactate across the cell membrane. In highly glycolytic cells that rely on MCT4 for lactate efflux, this inhibition leads to an accumulation of intracellular lactate and a decrease in extracellular lactate. The subsequent intracellular acidification can disrupt metabolic processes and ultimately impact cell proliferation and survival.[2] Due to the frequent co-expression of MCT1 in many cell types, which can compensate for MCT4 inhibition, it is often necessary to use this compound in combination with an MCT1 inhibitor, such as AZD3965, to achieve a complete blockade of lactate transport.[3][4]
Quantitative Data
The following tables summarize the inhibitory potency of this compound and the typical concentrations used in in vitro studies.
Table 1: Inhibitory Potency of this compound
| Target | Cell Line | Assay Type | IC50 Value | Reference |
| MCT4 | MDA-MB-231 | Lactate Import | 8.6 nM | [1] |
| MCT4 | MDA-MB-231 | Lactate Export | 19 nM | [1] |
| MCT1 | BT-20 | Lactate Export | 24 µM | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Compound | Target | Typical Concentration Range | Application | Reference |
| This compound | MCT4 | 10 nM - 20 µM | Lactate transport inhibition, cell proliferation assays, metabolic studies | [2][3] |
| AZD3965 | MCT1 | 1 µM - 10 µM | Dual inhibition with this compound to block compensatory lactate transport | [3][4] |
Experimental Protocols
Here we provide detailed protocols for key in vitro experiments to study the effects of this compound on lactate transport and cellular function.
Measurement of Intracellular and Extracellular Lactate
This protocol describes how to measure lactate concentrations in both the cell culture medium and within the cells using a commercially available lactate assay kit.
Materials:
-
This compound (and AZD3965 if required)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Lactate assay kit (e.g., Lactate-Glo™ Assay from Promega or similar)
-
96-well plates (white-walled for luminescence assays)
-
Microplate reader (with luminescence or absorbance reading capabilities)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (and/or AZD3965) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Extracellular Lactate Measurement:
-
Carefully collect a small aliquot (e.g., 20 µL) of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the lactate assay kit to measure the lactate concentration in the supernatant.
-
-
Intracellular Lactate Measurement:
-
After collecting the supernatant, gently wash the cells twice with 200 µL of ice-cold PBS per well.
-
Add 25 µL of PBS to the washed cells.[5]
-
Add 12.5 µL of Inactivation Solution (if using Promega's kit) and mix by shaking the plate for 5 minutes.[5]
-
Add 12.5 µL of Neutralization Solution and mix for 30-60 seconds.[5]
-
Alternatively, lyse the cells by adding an appropriate volume of cell lysis buffer (e.g., 300 µL of 0.1% Triton X-100) and vortexing for 1 minute.[3]
-
If necessary, centrifuge the lysate to pellet cell debris and collect the supernatant.[3]
-
Follow the manufacturer's instructions for the lactate assay kit to measure the lactate concentration in the cell lysate.
-
-
Data Analysis: Normalize the intracellular lactate concentration to the cell number or total protein content. Compare the lactate levels between treated and control groups.
Cell Viability and Proliferation Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Measurement: Record the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.
Western Blot Analysis of MCT1 and MCT4 Expression
This protocol describes how to assess the protein levels of MCT1 and MCT4 in your cell line of interest.
Materials:
-
Cell line of interest
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MCT1 and MCT4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate to shear DNA and reduce viscosity.[8]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCT1 and MCT4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Metabolic Analysis using Seahorse XFp Analyzer
This protocol provides a general workflow for assessing the impact of this compound on cellular metabolism by measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
Materials:
-
This compound
-
Cell line of interest
-
Seahorse XFp Cell Culture Miniplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Seahorse XFp Cell Energy Phenotype Test Kit (containing oligomycin and FCCP)
-
Seahorse XFp Analyzer
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XFp Cell Culture Miniplate at an empirically determined optimal density. Allow cells to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XFp Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[9]
-
Cell Treatment and Media Change:
-
On the day of the assay, treat the cells with this compound for the desired duration.
-
Prior to the assay, wash the cells and replace the culture medium with pre-warmed Seahorse XF Assay Medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.[9]
-
-
Prepare Injector Ports: Load the injector ports of the sensor cartridge with the compounds from the Cell Energy Phenotype Test Kit (oligomycin and FCCP) and any additional compounds like this compound if a direct effect is to be measured.
-
Run the Assay: Calibrate the sensor cartridge and run the assay on the Seahorse XFp Analyzer according to the manufacturer's instructions. The instrument will measure baseline OCR and ECAR, and then the response to the injected compounds.
-
Data Analysis: Analyze the data to determine the baseline metabolic phenotype, stressed phenotype, and metabolic potential of the cells in response to this compound treatment.[9]
Visualizations
Mechanism of this compound action in a cancer cell.
Workflow for measuring lactate levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. ch.promega.com [ch.promega.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. hpst.cz [hpst.cz]
Application Notes and Protocols for VB124 in Cardiac Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VB124, a potent and selective inhibitor of monocarboxylate transporter 4 (MCT4), in the study of cardiac hypertrophy. The protocols outlined below are based on established methodologies from recent scientific literature and are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in this context.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other pathological stimuli. However, sustained hypertrophy can progress to heart failure. Recent studies have highlighted the role of metabolic reprogramming, particularly the dysregulation of the pyruvate-lactate axis, in the development of cardiac hypertrophy. This compound, by inhibiting MCT4-mediated lactate efflux from cardiomyocytes, offers a targeted approach to modulate this metabolic shift and mitigate hypertrophic remodeling.[1][2]
Mechanism of Action
This compound is an orally active and selective inhibitor of MCT4.[3] In the context of cardiac hypertrophy, elevated metabolic stress can lead to an increase in glycolysis and subsequent lactate production within cardiomyocytes. MCT4 facilitates the transport of this excess lactate out of the cell. By inhibiting MCT4, this compound effectively traps lactate inside the cardiomyocytes. This intracellular lactate accumulation is believed to rewire cellular metabolism, potentially increasing pyruvate shunting towards mitochondrial oxidation, thereby improving metabolic flexibility and reducing hypertrophic signaling.[2][4][5]
Signaling Pathway
The therapeutic effect of this compound in cardiac hypertrophy is primarily mediated through the inhibition of MCT4, which directly impacts the pyruvate-lactate axis within cardiomyocytes. This intervention leads to a reduction in cellular stress and a subsequent decrease in pro-hypertrophic signaling cascades.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in preclinical models of cardiac hypertrophy.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Cardiac Hypertrophy
| Parameter | Model | Treatment Group | Dosage & Route | Duration | Outcome | Reference |
| Heart Weight to Body Weight Ratio | Isoproterenol-induced | This compound | 30 mg/kg/day, p.o. | 28 days | Attenuated increase in HW/BW ratio | [3][5] |
| Left Ventricular Mass (LV mass) | Diabetic Cardiomyopathy (Leprdb mice) | This compound | 10 mg/kg/day, i.p. | 4 weeks | Significant reduction in LV mass | [1] |
| E/A Ratio | Diabetic Cardiomyopathy (Leprdb mice) | This compound | 10 mg/kg/day, i.p. | 4 weeks | Increased E/A ratio, indicating improved diastolic function | [1] |
| Left Ventricular Ejection Fraction (LVEF) | Diabetic Cardiomyopathy (Leprdb mice) | This compound | 10 mg/kg/day, i.p. | 4 weeks | Increased LVEF, indicating improved systolic function | [1] |
| Hypertrophic Gene Expression (Anp, Bnp) | Diabetic Cardiomyopathy (Leprdb mice) | This compound | 10 mg/kg/day, i.p. | 4 weeks | Significant downregulation of Anp and Bnp transcription | [1] |
Table 2: In Vitro Efficacy of this compound in Cardiomyocyte Hypertrophy Models
| Cell Line | Hypertrophic Stimulus | This compound Concentration | Outcome | Reference |
| H9C2 cells | Phenylephrine (PE) | Not specified | Counteracted PE-induced reduction in length-to-width ratio | [1] |
| Neonatal mouse cardiomyocytes (NMCM) | Phenylephrine (PE) | Not specified | Counteracted PE-induced reduction in length-to-width ratio | [1] |
| H9C2 cells | Palmitic Acid (PA) | Not specified | Attenuated PA-induced apoptosis | [1] |
| Neonatal mouse cardiomyocytes (NMCM) | Palmitic Acid (PA) | Not specified | Attenuated PA-induced apoptosis | [1] |
Experimental Protocols
In Vivo Study: Isoproterenol-Induced Cardiac Hypertrophy in Mice
This protocol describes the induction of cardiac hypertrophy using isoproterenol and subsequent treatment with this compound.
Experimental Workflow
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Isoproterenol hydrochloride
-
Osmotic minipumps (e.g., Alzet)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Echocardiography system
-
Surgical tools for pump implantation
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Baseline Measurements: Perform baseline echocardiography to assess cardiac function and dimensions.
-
Induction of Hypertrophy:
-
Anesthetize the mice.
-
Surgically implant osmotic minipumps subcutaneously in the back of the mice.
-
The pumps should be filled to deliver isoproterenol at a constant rate to induce hypertrophy. A vehicle-filled pump should be implanted in the control group.
-
-
This compound Administration:
-
Follow-up and Endpoint Analysis:
-
Perform follow-up echocardiography at the end of the treatment period.
-
At the end of the study, euthanize the mice.
-
Excise the hearts, wash with PBS, and weigh them.
-
Calculate the heart weight to body weight ratio.
-
Process the heart tissue for histological analysis (e.g., H&E and Masson's trichrome staining) and molecular analysis (e.g., qPCR for hypertrophic markers).
-
In Vivo Study: Diabetic Cardiomyopathy in Leprdb Mice
This protocol outlines the use of a genetic model of type 2 diabetes to study the effects of this compound on cardiac hypertrophy.
Materials:
-
Leprdb mice and their wild-type littermates (m Leprdb)
-
High-fat diet (60% of total energy from fat)
-
Standard diet
-
This compound
-
Vehicle for this compound (e.g., a solution of DMSO, PEG300, Tween-80, and saline[3])
-
Blood glucose meter
-
Echocardiography system
Procedure:
-
Model Induction:
-
This compound Administration:
-
Endpoint Analysis:
-
At the end of the 12-week period (4 weeks of treatment), perform echocardiography to assess cardiac function (LVEF, E/A ratio) and measure left ventricular mass.[1]
-
Euthanize the mice and collect heart tissues.
-
Perform pathological staining to assess myocardial hypertrophy, fibrosis, and lipid deposition.[1]
-
Conduct RT-qPCR to analyze the transcription levels of markers for myocardial injury (Anp, Bnp) and fatty acid transport (Cd36, Fabp3).[1]
-
Conclusion
This compound presents a promising therapeutic strategy for cardiac hypertrophy by targeting the metabolic alterations that contribute to the disease's progression. The protocols and data presented here provide a foundation for further investigation into the efficacy and mechanisms of MCT4 inhibition in cardiovascular disease. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyruvate-lactate axis modulates cardiac hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing the Half-Maximal Inhibitory Concentration (IC50) of VB124 in MDA-MB-231 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction The MDA-MB-231 cell line is a widely utilized model for highly aggressive, triple-negative breast cancer (TNBC).[1] Determining the potency of novel therapeutic compounds, such as VB124, is a critical step in preclinical drug development. The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[2][3] This protocol provides a detailed methodology for assessing the IC50 of this compound, a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), in MDA-MB-231 cells.[4]
This compound targets a key metabolic pathway in many cancer cells known as the Warburg effect, where cells favor aerobic glycolysis. This process generates high levels of lactate, which must be exported from the cell to maintain intracellular pH and support continued glycolysis.[5] MCT4 is a primary transporter responsible for this lactate efflux.[5][6] By inhibiting MCT4, this compound causes intracellular lactate accumulation and acidification, leading to metabolic disruption and inhibition of cell proliferation.[4][5] The IC50 of this compound for lactate export in MDA-MB-231 cells has been reported to be approximately 19 nM.[4] This protocol details the use of a cell viability assay to determine the IC50 of this compound's anti-proliferative effect.
Mechanism of Action: this compound Inhibition of Lactate Efflux
Cancer cells, including MDA-MB-231, often exhibit increased glycolysis, converting glucose to pyruvate and subsequently to lactate, even in the presence of oxygen. This lactate is then transported out of the cell by Monocarboxylate Transporter 4 (MCT4) to prevent intracellular acidification. This compound is a selective inhibitor of MCT4, blocking this lactate efflux. The resulting intracellular accumulation of lactate disrupts the cell's pH balance and metabolic processes, leading to an inhibition of cell proliferation.
Caption: Mechanism of this compound action on lactate transport in cancer cells.
Experimental Protocol
This protocol outlines the necessary steps for determining the IC50 value of this compound using a standard cell viability assay, such as the MTT or PrestoBlue™ assay.
1. Materials and Reagents
| Material/Reagent | Recommended Supplier |
| MDA-MB-231 cells | ATCC (HTB-26) |
| Leibovitz's L-15 Medium | ATCC (30-2008) or equivalent |
| Fetal Bovine Serum (FBS) | Gibco or equivalent |
| 0.05% Trypsin-EDTA | ATCC (30-2101) or equivalent |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | ATCC (30-2200) or equivalent |
| This compound | MedChemExpress or equivalent |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich or equivalent |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent | Sigma-Aldrich or equivalent |
| PrestoBlue™ HS Cell Viability Reagent | Thermo Fisher Scientific |
| 96-well flat-bottom cell culture plates | Corning or equivalent |
| Sterile, filtered pipette tips and serological pipettes | |
| Humidified incubator (37°C, no CO2 for L-15 medium) | |
| Microplate reader (spectrophotometer or fluorometer) |
2. Cell Culture and Maintenance
-
Thawing Cells: Thaw cryopreserved MDA-MB-231 cells rapidly in a 37°C water bath.[7] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (Leibovitz's L-15 Medium with 10% FBS). Centrifuge at 150-400 x g for 8-12 minutes.
-
Culture Conditions: Resuspend the cell pellet in fresh complete growth medium and culture in a T-75 flask. Incubate at 37°C in a non-humidified incubator with no CO2, as L-15 medium is formulated for use in a free gas exchange with atmospheric air.
-
Passaging: When cells reach 70-80% confluency, subculture them.[1] Rinse the cell monolayer with DPBS, then add 1-2 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 5-15 minutes until cells detach. Neutralize the trypsin with 8-9 mL of complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and seed new flasks at a subculture ratio of approximately 1:10.[7]
3. IC50 Assay Workflow
The overall workflow for the IC50 determination is depicted below.
Caption: Experimental workflow for IC50 determination of this compound.
4. Step-by-Step IC50 Assay Procedure
-
Cell Seeding: Harvest MDA-MB-231 cells that are in the logarithmic growth phase. Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.[8] Leave the outer perimeter wells filled with 100 µL of sterile DPBS to minimize edge effects.
-
Adherence: Incubate the plate for 24 hours at 37°C (no CO2) to allow the cells to attach firmly to the bottom of the wells.[9]
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of serial dilutions from this stock solution in complete growth medium. A suggested concentration range for the final well concentrations could be 0.1 nM to 1 µM, given the known high potency of this compound.[4] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration well.
-
Cell Treatment: After the 24-hour adherence period, carefully remove the medium from the wells. Add 100 µL of the prepared this compound dilutions and the vehicle control medium to the appropriate wells. Each concentration and control should be tested in at least triplicate.[8]
-
Incubation: Incubate the treated plates for a defined period, typically 48 or 72 hours, at 37°C.[2][8]
-
Cell Viability Measurement (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[10]
-
Data Analysis and Presentation
1. Data Analysis
-
Background Subtraction: Average the absorbance/fluorescence values from the "medium only" (blank) wells and subtract this from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells. The percent viability for each concentration is calculated using the following formula: % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Control_Wells) * 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response, variable slope) to fit the data and determine the IC50 value.[3] This can be performed using software such as GraphPad Prism, Origin, or R. The IC50 is the concentration of this compound that results in 50% cell viability.
2. Data Presentation
Quantitative data should be organized into clear tables for easy interpretation and comparison.
Table 1: Raw Absorbance Data and Calculated Percent Viability
| This compound Conc. (nM) | Replicate 1 (Abs) | Replicate 2 (Abs) | Replicate 3 (Abs) | Average (Abs) | Std. Dev. | % Viability |
|---|---|---|---|---|---|---|
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 1 | 1.103 | 1.125 | 1.098 | 1.109 | 0.014 | 87.3% |
| 5 | 0.955 | 0.981 | 0.963 | 0.966 | 0.013 | 76.0% |
| 10 | 0.789 | 0.811 | 0.802 | 0.801 | 0.011 | 63.0% |
| 20 | 0.611 | 0.645 | 0.633 | 0.630 | 0.017 | 49.6% |
| 50 | 0.401 | 0.422 | 0.415 | 0.413 | 0.011 | 32.5% |
| 100 | 0.256 | 0.249 | 0.261 | 0.255 | 0.006 | 20.1% |
| 500 | 0.131 | 0.139 | 0.135 | 0.135 | 0.004 | 10.6% |
Table 2: Summary of IC50 Results
| Compound | Cell Line | Incubation Time | Assay Used | IC50 (nM) | 95% Confidence Interval |
|---|
| this compound | MDA-MB-231 | 72 hours | MTT | Calculated Value | Calculated Range |
References
- 1. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are MCT4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. BioRender App [app.biorender.com]
- 10. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VB124 Treatment in Reprogramming Fibroblast Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) and other fibrotic diseases are characterized by the excessive deposition of extracellular matrix by activated fibroblasts, known as myofibroblasts.[1] This activation is accompanied by a significant metabolic shift towards increased glycolysis and lactate production, a state that supports myofibroblast differentiation and survival.[1][2] The monocarboxylate transporter 4 (MCT4) is a key protein responsible for lactate efflux from these cells.[1] VB124 is a potent and specific small molecule inhibitor of MCT4, developed to reprogram fibroblast metabolism and consequently inhibit myofibroblast differentiation and function.[1] These notes provide detailed protocols for utilizing this compound to study and modulate fibroblast metabolism and fibrotic processes in vitro.
Mechanism of Action
This compound is a high-affinity inhibitor of the lactate transporter MCT4.[1] By blocking MCT4, this compound prevents the efflux of lactate from fibroblasts. The resulting intracellular lactate accumulation leads to a reprogramming of cellular metabolism, characterized by a shift from glycolysis towards oxidative phosphorylation.[1][2] This metabolic reprogramming attenuates the pro-fibrotic phenotype of fibroblasts, notably decreasing their differentiation into myofibroblasts as evidenced by reduced expression of key markers like alpha-smooth muscle actin (α-SMA) and collagen type I alpha 1 (Col1a1).[1][2] Importantly, this compound's anti-fibrotic effects appear to be independent of the canonical Transforming Growth Factor-β (TGF-β) signaling pathways involving Smad3 and ERK phosphorylation.[1] Instead, its action is positioned downstream of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional programs.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on fibroblast biology as reported in preclinical studies.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | Monocarboxylate Transporter 4 (MCT4) | [1] |
| Ki | 11 nM | [1] |
Table 2: Effects of this compound on Myofibroblast Differentiation and Function
| Parameter | Treatment | Effect | Reference |
| α-SMA Expression | TGF-β + this compound | Decreased | [1][2] |
| Col1a1 Expression | TGF-β + this compound | Decreased | [1][2] |
| Gel Contractility | TGF-β + this compound | Decreased | [1][2] |
| Cell Viability | This compound (48h) | No significant impact | [1][2] |
Table 3: Metabolic and Transcriptional Reprogramming by this compound
| Parameter | Treatment | Effect | Reference |
| Circulating Lactate | This compound (in vivo) | Significantly Increased | [1][2] |
| NADPH/NADP+ Ratio | TGF-β + this compound | Decreased | [1] |
| Gene Expression | TGF-β + this compound | 2% of genes differentially expressed (FDR < 0.05) | [1][2] |
| Mitochondrial Superoxide | TGF-β + this compound | No significant change | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of this compound on fibroblast metabolism and function.
Protocol 1: Human Lung Fibroblast Culture and Differentiation
This protocol describes the standard procedure for culturing primary human lung fibroblasts and inducing their differentiation into myofibroblasts using TGF-β1.
Materials:
-
Primary Human Lung Fibroblasts
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Recombinant Human TGF-β1 (stock solution at 100 µg/mL)
-
Serum-free DMEM
Procedure:
-
Culture human lung fibroblasts in Fibroblast Growth Medium at 37°C in a 5% CO2 incubator.
-
Passage cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Seed fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein analysis, 24-well plates for contraction assays) at a density of 5 x 10^4 cells/cm².
-
Allow cells to adhere and grow for 24 hours.
-
To induce differentiation, aspirate the growth medium, wash once with PBS, and replace with serum-free DMEM.
-
Add TGF-β1 to the serum-free medium at a final concentration of 5-10 ng/mL.
-
Incubate for 48-72 hours to achieve myofibroblast differentiation. Differentiated cells will appear more elongated and spindle-shaped.
Protocol 2: this compound Treatment of Fibroblasts
This protocol outlines the treatment of cultured fibroblasts with this compound to assess its effects on differentiation and metabolism.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Differentiated or differentiating fibroblast cultures (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium. A typical final concentration range for in vitro experiments is 100 nM to 1 µM.
-
For co-treatment studies, add this compound at the desired final concentration to the serum-free medium at the same time as TGF-β1.
-
For treatment of already differentiated myofibroblasts, add this compound to the culture medium after the 48-72 hour differentiation period.
-
Always include a vehicle control group treated with an equivalent concentration of DMSO.
-
Incubate the cells with this compound for the desired experimental duration (e.g., 24-48 hours).
-
Proceed with downstream analyses such as Western blotting, gel contraction assay, or metabolomics.
Protocol 3: Western Blotting for α-SMA
This protocol provides a method for detecting changes in the key myofibroblast marker, α-SMA, following this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-α-SMA
-
Primary antibody: anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Strip the membrane (if necessary) and re-probe for a loading control (GAPDH or β-actin) to ensure equal protein loading.
Protocol 4: Gel Contraction Assay
This assay measures the contractile capacity of myofibroblasts, a key functional endpoint that is inhibited by this compound.
Materials:
-
Rat tail collagen, type I
-
5x DMEM
-
Sterile 1 M NaOH
-
Fibroblast cell suspension in serum-free medium
-
24-well tissue culture plates
Procedure:
-
On ice, mix the collagen solution with 5x DMEM and neutralize with 1 M NaOH to a pH of 7.2-7.4.
-
Add the fibroblast cell suspension to the collagen mixture to achieve a final cell density of 2-5 x 10^5 cells/mL.
-
Quickly dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
Allow the gels to polymerize at 37°C for 30-60 minutes.
-
After polymerization, add 1 mL of serum-free medium containing TGF-β1 and the desired concentration of this compound or vehicle control.
-
To initiate contraction, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Image the wells immediately (Time 0) and at subsequent time points (e.g., 24 and 48 hours).
-
Quantify the gel area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of gel contraction relative to the initial area.
Protocol 5: Metabolite Extraction from Cultured Fibroblasts
This protocol details the quenching and extraction of metabolites from fibroblasts for subsequent analysis by mass spectrometry.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
After this compound treatment, rapidly aspirate the culture medium.
-
Wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Immediately add liquid nitrogen to the culture dish to quench metabolic activity.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Scrape the frozen cells into the methanol and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Vortex the samples vigorously.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by LC-MS or GC-MS.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits MCT4-mediated lactate efflux, a process downstream of HIF-1α.
References
Application Notes and Protocols for Measuring Lactate Efflux Following VB124 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate, once considered a metabolic waste product, is now recognized as a critical signaling molecule and metabolic fuel that plays a significant role in various physiological and pathological processes, including cancer metabolism, immunology, and cardiovascular diseases. The efflux of lactate from cells is primarily mediated by monocarboxylate transporters (MCTs). Among these, MCT4 is a key transporter responsible for the efflux of lactate from highly glycolytic cells, thereby maintaining intracellular pH and sustaining a high rate of glycolysis.
VB124 is a potent and selective inhibitor of MCT4, making it a valuable tool for studying the physiological and pathological roles of lactate transport.[1][2] By inhibiting MCT4, this compound blocks the export of lactate, leading to its intracellular accumulation and a reduction in the acidification of the extracellular microenvironment.[3][4] These effects can have profound impacts on cellular metabolism, signaling, and function.
These application notes provide detailed protocols for measuring lactate efflux in cells treated with this compound. The methodologies described herein are essential for researchers investigating the effects of MCT4 inhibition on cellular metabolism and for professionals in drug development evaluating the efficacy of MCT4 inhibitors.
Signaling Pathway of MCT4-mediated Lactate Efflux
MCT4 is a proton-coupled monocarboxylate transporter that facilitates the transport of lactate and a proton across the plasma membrane. Its expression is often upregulated in highly glycolytic cells, such as cancer cells and activated immune cells, frequently under the control of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). The activity of MCT4 is crucial for maintaining a high glycolytic flux by preventing the intracellular accumulation of lactate and subsequent inhibition of glycolytic enzymes.
Experimental Protocols
Measuring lactate efflux after this compound treatment can be approached using several methods. The choice of method will depend on the specific research question, available equipment, and desired throughput. Here, we provide protocols for two common and robust methods: an enzymatic assay for measuring extracellular lactate and a real-time analysis of extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.
General Cell Culture and this compound Treatment Protocol
This initial protocol is applicable to both subsequent measurement methods.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 24-well plates, or 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2] Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type. Published studies have used concentrations in the range of 10 nM to 20 µM.[2][5]
-
This compound Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with this compound for the desired period. The incubation time should be optimized based on the experimental goals and cell type, but a typical range is 4 to 24 hours.
Method 1: Enzymatic Assay for Extracellular Lactate
This method directly measures the concentration of lactate in the cell culture supernatant using a colorimetric or fluorometric enzymatic assay kit.
Materials:
-
Cells cultured and treated with this compound as described in section 3.1.
-
Lactate Assay Kit (e.g., from Cayman Chemical, Sigma-Aldrich, Cell Biolabs).
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader capable of measuring absorbance or fluorescence.
-
96-well plates.
Protocol:
-
Sample Collection: After the this compound treatment period, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Sample Preparation:
-
If the culture medium contains components that may interfere with the assay (e.g., high levels of lactate dehydrogenase [LDH] in serum), deproteinization of the samples is recommended. This can be achieved by using a 10 kDa molecular weight cut-off (MWCO) spin filter or by acid precipitation followed by neutralization.[1][6]
-
For acid precipitation, mix the supernatant with an equal volume of cold 0.5 M metaphosphoric acid (MPA), incubate on ice for 5 minutes, and then centrifuge to pellet the proteins.[1] Neutralize the resulting supernatant with a potassium carbonate solution.[1]
-
If the expected lactate concentration is high, dilute the samples with the assay buffer provided in the kit.
-
-
Lactate Standard Curve Preparation: Prepare a series of lactate standards with known concentrations according to the kit manufacturer's instructions. This is crucial for accurate quantification.
-
Assay Procedure:
-
Add the prepared samples and lactate standards to a 96-well plate in duplicate or triplicate.
-
Prepare the reaction mix as instructed in the assay kit manual. This typically includes a lactate oxidase and/or lactate dehydrogenase, a probe, and a cofactor.
-
Add the reaction mix to each well containing the samples and standards.
-
Incubate the plate at room temperature or 37°C for the time specified in the kit protocol (usually 30-60 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve of lactate concentration versus the corrected absorbance/fluorescence values.
-
Determine the lactate concentration in the samples by interpolating their readings from the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content in each well to account for variations in cell density.
-
Method 2: Real-Time Measurement of Extracellular Acidification Rate (ECAR)
The Seahorse XF Analyzer measures the rate of proton efflux into the surrounding medium, which is largely attributed to the co-transport of protons with lactate via MCTs. This provides a real-time, kinetic measurement of lactate efflux.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24, or XFp).
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Sensor Cartridge.
-
Seahorse XF Calibrant.
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
This compound.
Protocol:
-
Sensor Cartridge Hydration: One day prior to the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[7][8]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
This compound Treatment (Pre-treatment): Treat cells with this compound for the desired duration in a standard incubator before the Seahorse assay.
-
Assay Medium Change: On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubation: Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Instrument Setup: Load the hydrated sensor cartridge with the desired compounds for injection (e.g., this compound if not pre-treated, oligomycin, 2-deoxyglucose). Calibrate the Seahorse XF Analyzer.
-
Assay Run: Replace the calibrant plate with the cell plate and start the assay. The instrument will measure the basal ECAR. If this compound is to be injected during the assay, the change in ECAR following the injection will reflect the acute inhibition of lactate efflux.
-
Data Analysis: The Seahorse XF software calculates the ECAR in mpH/min. A decrease in ECAR after this compound treatment indicates an inhibition of lactate efflux. Data should be normalized to cell number or protein content.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lactate transporter MCT4 regulates the hub genes for lipid metabolism and inflammation to attenuate intracellular lipid accumulation in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biotech.cornell.edu [biotech.cornell.edu]
- 8. cpu.edu.cn [cpu.edu.cn]
Application Note: Utilizing VB124 in the Seahorse XFp Cell Energy Phenotype Assay to Profile Metabolic Responses to MCT4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a dynamic process, finely tuned to meet the energetic and biosynthetic demands of the cell. The ability to switch between mitochondrial respiration and glycolysis, known as metabolic flexibility, is crucial for cellular function in both normal physiology and disease states such as cancer and metabolic disorders. The Agilent Seahorse XFp Cell Energy Phenotype assay is a powerful tool that provides a real-time snapshot of a cell's metabolic state by simultaneously measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2] This assay determines a cell's baseline metabolic phenotype and its metabolic potential when stressed with mitochondrial inhibitors.[1]
VB124 is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4).[3] MCT4 is a key transporter responsible for the efflux of lactate, the end product of glycolysis, from cells.[3][4] In highly glycolytic cells, such as many cancer cells, MCT4 plays a critical role in maintaining intracellular pH and sustaining a high glycolytic rate.[5] Inhibition of MCT4 by this compound is expected to lead to an intracellular accumulation of lactate and a subsequent decrease in the extracellular acidification rate. This application note provides a detailed protocol for integrating the acute delivery of this compound into the Seahorse XFp Cell Energy Phenotype assay to investigate the immediate metabolic reprogramming events following MCT4 inhibition.
Principle of the Assay
The Seahorse XFp Cell Energy Phenotype assay measures OCR and ECAR under both basal conditions and after the injection of a stressor cocktail containing oligomycin and FCCP.[1] Oligomycin is an ATP synthase inhibitor that blocks mitochondrial ATP production, forcing cells to rely on glycolysis to meet their energy demands. FCCP is an uncoupling agent that collapses the mitochondrial proton gradient, driving mitochondrial respiration to its maximum rate.[1] By measuring the metabolic rates before and after the stressor injection, the assay reveals the cell's baseline energy phenotype and its metabolic potential.
This protocol adapts the standard Cell Energy Phenotype assay to include an acute injection of this compound prior to the standard stressor cocktail. This allows for the real-time assessment of how MCT4 inhibition immediately alters a cell's metabolic phenotype and its ability to respond to an energetic challenge.
Materials and Reagents
-
Seahorse XFp Analyzer (Agilent Technologies)
-
Seahorse XFp Cell Culture Miniplates (Agilent Technologies)
-
Seahorse XFp Sensor Cartridges (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XFp Cell Energy Phenotype Test Kit (Agilent Technologies, contains Oligomycin and FCCP)
-
This compound (user-supplied)
-
Appropriate cell line and cell culture medium
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Substrates for assay medium (e.g., glucose, pyruvate, glutamine)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
Experimental Protocols
Protocol 1: Cell Seeding and Culture
-
Cell Seeding: Seed cells in a Seahorse XFp Cell Culture Miniplate at a pre-determined optimal density. Cell density should be optimized for the specific cell line to ensure OCR and ECAR values are within the dynamic range of the instrument.
-
Cell Culture: Culture the cells overnight in a CO2 incubator at 37°C to allow for attachment and recovery.
Protocol 2: Seahorse XFp Sensor Cartridge Hydration
-
Hydration: The day before the assay, hydrate the Seahorse XFp Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubation: Incubate the hydrated cartridge in a non-CO2 incubator at 37°C overnight.
Protocol 3: Assay Preparation
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium by supplementing it with the desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture miniplate from the incubator. Gently wash the cells twice with the pre-warmed assay medium, leaving a final volume of 180 µL in each well.
-
Incubation: Place the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay to allow the temperature and pH to equilibrate.
Protocol 4: Compound Preparation and Loading
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
This compound Working Solution: Dilute the this compound stock solution in the assay medium to the desired working concentration. A final concentration of 10 µM is a common starting point for in vitro studies. The final DMSO concentration should be kept below 0.1% to avoid solvent effects. Prepare a vehicle control (DMSO in assay medium) with the same final DMSO concentration.
-
Stressor Cocktail: Reconstitute the oligomycin and FCCP from the Cell Energy Phenotype Test Kit according to the kit instructions.
-
Cartridge Loading:
-
Load the this compound working solution or vehicle control into port A of the sensor cartridge.
-
Load the oligomycin/FCCP stressor cocktail into port B of the sensor cartridge.
-
Protocol 5: Seahorse XFp Assay Run
-
Calibration: Place the hydrated sensor cartridge into the Seahorse XFp Analyzer for calibration.
-
Assay Execution: After calibration, replace the calibrant plate with the cell culture miniplate. The instrument will then proceed with the assay protocol:
-
Baseline Measurement: The instrument will measure the basal OCR and ECAR for a set number of cycles.
-
This compound/Vehicle Injection: The instrument will inject the contents of port A (this compound or vehicle) and measure the acute metabolic response.
-
Stressor Injection: The instrument will then inject the contents of port B (oligomycin/FCCP) and measure the stressed OCR and ECAR.
-
Data Presentation
The following tables present representative data from a hypothetical Seahorse XFp Cell Energy Phenotype assay investigating the effects of a 10 µM acute this compound injection on a cancer cell line.
Table 1: Baseline Metabolic Phenotype
| Treatment | Basal OCR (pmol/min) | Basal ECAR (mpH/min) |
| Vehicle Control | 150 ± 10 | 60 ± 5 |
| This compound (10 µM) | 160 ± 12 | 45 ± 4 |
Table 2: Stressed Metabolic Phenotype
| Treatment | Stressed OCR (pmol/min) | Stressed ECAR (mpH/min) |
| Vehicle Control | 350 ± 25 | 90 ± 8 |
| This compound (10 µM) | 330 ± 20 | 70 ± 6 |
Table 3: Calculated Metabolic Potential
| Treatment | Metabolic Potential (OCR) | Metabolic Potential (ECAR) |
| Vehicle Control | 200 | 30 |
| This compound (10 µM) | 170 | 25 |
Data Interpretation
The representative data illustrates the expected effects of acute MCT4 inhibition with this compound.
-
Basal Metabolism: The acute injection of this compound leads to a significant decrease in basal ECAR, consistent with the inhibition of lactate efflux. A slight increase in basal OCR may be observed as some cells compensate for the reduced glycolytic ATP production by increasing mitochondrial respiration.
-
Stressed Metabolism: Following the injection of the stressor cocktail, both OCR and ECAR increase in the vehicle-treated cells, indicating their metabolic potential. In the this compound-treated cells, the stressed ECAR is lower than in the control group, suggesting that MCT4 inhibition limits the cell's ability to further increase glycolysis under energetic demand. The stressed OCR may also be slightly reduced, indicating a potential downstream impact on mitochondrial function or a reduced reliance on glycolysis-derived pyruvate.
-
Metabolic Potential: The calculated metabolic potential for both OCR and ECAR is reduced in the presence of this compound, highlighting that MCT4 inhibition compromises the cell's overall metabolic flexibility and its capacity to respond to energetic stress.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MCT4, blocking lactate efflux and reducing ECAR.
Experimental Workflow
Caption: Workflow for the Seahorse XFp Cell Energy Phenotype assay with this compound.
Logical Relationship of Metabolic Response
Caption: Logical flow of metabolic changes induced by this compound.
Conclusion
The integration of the MCT4 inhibitor this compound into the Seahorse XFp Cell Energy Phenotype assay provides a powerful and direct method to assess the real-time metabolic consequences of inhibiting lactate efflux. This approach allows researchers to phenotype the metabolic reliance of cells on MCT4 for maintaining their energetic homeostasis and to investigate the immediate compensatory mechanisms that are activated upon its inhibition. The detailed protocols and representative data presented here serve as a guide for scientists and drug development professionals to explore the therapeutic potential of targeting MCT4 in various disease models.
References
Application Notes and Protocols for VB124 in Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1][2] Emerging research has highlighted the role of metabolic reprogramming in the pathogenesis of IPF, particularly the increased glycolysis and lactate production in myofibroblasts, the key effector cells in fibrosis.[1][2] VB124 is a high-affinity small molecule inhibitor of the monocarboxylate transporter 4 (MCT4), a key lactate transporter.[1][2] By inhibiting lactate export from fibroblasts, this compound therapeutically reprograms their metabolism, leading to a reduction in myofibroblast differentiation and attenuation of pulmonary fibrosis in preclinical models. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of pulmonary fibrosis to study its anti-fibrotic effects and mechanism of action.
Introduction
The progression of idiopathic pulmonary fibrosis (IPF) is driven by the excessive deposition of extracellular matrix by myofibroblasts.[1][2] A crucial metabolic feature of these cells is their reliance on glycolysis, which necessitates the export of lactate to maintain a high glycolytic rate.[1][2] The monocarboxylate transporters MCT1 and MCT4 are significantly upregulated in the lungs of IPF patients and in experimental fibrosis models.[1][2]
This compound specifically targets MCT4 with high affinity (Ki 11 nM), offering a novel therapeutic strategy to counter the metabolic alterations that fuel fibrosis.[1][2] Inhibition of MCT4 by this compound has been shown to decrease the expression of profibrotic markers such as Collagen Type I Alpha 1 Chain (Col1a1) and Alpha-Smooth Muscle Actin (α-SMA) in human lung fibroblasts.[1] Furthermore, in a bleomycin-induced mouse model of pulmonary fibrosis, this compound treatment attenuated the severity of the disease.[1][2]
The anti-fibrotic effects of this compound appear to be independent of the classical transforming growth factor-beta (TGF-β) signaling pathway, as it does not impact Smad3 phosphorylation.[1][2] Instead, its mechanism is centered on promoting glucose oxidation and reducing the incorporation of glucose-derived carbons into the fibrotic lung, thereby decreasing oxidative stress.[1] A novel, more potent MCT4 inhibitor, VB253, with a more favorable pharmacological profile, is currently undergoing Phase 1 clinical trials.[1][2]
Data Presentation
Table 1: Effect of this compound on Profibrotic Gene Expression in IPF Lung Fibroblasts
| Treatment Group | Col1a1 Expression (relative to TGF-β) | α-SMA Expression (relative to TGF-β) |
| Control | - | - |
| TGF-β | 1.0 | 1.0 |
| TGF-β + this compound | Decreased | Decreased |
| TGF-β + AZD3965 (MCT1 inhibitor) | No significant change | No significant change |
| TGF-β + this compound + AZD3965 | Decreased | Decreased |
Data summarized from in vitro studies on IPF lung fibroblasts.[1]
Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Lung Fibrosis Score | Lung Collagen Content |
| Vehicle Control | Baseline | Baseline |
| Bleomycin + Vehicle | Increased | Increased |
| Bleomycin + this compound (30 mg/kg/day) | Attenuated | Reduced |
| Bleomycin + AZD3965 (100 mg/kg twice daily) | Attenuated | Reduced |
Data summarized from in vivo studies in a mouse model of pulmonary fibrosis.[1][2]
Experimental Protocols
In Vitro Protocol: Inhibition of Myofibroblast Differentiation
This protocol details the methodology to assess the effect of this compound on the differentiation of human lung fibroblasts into myofibroblasts, induced by TGF-β.
Materials:
-
Primary human lung fibroblasts from IPF patients
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Recombinant human TGF-β1
-
This compound (Tocris Bioscience or equivalent)
-
AZD3965 (optional, as an MCT1 inhibitor control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and quantitative PCR (e.g., TRIzol, cDNA synthesis kit, qPCR master mix)
-
Antibodies for Western blotting (α-SMA, Col1a1, β-actin)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Culture: Culture primary human lung fibroblasts in fibroblast growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed fibroblasts into 6-well or 12-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound and AZD3965 in DMSO.
-
Pre-treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 (e.g., 5 ng/mL) to the medium.
-
Include control groups: untreated cells, cells treated with TGF-β1 alone, and cells treated with TGF-β1 and AZD3965 (e.g., 100 nM).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Gene Expression (qPCR):
-
Extract total RNA using TRIzol reagent.
-
Synthesize cDNA from the RNA.
-
Perform qPCR to analyze the expression levels of COL1A1 and ACTA2 (α-SMA), using a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Protein Expression (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA, Col1a1, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Equipment for intratracheal instillation
-
Equipment for animal monitoring and sacrifice
-
Reagents for histological analysis (e.g., formalin, paraffin, Masson's trichrome stain)
-
Reagents for collagen quantification (e.g., Sircol collagen assay kit)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis (Day 0):
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.2 U/kg) in sterile saline.
-
Administer sterile saline to the control group.
-
-
Treatment (Starting Day 7):
-
Begin daily treatment with this compound (30 mg/kg) or vehicle via oral gavage.
-
Continue treatment for 14-21 days.
-
-
Monitoring: Monitor the mice daily for signs of distress, weight loss, and changes in breathing.
-
Endpoint Analysis (e.g., Day 21 or 28):
-
Sacrifice the mice.
-
Histology:
-
Perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess fibrosis.
-
Score the extent of fibrosis using a semi-quantitative scale (e.g., Ashcroft score).
-
-
Collagen Content:
-
Homogenize a portion of the lung tissue.
-
Quantify the total collagen content using a Sircol collagen assay.
-
-
Mandatory Visualization
Caption: Mechanism of action of this compound in pulmonary fibrosis.
Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
References
Application Notes and Protocols for Studying Metabolic Vulnerabilities in Lymphomas with VB124
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral-driven lymphomas, such as those associated with the Epstein-Barr virus (EBV), exhibit significant metabolic reprogramming to support their rapid proliferation. A key feature of this altered metabolism is the upregulation of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] This results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and glycolytic flux.[2][3] EBV-associated lymphomas achieve this by upregulating monocarboxylate transporters (MCTs), specifically MCT1 and MCT4.[1][4]
VB124 is a novel, potent, and specific small-molecule inhibitor of MCT4.[5] This document provides detailed application notes and protocols for utilizing this compound, often in combination with an MCT1 inhibitor such as AZD3965, to study and exploit the metabolic vulnerabilities of lymphomas that rely on lactate export for survival and proliferation.
Mechanism of Action: Targeting Lactate Export
EBV directly contributes to the upregulation of MCTs. The viral protein EBNA2, in conjunction with c-Myc, drives the expression of MCT1, which is crucial during the initial stages of B-cell proliferation following EBV infection.[1][4] Subsequently, the viral latent membrane protein 1 (LMP1) promotes the upregulation of MCT4, which confers resistance to MCT1 inhibition alone.[1]
Therefore, a dual-blockade strategy using this compound (to inhibit MCT4) and an MCT1 inhibitor (e.g., AZD3965) is effective in halting lactate export. This leads to intracellular lactate accumulation, a decrease in intracellular pH, and a subsequent reduction in glycolytic flux.[4] This metabolic disruption results in growth arrest and sensitizes the lymphoma cells to other metabolic inhibitors, such as the electron transport chain (ETC) complex I inhibitor phenformin.[1][4] The dual inhibition of MCT1 and MCT4 has been shown to reduce oxygen consumption rates (OCR) and deplete NAD+/NADH ratios, leading to increased reactive oxygen species (ROS) and depletion of glutathione pools.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in combination with the MCT1 inhibitor AZD3965 on lymphoma cell lines.
Table 1: Inhibitor Concentrations and Effects on Lymphoblastoid Cell Lines (LCLs)
| Compound/Combination | Concentration | Effect on Cell Growth | Intracellular Lactate | Sensitization to Phenformin |
| This compound | 20 µM | Moderate growth inhibition | Increased | - |
| AZD3965 | 1 µM | Moderate growth inhibition | Increased | - |
| This compound + AZD3965 | 20 µM + 1 µM | Significant growth arrest | ~4-fold increase[4] | Potency increased by 20-fold[4] |
Table 2: Reported IC50 Values for this compound
| Cell Line | Target | Assay | IC50 |
| MDA-MB-231 | MCT4 | Lactate Import | 8.6 nM[6] |
| MDA-MB-231 | MCT4 | Lactate Export | 19 nM[6] |
| BT20 | MCT1 | Lactate Export | 24 µM[6] |
Signaling Pathway and Therapeutic Strategy
The following diagrams illustrate the key signaling pathway involved in MCT upregulation in EBV-driven lymphomas and the therapeutic strategy employing this compound.
Caption: Upregulation of MCT1 and MCT4 by EBV proteins.
Caption: Dual inhibition of MCT1 and MCT4 by AZD3965 and this compound.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Lymphoblastoid cell lines (LCLs) immortalized with EBV.
-
EBV-positive Burkitt lymphoma cell line (e.g., IBL-1).
-
KSHV-positive primary effusion lymphoma (PEL) cell lines (e.g., BCBL-1, VG-1, BCLM).
-
-
Culture Medium: RPMI 1640 supplemented with 10-15% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Seed lymphoma cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Prepare stock solutions of this compound and AZD3965 in DMSO.
-
Add the inhibitors to the wells at the desired final concentrations (e.g., 20 µM this compound, 1 µM AZD3965, or a combination). Include a DMSO-only control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, and 96 hours).
-
At each time point, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the results to the DMSO control to determine the relative cell viability.
Intracellular Lactate Measurement
-
Seed cells at a density of 3 x 10^5 cells/mL and treat with inhibitors as described for the proliferation assay.
-
After 72 hours of incubation, count the total number of cells.
-
Harvest a defined number of cells (e.g., 1 x 10^5) by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton™ X-100) and vortex for 1 minute.
-
Centrifuge the lysate at 8,000 x g for 5 minutes to pellet cellular debris.
-
Collect the supernatant. To remove any interfering enzymes like lactate dehydrogenase, pass the supernatant through an ultrafiltration membrane (10 kDa molecular weight cut-off) by centrifuging at 12,000 x g for 10 minutes.
-
Measure the lactate concentration in the filtrate using a commercially available lactate assay kit (colorimetric or fluorometric) according to the manufacturer's instructions.
-
Normalize the lactate concentration to the number of cells used for the extraction.
Western Blotting for MCT1 and MCT4
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCT1 (approx. 40-50 kDa) and MCT4 (approx. 40-50 kDa) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Metabolic Flux Analysis (Seahorse XF Analyzer)
-
Seed lymphoma cells (which are suspension cells) onto a Seahorse XF96 cell culture microplate coated with Cell-Tak to promote adhesion. A typical seeding density is 1-2 x 10^5 cells/well.
-
Allow the cells to adhere for at least 1 hour in the incubator.
-
One day prior to the assay, hydrate a Seahorse XF96 sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
On the day of the assay, replace the culture medium with pre-warmed XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the metabolic inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) and the compounds of interest (this compound and/or AZD3965).
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Analyze the data to determine key mitochondrial parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on lymphoma cells.
Caption: Experimental workflow for this compound studies in lymphoma.
Conclusion
This compound is a valuable tool for investigating the metabolic vulnerabilities of lymphomas that are dependent on lactate export via MCT4. By using this compound in combination with an MCT1 inhibitor, researchers can effectively probe the consequences of blocking this critical metabolic pathway, potentially leading to the development of novel therapeutic strategies for viral-driven and other glycolytically active lymphomas. The protocols and data presented here provide a framework for designing and executing experiments to explore the utility of targeting MCT4 in lymphoma research and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. Decreased lactate concentration and glycolytic enzyme expression reflect inhibition of mTOR signal transduction pathway in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of VB124 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
VB124 is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key protein involved in lactate transport across cell membranes.[1][2] MCT4 is highly expressed in glycolytic tissues and various cancer cells, where it facilitates the efflux of lactate, thereby maintaining intracellular pH and promoting cell survival and proliferation.[3] Inhibition of MCT4 with this compound has emerged as a promising therapeutic strategy in oncology, cardiac hypertrophy, and metabolic diseases.[1][2][4] These application notes provide a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), ensuring optimal solubility and stability for in vitro research applications.
Quantitative Data Summary
For ease of use and comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 426.49 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (234.25 mM) | [1] |
| 85 mg/mL (199.11 mM) | [2] | |
| IC₅₀ (Lactate Import, MDA-MB-231 cells) | 8.6 nM | [1] |
| IC₅₀ (Lactate Export, MDA-MB-231 cells) | 19 nM | [1] |
| IC₅₀ (Lactate Export, BT20 cells - MCT1) | 24 µM | [1] |
Note: The solubility of this compound in DMSO can be significantly impacted by the presence of moisture. It is crucial to use newly opened or properly stored anhydrous DMSO for the preparation of stock solutions.[1][2]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened or properly stored
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.265 mg of this compound (Molecular Weight = 426.49 g/mol ).
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 4.265 mg, add 1 mL of DMSO.
-
Cap the vial tightly.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] Intermittent vortexing during sonication can further facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles which can affect the stability of the compound.[5][6]
-
Store the aliquots at -20°C for short to medium-term storage. For long-term storage, -80°C is recommended.
-
Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Note on Stability: While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to use freshly prepared stock solutions whenever possible. Studies have shown that water content in DMSO is a more significant factor in compound degradation than oxygen.[5][6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. What are MCT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dissolution of Compounds in Corn Oil Vehicles
This guide is intended for researchers, scientists, and drug development professionals encountering difficulties dissolving their compounds, such as VB124, in a corn oil vehicle for experimental use. The following frequently asked questions (FAQs) and troubleshooting steps provide a structured approach to addressing this common laboratory challenge.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is not dissolving in corn oil. What are the initial steps I should take?
A1: When a compound fails to dissolve in corn oil, begin by verifying the purity and form of both the compound and the vehicle. Ensure the corn oil is of a suitable grade for your experiment and has not degraded. Subsequently, a systematic approach to optimizing the dissolution process is recommended, starting with simple physical methods before moving to more complex formulation strategies.
Q2: Can I heat the mixture to improve the solubility of this compound?
A2: Yes, gentle heating can increase the kinetic energy of the system and often improves solubility. However, it is crucial to consider the thermal stability of your compound. Prolonged exposure to high temperatures can lead to degradation. We recommend a stepwise heating approach while continuously monitoring for any visual changes in the compound or vehicle.
Q3: Are there any additives that can help dissolve this compound in corn oil?
A3: Absolutely. The use of co-solvents and surfactants is a common and effective strategy to enhance the solubility of lipophilic compounds in oil-based vehicles.[1] Co-solvents work by reducing the interfacial tension between the solute and the vehicle, while surfactants can form micelles that encapsulate the compound, facilitating its dispersion. The choice of additive will depend on the physicochemical properties of your compound and the requirements of your experimental model.
Q4: What if I suspect my compound is degrading in the corn oil?
A4: Compound degradation in the vehicle is a potential issue, especially if the dissolution process involves heating or prolonged storage.[2] It is advisable to assess the chemical stability of your compound in corn oil under the conditions used for dissolution. This can be done by analyzing a sample of the formulation at different time points using an appropriate analytical technique, such as HPLC.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound or a similar compound in a corn oil vehicle, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Standard Dissolution in Corn Oil
-
Preparation: Weigh the desired amount of this compound and place it in a sterile glass vial.
-
Vehicle Addition: Add the calculated volume of corn oil to the vial.
-
Initial Mixing: Vortex the mixture vigorously for 2-5 minutes.
-
Sonication: Place the vial in a sonicator bath for 15-30 minutes at room temperature.
-
Observation: Visually inspect the solution for any undissolved particles. If the compound is not fully dissolved, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution with Heat and Co-solvents
-
Gentle Heating: Place the vial from Protocol 1 in a water bath or on a heating block set to 37-40°C. Do not exceed temperatures that could cause degradation of your compound.
-
Intermittent Mixing: While heating, vortex the mixture every 5-10 minutes for 1-2 minutes.
-
Co-solvent Addition (if necessary): If the compound remains insoluble, consider adding a small percentage (e.g., 1-10% v/v) of a biocompatible co-solvent such as ethanol or DMSO.[3] Add the co-solvent dropwise while vortexing.
-
Final Observation: After the addition of the co-solvent and further mixing, visually inspect for complete dissolution.
Quantitative Data Summary
The following table summarizes the impact of various excipients on the solubility of poorly soluble compounds in oil-based vehicles, based on publicly available data. This can serve as a starting point for selecting appropriate additives for your formulation.
| Excipient Type | Example | Typical Concentration Range (% v/v) | Potential Impact on Solubility | Reference |
| Co-solvent | Ethanol | 1 - 10% | Can significantly improve solubility of some compounds. | [3] |
| Co-solvent | DMSO | 1 - 5% | Effective for a wide range of poorly soluble drugs. | [3] |
| Surfactant | Tween 80 | 1 - 10% | Forms micelles to enhance dispersion and solubility. | [3] |
| Surfactant | Cremophor EL | 5 - 15% | High solubilization capacity for many lipophilic drugs. | [4] |
| Acidic Additive | Oleic Acid | 1 - 5% | Can increase the solubility of proton acceptor organic compounds. | [5] |
Disclaimer: The information provided in this technical support guide is for general guidance only. The optimal dissolution method for your specific compound may vary. It is essential to conduct your own optimization and stability studies.
References
unexpected toxicity with high dose VB124 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected toxicity with high doses of VB124 in vivo. This compound is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), an important target in cancer metabolism and other diseases.[1] While preclinical studies have shown a favorable safety profile at therapeutic doses, unexpected adverse effects can occur at higher dose levels.[1]
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an orally active, potent, and selective inhibitor of Monocarboxylate Transporter 4 (MCT4).[1] It specifically blocks the efflux of lactate from cells, with IC50 values of 8.6 nM for lactate import and 19 nM for lactate export in MDA-MB-231 cells.[1] Its high selectivity for MCT4 over MCT1 makes it a valuable tool for studying metabolic pathways in various diseases, including cancer and cardiac hypertrophy.[1]
Q2: Have any off-target activities been reported for this compound?
A2: this compound is highly selective for MCT4 over MCT1.[1] However, as with any small molecule inhibitor, the potential for off-target activities at high concentrations cannot be entirely ruled out. Comprehensive kinase and receptor screening panels are often used to identify unintended interactions that might explain unexpected toxicity.[2]
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: A common formulation for this compound is a solution in 20% SBE-β-CD in saline. Another option is a suspension in corn oil. The choice of vehicle can significantly impact the compound's bioavailability and toxicity profile. It is crucial to include a vehicle-only control group in your experiments to rule out any vehicle-induced toxicity.
Q4: What are the typical signs of toxicity to monitor for during in vivo studies?
A4: General signs of toxicity in rodents include significant weight loss (more than 20%), changes in behavior (lethargy, aggression), ruffled fur, and changes in food and water intake. For specific organ toxicity, monitoring clinical pathology parameters is essential. For example, elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can indicate liver damage, while increased blood urea nitrogen (BUN) and creatinine can signal kidney dysfunction.
Q5: How should I determine the starting dose for my in vivo experiments?
A5: The selection of a starting dose should be based on a combination of in vitro data and any available preclinical toxicology data.[3] A dose-range finding study is a crucial preliminary experiment to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[3][4] The MTD is the highest dose that can be administered without causing unacceptable toxicity.[3]
Troubleshooting Guides
Guide 1: Investigating Unexpected Animal Mortality or Severe Morbidity
If you observe unexpected deaths or severe adverse effects in your high-dose this compound treatment groups, a systematic investigation is crucial to determine the cause.
Immediate Steps:
-
Record all observations: Document the clinical signs leading up to the adverse event, the timing of the event relative to dosing, and the dose level.
-
Perform a gross necropsy: Examine the deceased animal for any visible abnormalities in organs, tissues, and body cavities. Pay close attention to the liver, kidneys, heart, and lungs.
-
Collect tissues for histopathology: Preserve major organs (liver, kidneys, spleen, heart, lungs, brain, and any tissues with gross lesions) in 10% neutral buffered formalin for histopathological analysis.
-
Collect blood samples (if possible): If an animal is euthanized due to morbidity, collect blood for immediate serum biochemistry and hematology analysis.
Follow-up Actions:
-
Review your dosing procedure: Ensure the correct dose was administered and the formulation was prepared correctly. Inconsistent dosing techniques can lead to variability.
-
Analyze the vehicle control group: Confirm that no adverse effects are present in the vehicle-only control group.
-
Consult a veterinary pathologist: A pathologist can help interpret the histopathology findings and correlate them with the clinical signs.
Guide 2: Characterizing an Unexpected Toxicity Profile
If your high-dose groups are showing signs of toxicity without mortality, a thorough characterization of the toxicity is necessary.
Recommended In-Life Monitoring:
-
Daily Clinical Observations: Record any changes in appearance, behavior, and activity levels.
-
Body Weight Measurement: Measure body weight at baseline and at regular intervals (daily or every other day).[4]
-
Food and Water Consumption: Monitor for significant changes in consumption, which can be an early indicator of toxicity.
End-of-Study Analyses:
-
Serum Biochemistry: At the end of the study, collect blood to analyze key markers of organ function.
-
Hematology: Perform a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.
-
Histopathology: Conduct a detailed histopathological examination of key organs from all dose groups.
Quantitative Data Summary
The following tables present hypothetical data illustrating a dose-dependent toxicity profile for this compound.
Table 1: Serum Biochemistry Markers of Organ Toxicity
| Dose Group (mg/kg) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Vehicle Control | 35 ± 5 | 60 ± 8 | 20 ± 3 | 0.5 ± 0.1 |
| 50 | 45 ± 7 | 75 ± 10 | 25 ± 4 | 0.6 ± 0.1 |
| 100 | 150 ± 20 | 250 ± 30 | 50 ± 8 | 1.2 ± 0.2 |
| 200 | 400 ± 50 | 600 ± 75 | 120 ± 15 | 2.5 ± 0.3 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: In-Life Observations
| Dose Group (mg/kg) | Percent Body Weight Change (Day 14) | Clinical Signs Observed |
| Vehicle Control | +5% | None |
| 50 | +2% | None |
| 100 | -8% | Mild lethargy, ruffled fur |
| 200 | -20%* | Significant lethargy, ruffled fur, hunched posture |
*Reached endpoint for body weight loss.
Experimental Protocols
Protocol 1: Serum Biochemistry Analysis
-
Blood Collection: At the time of euthanasia, collect whole blood via cardiac puncture into serum separator tubes.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Analysis: Transfer the serum to a clean tube and analyze using a certified clinical chemistry analyzer for the parameters of interest (e.g., ALT, AST, BUN, creatinine).
-
Storage: Store remaining serum at -80°C for any future analyses.
Protocol 2: Histopathological Examination
-
Tissue Fixation: Immediately after necropsy, place the collected tissues in 10% neutral buffered formalin at a 1:10 tissue-to-fixative ratio for 24-48 hours.
-
Tissue Processing: After fixation, transfer the tissues to 70% ethanol. The tissues are then processed through a series of graded alcohols and xylene, and finally embedded in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any cellular changes, inflammation, necrosis, or other signs of toxicity.
Visualizations
Below are diagrams to help visualize key concepts related to this compound's mechanism and the troubleshooting process.
Caption: Hypothetical signaling pathway of this compound's action on a cancer cell.
Caption: Experimental workflow for troubleshooting unexpected in vivo toxicity.
Caption: Decision tree for investigating the mechanism of toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing VB124 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing VB124 concentration for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and selective inhibitor of Monocarboxylate Transporter 4 (MCT4).[1] Its primary mechanism is to block the transport of lactate out of cells, leading to an accumulation of intracellular lactate and a decrease in the extracellular acidification rate.[2][3] This disruption of cellular metabolism can lead to various downstream effects, including growth arrest in cancer cells, a reduction in cardiac hypertrophy, and the induction of ferroptosis.[2][4][5] this compound is highly selective for MCT4 over MCT1, with a greater than 1,000-fold selectivity.[3]
Q2: What is a recommended starting concentration for this compound in a new experiment?
A2: A general strategy for in vitro testing is to start with a broad range of concentrations.[6] Based on published studies, a range-finding experiment could include concentrations from 10 nM to 20 µM. For example, this compound has shown IC50 values for lactate transport in the nanomolar range (8.6 nM to 19 nM) in MDA-MB-231 cells, while concentrations of 10-20 µM have been used to inhibit cell growth in various cancer cell lines.[1][2][3]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration is cell-type dependent and should be determined empirically by performing a dose-response experiment to calculate the IC50 value (the concentration that inhibits 50% of the desired activity, e.g., cell viability). A detailed protocol for a cell viability assay is provided below. It is recommended to use a concentration-dependent test with dilution factors of no more than 2- or 3.16-fold to precisely determine the IC50.[6]
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is typically supplied as a solid. A common practice is to dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For final experimental concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is the known stability of this compound in cell culture media?
A5: While specific stability data for this compound in various cell culture media is not extensively published, it is important to consider that components within the media can degrade over time.[7][8] For critical or long-term experiments, it is advisable to prepare fresh dilutions of this compound in media from a frozen stock solution immediately before use.
Data Summary Tables
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| MDA-MB-231 | Lactate Import | 8.6 nM | [1] |
| MDA-MB-231 | Lactate Export | 19 nM | [1] |
| BT-20 (MCT1-expressing) | Lactate Export | 24 µM | [1] |
Table 2: Examples of this compound Concentrations Used in In Vitro Studies
| Cell Line | Concentration Used | Observed Effect | Reference |
| Lymphoblastoid Cell Lines (LCLs) | 20 µM (in combination with MCT1 inhibitor) | Significant decrease in cell growth and increase in intracellular lactate | [2][3] |
| MDA-MB-231 | 10 µM | >50% inhibition of cell proliferation | [1] |
| IPF Lung Fibroblasts | Not specified (dose-response) | Decreased Col1a1 and α-SMA expression | [9] |
Visualized Pathways and Workflows
Troubleshooting Guide
Problem: I am not observing any effect (or a very weak effect) from this compound at the expected concentrations.
-
Possible Cause 1: Cell Line Resistance. Your cell line may not express sufficient levels of MCT4 or may compensate for MCT4 inhibition by upregulating other transporters like MCT1.
-
Possible Cause 2: Sub-optimal Concentration. The IC50 can vary significantly between cell lines.
-
Solution: Perform a broad dose-response curve (e.g., from 1 nM to 50 µM) to determine if your cells are less sensitive to the compound.
-
-
Possible Cause 3: Compound Inactivity. Improper storage or handling may have degraded the compound.
-
Solution: Use a fresh aliquot of this compound stock solution. If possible, test the compound on a positive control cell line known to be sensitive to this compound, such as MDA-MB-231.[1]
-
Problem: I am observing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Pipette carefully and consider discarding the outer wells of the plate, which are more prone to evaporation (the "edge effect").
-
-
Possible Cause 2: Compound Precipitation. this compound, while soluble in DMSO, may precipitate when diluted into aqueous culture media, especially at high concentrations.
-
Solution: Visually inspect the media after adding this compound for any signs of precipitation. Prepare dilutions serially and ensure thorough mixing at each step.
-
-
Possible Cause 3: Pipetting Inaccuracy. Small volume errors can lead to large concentration differences.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For very small volumes, perform serial dilutions rather than directly pipetting sub-microliter amounts.
-
Problem: The vehicle control (DMSO) is showing significant cytotoxicity.
-
Possible Cause: High DMSO Concentration. Different cell lines have varying tolerance to DMSO.
-
Solution: Ensure the final concentration of DMSO in all wells (including the highest this compound concentration) is kept constant and at a non-toxic level, typically below 0.5% and ideally at or below 0.1%. Run a DMSO-only toxicity curve to determine the tolerance of your specific cell line.
-
Experimental Protocols
Protocol: Determining this compound IC50 using an MTT Cell Viability Assay
This protocol provides a general method for determining the concentration of this compound that inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete culture medium to the desired density (determined empirically for your cell line to ensure they are in the logarithmic growth phase at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Start with a high concentration and perform 2-fold or 3-fold dilutions to create a range of at least 8 concentrations.
-
Also, prepare a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control to the appropriate wells. Include at least three replicate wells for each condition.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO2) and incubate for the desired exposure time (e.g., 48, 72 hours). This time should be optimized based on your cell line's doubling time and the expected mechanism of action.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[11]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well on a multi-well spectrophotometer at a wavelength of 570 nm.[11]
-
Average the absorbance values from the replicate wells for each condition.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Lactate/Proton Monocarboxylate Transporter 4 Induces Ferroptosis via the AMPK/ACC Pathway and Inhibition of Autophagy on Human Bladder Cancer 5637 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis | bioRxiv [biorxiv.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
VB124 off-target effects at high concentrations
Troubleshooting Guides & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using VB124, a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4).[1][2] This guide focuses on addressing potential off-target effects that may be observed at high concentrations and provides standardized protocols for investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes (e.g., changes in cell viability, morphology) at high concentrations of this compound. Are these likely to be off-target effects?
A1: Yes, unexpected cellular phenotypes, particularly at concentrations significantly higher than the IC50 for MCT4 inhibition, can be indicative of off-target effects.[3][4] this compound is highly selective for MCT4 over MCT1; however, like many small molecule inhibitors, high concentrations may lead to interactions with other cellular proteins.[1][5] It is crucial to differentiate between on-target and off-target driven phenotypes.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The IC50 of this compound for lactate import and export in MDA-MB-231 cells is 8.6 nM and 19 nM, respectively.[1] For cell-based assays, it is recommended to perform a dose-response curve starting from concentrations around the IC50 up to higher concentrations to determine the optimal concentration for the desired on-target effect while minimizing potential off-target effects. In some studies, concentrations up to 20 µM have been used in combination with other inhibitors.[6]
Q3: How can we confirm that the observed effects in our experiments are due to the inhibition of MCT4?
A3: To confirm on-target activity, consider the following approaches:
-
Use a Structurally Different MCT4 Inhibitor: Comparing the effects of this compound with another selective MCT4 inhibitor can help determine if the observed phenotype is specific to MCT4 inhibition.
-
Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of MCT4 (gene name SLC16A3).[6] If the phenotype of MCT4 knockdown/knockout cells mimics the effects of this compound treatment, it strongly suggests an on-target effect.[6]
-
Rescue Experiments: In an MCT4 knockout/knockdown background, express a variant of MCT4 that is resistant to this compound. If the phenotype is reversed, it confirms the effect is on-target.
Q4: Are there any known off-targets for this compound?
A4: While this compound is highly selective for MCT4 over MCT1, comprehensive kinome-wide or proteome-wide off-target profiling data for this compound is not extensively published in the public domain.[1] For many kinase inhibitors, off-target effects are common due to the conserved nature of ATP-binding sites.[4][5][7] Although this compound is not a kinase inhibitor, the principle of investigating off-target interactions remains critical. Comprehensive profiling, such as chemical proteomics, can be used to identify potential off-target binding partners.
Troubleshooting Guide
Problem: Unexpected decrease in cell viability at high concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity in your cell model | 1. Determine the IC50 for cell viability and compare it to the IC50 for MCT4 inhibition. 2. Assess if your cell line is highly dependent on MCT4-mediated lactate transport for survival. | A close correlation between the viability IC50 and the MCT4 inhibition IC50 suggests on-target toxicity. |
| Off-target toxicity | 1. Test the effect of a structurally different MCT4 inhibitor. 2. Perform a counter-screen in a cell line that does not express MCT4. | If the alternative inhibitor does not cause similar toxicity at equivalent on-target inhibitory concentrations, or if toxicity persists in MCT4-negative cells, an off-target effect is likely.[8] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target MCT4 and its selectivity over MCT1.
| Target | Cell Line | Assay Type | IC50 | Reference |
| MCT4 | MDA-MB-231 | Lactate Import | 8.6 nM | [1] |
| MCT4 | MDA-MB-231 | Lactate Export | 19 nM | [1] |
| MCT1 | BT20 | Lactate Export | 24 µM | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is a method to verify that this compound is binding to its intended target, MCT4, in a cellular context.
1. Cell Culture and Treatment: a. Culture cells of interest to 80-90% confluency. b. Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1 hour).
2. Cell Lysis: a. Harvest and wash the cells with PBS. b. Resuspend the cell pellet in a lysis buffer with protease and phosphatase inhibitors. c. Lyse the cells through freeze-thaw cycles.
3. Heat Treatment: a. Aliquot the cell lysates into PCR tubes. b. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins. b. Collect the supernatant containing the soluble proteins.
5. Protein Analysis: a. Analyze the amount of soluble MCT4 in the supernatant by Western blotting. b. A successful binding of this compound to MCT4 will stabilize the protein, leading to a higher amount of soluble MCT4 at elevated temperatures compared to the vehicle control.
Protocol 2: Western Blot Analysis for Downstream Pathway Modulation
This protocol is to assess the functional consequences of MCT4 inhibition by observing changes in downstream signaling pathways.
1. Cell Treatment and Lysis: a. Plate cells and allow them to adhere overnight. b. Treat cells with a dose-response of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for the desired time. c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with a primary antibody against a downstream marker of interest (e.g., proteins involved in metabolic pathways or pH regulation). c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis: a. Visualize the protein bands using an ECL substrate and an imaging system. b. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Intended signaling pathway of this compound inhibiting MCT4-mediated lactate efflux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with VB124 in Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the compound VB124 in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: My results with this compound show high variability between replicate wells. What are the common causes?
High variability between replicates is a frequent issue and can stem from several factors.[1][2] Inconsistent cell seeding is a primary culprit; ensure your cell suspension is homogenous before and during plating.[1][2] Pipetting errors, even minor ones, can also contribute significantly.[1] Additionally, the "edge effect," where wells on the perimeter of the plate experience more evaporation, can lead to discrepancies.[2][3] To mitigate this, consider filling the outer wells with sterile PBS or media and not using them for experimental samples.[2][3]
Q2: I'm observing a dose-response curve for this compound that is not sigmoidal (e.g., U-shaped or flat). What could be the reason?
A non-standard dose-response curve can be due to the properties of this compound itself or assay artifacts. At high concentrations, this compound might precipitate out of solution, leading to a drop in the effective concentration and a plateau or decline in the inhibitory effect.[4] Alternatively, this compound could have off-target effects at higher concentrations that counteract its primary mode of action.[4] It's also possible that this compound interferes with the assay chemistry at certain concentrations.[5] Consider performing a solubility test for this compound in your culture medium and running assay controls with this compound in the absence of cells to check for direct interference.[6][7]
Q3: The IC50 value for this compound varies significantly between experiments. Why is this happening?
Fluctuations in the IC50 value can be attributed to several factors. The passage number of your cell line is critical; cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is recommended to use cells within a consistent and low passage number range for all experiments. Variations in cell seeding density can also impact the IC50 value, as different starting cell numbers can alter the effective drug-to-cell ratio.[8][9] Finally, ensure that all reagents, including the this compound stock solution, are prepared fresh and consistently for each experiment to avoid degradation or concentration errors.
Q4: My untreated control wells show inconsistent growth or low viability. What should I check?
Issues with your control wells point to underlying problems with your cell culture or assay conditions.[10] Ensure your cells are healthy and in the logarithmic growth phase before seeding.[10] Check for potential contamination, such as mycoplasma, which can significantly affect cell health and proliferation.[11] Also, verify that your incubator's conditions (temperature, CO2, humidity) are optimal and stable.[10]
Q5: Could this compound be directly interfering with the assay chemistry (e.g., MTT, XTT, SRB)?
Yes, this is a possibility. Compounds with reducing properties can directly reduce tetrazolium salts like MTT and XTT, leading to a false-positive signal for cell viability.[7][12] Colored compounds can also interfere with absorbance readings.[5] To test for this, set up control wells containing complete medium, the assay reagent, and this compound at the same concentrations used in your experiment, but without cells.[6][7] Any signal generated in these wells indicates direct interference.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells for the same this compound concentration.
-
Inconsistent dose-response curves between experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding [1][2] | - Thoroughly mix cell suspension before and during plating.- Use a multi-channel pipette for seeding.- Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors [1] | - Calibrate pipettes regularly.- Pre-wet pipette tips before aspirating reagents.- Pipette slowly and consistently. |
| Edge Effect [2][3] | - Fill outer wells with sterile PBS or media and do not use for experimental samples.- Ensure proper humidification in the incubator. |
| Cell Clumping [1] | - Ensure a single-cell suspension after trypsinization by gentle pipetting.- Use a cell strainer if necessary. |
Issue 2: Inconsistent Dose-Response Curves
Symptoms:
-
Non-sigmoidal dose-response curves (e.g., U-shaped, flat, or biphasic).
-
Poor reproducibility of the curve shape between assays.
Possible Causes & Solutions:
| Cause | Solution |
| This compound Precipitation [4] | - Visually inspect for precipitate after adding this compound to the media.- Perform a solubility test of this compound in your culture media.- Consider using a lower starting concentration or a different solvent system (ensure final solvent concentration is not toxic to cells). |
| Compound Instability | - Prepare fresh dilutions of this compound for each experiment.- Protect this compound from light and store at the recommended temperature if it is light or temperature sensitive. |
| Off-Target Effects [4] | - Use a wider range of this compound concentrations to fully characterize the dose-response.- Employ orthogonal assays (e.g., apoptosis or cell cycle analysis) to investigate the mechanism of action at different concentrations. |
| Assay Interference [5] | - Run controls with this compound and the assay reagent in cell-free media to check for direct chemical interactions. |
Issue 3: Low Signal-to-Background Ratio
Symptoms:
-
Low absorbance/fluorescence readings, even in control wells.
-
No significant difference between untreated and this compound-treated wells.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Cell Seeding Density [3] | - Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Incorrect Incubation Times [1] | - Optimize the incubation time for both cell treatment with this compound and with the assay reagent. |
| Degraded Reagents [1] | - Check the expiration dates of all assay components.- Store reagents at the recommended temperatures and protect light-sensitive components. |
| Low Cell Viability at Seeding [1] | - Check cell viability using a method like trypan blue exclusion before seeding. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and activation reagent according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm.
SRB (Sulforhodamine B) Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Measure the absorbance at 510 nm.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Hypothetical signaling pathway for this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. Effects of cell seeding density on real-time monitoring of anti-proliferative effects of transient gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlantisbioscience.com [atlantisbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
how to minimize VB124 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of the experimental compound VB124 in media. The following troubleshooting guides and FAQs address common issues encountered during in vitro experiments.
Troubleshooting Guide
Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.[1] This guide provides a systematic approach to diagnosing and solving solubility issues with this compound.
Q1: My this compound precipitated immediately after I added the stock solution to my media. What went wrong?
A1: This common issue, often called "crashing out," typically points to problems with the stock solution or the dilution method. This compound, like many hydrophobic compounds, has very low aqueous solubility. When a concentrated organic stock is diluted into an aqueous medium, the solvent concentration can drop too quickly for the compound to remain dissolved.
Immediate Actions:
-
Review Stock Concentration: Highly concentrated stock solutions (e.g., >100 mM) are more likely to cause precipitation upon dilution. Preparing a less concentrated stock solution may be necessary.
-
Optimize Dilution Protocol: Avoid adding the stock solution directly into the full volume of media. Instead, add the stock solution to the media dropwise while vortexing or stirring to ensure rapid and even dispersion.[2] Pre-warming the media to 37°C can also help maintain solubility during dilution.[1][3]
-
Check Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the media is critical. Most cell lines can tolerate up to 0.5% DMSO, but many protocols recommend keeping it at or below 0.1% to avoid toxicity and solubility problems.[2][4]
Q2: I've optimized my dilution, but this compound precipitates over time in the incubator. What should I investigate next?
A2: Delayed precipitation suggests that while the initial solubilization was successful, the compound is not stable in the media under experimental conditions (e.g., 37°C, 5% CO₂).
Factors to Investigate:
-
pH Shift: The CO₂ environment in an incubator can lower the pH of poorly buffered media, which can significantly affect the solubility of pH-sensitive compounds.[3][5] Ensure your medium is adequately buffered for the CO₂ concentration used.
-
Temperature Effects: While pre-warming media helps with initial dilution, prolonged incubation at 37°C can sometimes decrease the solubility of certain compounds.[3][6]
-
Interaction with Media Components: this compound may be interacting with salts, amino acids, or other components in the media, leading to the formation of insoluble complexes.[3]
Q3: Can the composition of my media, such as serum content, affect this compound solubility?
A3: Absolutely. Media components, especially serum, can have a significant impact.
-
Serum Proteins: Serum contains proteins like albumin that can bind to hydrophobic compounds, which can either help solubilize them or, conversely, reduce their bioavailable concentration.[4][7] If you are using serum-free media, this compound may be more prone to precipitation.
-
Salt Concentration: High concentrations of salts in the media can sometimes decrease the solubility of organic compounds through a "salting-out" effect.[8][9]
Q4: My experiments require a high final concentration of this compound that consistently precipitates. What advanced strategies can I try?
A4: When standard methods fail, more advanced formulation techniques may be necessary.
-
Use of Co-solvents: In addition to DMSO, other less-toxic organic solvents like ethanol or polyethylene glycols (PEGs) can be tested.[5]
-
Solubilizing Excipients: For compounds with very poor solubility, the use of solubilizing agents like cyclodextrins can be explored.[4][10] These molecules encapsulate the hydrophobic compound, increasing its aqueous solubility.
Experimental Protocols
Protocol 1: Optimizing this compound Stock Solution and Dilution
Objective: To determine the highest workable stock concentration and optimal dilution method for this compound.
Materials:
-
This compound powder
-
DMSO (or other appropriate organic solvent)
-
Target cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solutions: Create a range of this compound stock solutions in 100% DMSO (e.g., 100 mM, 50 mM, 20 mM, 10 mM). Ensure the powder is fully dissolved, using gentle warming (37°C) or sonication if necessary.[2][5]
-
Pre-warm Media: Warm the cell culture medium to 37°C.[1]
-
Perform Dilution Test: For each stock concentration, add the required volume to the pre-warmed media to achieve your desired final concentration. Test the following two dilution methods:
-
Method A (Standard): Add the stock volume directly to the media.
-
Method B (Stirred): Add the stock volume dropwise to the media while continuously vortexing or stirring.
-
-
Observe for Precipitation: Immediately after dilution, visually inspect each sample for cloudiness or precipitate. Incubate the samples at 37°C in a 5% CO₂ environment and check for precipitation at several time points (e.g., 1, 4, and 24 hours).[1]
-
Analysis: Identify the highest stock concentration and dilution method that results in no precipitation over the 24-hour period.
Protocol 2: Assessing Media pH and Serum Effects
Objective: To determine if media pH or serum concentration influences this compound solubility.
Materials:
-
Optimal this compound stock solution (from Protocol 1)
-
Base medium (e.g., DMEM) with and without serum (e.g., 0%, 5%, 10% FBS)
-
Sterile 1 M HCl and 1 M NaOH
-
pH meter
Procedure:
-
Adjust Media pH: Aliquot the base medium (with a standard serum concentration) into sterile tubes. Adjust the pH of each aliquot to a different value within a physiologically relevant range (e.g., 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.[2]
-
Test pH Effect: Add the this compound stock solution to each pH-adjusted tube to the desired final concentration. Incubate and observe for precipitation as described in Protocol 1.
-
Test Serum Effect: Using the optimal pH determined above, prepare media with varying concentrations of serum (e.g., 0%, 5%, 10% FBS).
-
Add this compound: Add the this compound stock solution to each serum concentration. Incubate and observe for precipitation.
-
Analysis: Determine the optimal pH range and serum concentration for maintaining this compound solubility.
Data Presentation
Summarize your findings from the protocols in tables to easily compare conditions.
Table 1: this compound Stock Solution Solubility Screen
| Stock Conc. (mM) | Final Conc. (µM) | Dilution Method | Immediate Precipitate? | Precipitate at 24h? |
|---|---|---|---|---|
| 100 | 100 | Standard | Yes | Yes |
| 100 | 100 | Stirred | Yes | Yes |
| 50 | 100 | Stirred | No | Yes |
| 20 | 100 | Stirred | No | No |
Table 2: Media Condition Optimization for this compound (100 µM)
| Media pH | Serum % | Immediate Precipitate? | Precipitate at 24h? |
|---|---|---|---|
| 7.0 | 10 | Yes | Yes |
| 7.2 | 10 | No | No |
| 7.4 | 10 | No | No |
| 7.4 | 5 | No | Yes |
| 7.4 | 0 | Yes | Yes |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound solubility in media.
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent to dissolve this compound powder? A: For most hydrophobic compounds used in cell culture, sterile DMSO is the recommended starting solvent due to its high solubilizing power and miscibility with aqueous media.[2] If DMSO is not suitable for your experimental system, ethanol can be considered as an alternative.
Q: How should I store my this compound stock solution to prevent it from coming out of solution? A: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.[2] Store these aliquots at -20°C or -80°C, protected from light.
Q: Can I just filter my media if I see precipitation? A: Filtering the media to remove precipitate is not recommended. This action will remove an unknown amount of your compound, leading to an inaccurate and lower effective concentration in your experiment.[2] The root cause of the precipitation should be addressed instead.
Q: Is it possible that this compound is binding to the plastic of my culture plates? A: Yes, highly lipophilic or hydrophobic compounds can adsorb to the plastic surfaces of labware, which reduces the actual concentration of the compound available to the cells in the media.[7] If this is suspected, using low-binding plates may help mitigate the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 7. benchchem.com [benchchem.com]
- 8. ualberta.ca [ualberta.ca]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
improving VB124 efficacy in hypoxic tumor models
Welcome to the technical support center for VB124, an investigational selective inhibitor of Monocarboxylate Transporter 4 (MCT4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in hypoxic tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and highly selective inhibitor of Monocarboxylate Transporter 4 (MCT4).[1][2] MCT4 is a plasma membrane transporter responsible for the efflux of lactate from cells.[3][4] In highly glycolytic cells, such as those found in hypoxic tumors, MCT4 plays a critical role in maintaining intracellular pH by exporting lactate, the end-product of glycolysis.[4][5] By inhibiting MCT4, this compound blocks lactate export, leading to intracellular acidification, disruption of glycolysis, and ultimately, cell death.[6]
Q2: Why is this compound expected to be more effective in hypoxic tumor models? A2: The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia.[7][8][9] To survive, cancer cells in these regions switch their metabolism to anaerobic glycolysis, a process that produces large amounts of lactate.[10][11] This metabolic shift is driven by the master regulator of the hypoxic response, Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the expression of MCT4 to handle the increased lactate load.[3][12] Because hypoxic tumor cells are highly dependent on MCT4 for survival, they are uniquely vulnerable to inhibition by this compound.
Q3: What is the relationship between HIF-1α and this compound efficacy? A3: HIF-1α is a transcription factor that is stabilized under hypoxic conditions.[11][13][14] It drives the expression of numerous genes that enable cells to adapt to low oxygen, including MCT4.[12] Therefore, high HIF-1α activity, a hallmark of hypoxic tumors, leads to increased MCT4 expression. This creates a dependency that this compound exploits. The efficacy of this compound is directly linked to the cell's reliance on MCT4 for lactate export, a reliance established by HIF-1α.
Q4: What are the expected phenotypic effects of this compound on cancer cells, particularly under hypoxia? A4: Treatment with this compound is expected to cause:
-
Intracellular Lactate Accumulation: A direct consequence of blocking lactate efflux.[15]
-
Intracellular Acidification (Low pH): The buildup of lactic acid lowers intracellular pH, disrupting cellular functions.
-
Inhibition of Glycolysis: The accumulation of lactate and protons can feedback-inhibit key glycolytic enzymes.
-
Reduced Cell Proliferation and Viability: The resulting metabolic crisis leads to cell cycle arrest and cell death, which is more pronounced in hypoxic conditions.[15]
-
Alleviation of Extracellular Acidosis: By preventing lactate export, this compound can help normalize the pH of the tumor microenvironment, which may have secondary benefits, such as improving the infiltration and function of immune cells like CD8+ T cells.[1][2]
Q5: Can this compound be used in combination with other cancer therapies? A5: Yes, the mechanism of this compound presents several rational combination strategies. For example, by modulating the acidic tumor microenvironment, this compound has been shown to enhance the efficacy of immunotherapy, such as anti-PD-1 therapy, by improving T cell infiltration and cytotoxicity.[1][2] It may also sensitize tumors to radiation, which is less effective in hypoxic conditions, or to other metabolic inhibitors.
Signaling Pathway and Experimental Workflow
Troubleshooting Guide
Problem: I am seeing inconsistent or lower-than-expected efficacy with this compound in my in vitro hypoxia experiments.
| Question | Possible Cause & Explanation | Recommended Action |
| 1. Is the level of hypoxia sufficient and consistent? | Inadequate or inconsistent hypoxia is a common issue.[16][17] If oxygen levels are too high or fluctuate, HIF-1α will not be stabilized, MCT4 will not be maximally expressed, and the cells will not be dependent on it for survival. Dissolved oxygen in fresh media can also temporarily restore normoxia to cells.[18] | Verification: Always include a positive control for hypoxia. Perform a Western blot for HIF-1α or its downstream targets (e.g., CAIX, GLUT1) to confirm the hypoxic response is robustly induced.[19][20][21] Protocol: Pre-equilibrate your culture media in the hypoxic chamber for at least 12-24 hours before adding it to the cells to ensure the media itself is hypoxic.[18][19] Ensure your hypoxia chamber has a tight seal and the gas mixture is correct (e.g., 1% O₂, 5% CO₂, balance N₂).[22] |
| 2. Is the cell line appropriate for this study? | Not all cell lines are equally dependent on glycolysis, even under hypoxia. Some may have alternative metabolic pathways or express other lactate transporters like MCT1, which is not inhibited by this compound and can compensate for MCT4 loss.[6] | Cell Line Screening: Test a panel of cell lines. Ideal candidates will have high basal glycolytic rates and high expression of MCT4 (and low expression of MCT1) under hypoxia. This can be checked via Western blot or qPCR. |
| 3. Is the experimental timeline appropriate? | The effects of metabolic inhibitors like this compound may take time to manifest. A 24-hour endpoint might be too short to observe significant cell death. | Time-Course Experiment: Run a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line. |
| 4. Are you using a chemical hypoxia mimetic? | Hypoxia mimetics like cobalt chloride (CoCl₂) or DMOG stabilize HIF-1α but do not reduce oxygen levels.[16][23] While they can induce MCT4, the cell's metabolic state is not identical to true hypoxia, which can affect results. | Use True Hypoxia: Whenever possible, use a hypoxia incubator or chamber with a controlled gas environment.[23] This provides a more physiologically relevant model of the tumor microenvironment. |
Problem: this compound shows potent activity in vitro, but its efficacy is disappointing in our in vivo xenograft model.
| Question | Possible Cause & Explanation | Recommended Action |
| 1. Is the drug reaching the hypoxic tumor regions? | Poor tumor perfusion is a major barrier to drug delivery, especially to hypoxic and necrotic cores.[24] this compound may have pharmacokinetic (PK) limitations or be unable to penetrate dense tumor tissue effectively. | PK/PD Studies: Conduct pharmacokinetic studies to measure this compound concentration in plasma and tumor tissue over time. Correlate drug concentration with a pharmacodynamic (PD) marker of target engagement (e.g., increased intratumoral lactate). Vascular Normalization: Consider co-administration with low-dose anti-angiogenic agents. This can "normalize" the tumor vasculature, improving perfusion and drug delivery.[24] |
| 2. Is the tumor model sufficiently hypoxic and glycolytic? | The degree of hypoxia and metabolic phenotype can vary significantly between different xenograft models.[25] Rapidly growing, poorly vascularized tumors are more likely to be hypoxic and respond to this compound. The inoculation site (subcutaneous vs. orthotopic) can also impact tumor oxygenation.[25] | Model Selection: Choose a tumor model known for its aggressive growth and hypoxic phenotype (e.g., pancreatic, head and neck, glioblastoma). Hypoxia Confirmation: Before large efficacy studies, confirm tumor hypoxia using methods like pimonidazole staining, PET imaging (e.g., with [18F]FMISO), or IHC for CAIX. |
| 3. Is the dosing schedule optimal? | Continuous target inhibition may be required to kill metabolically stressed hypoxic cells. The dosing schedule derived from MTD (Maximum Tolerated Dose) studies may not provide sustained target coverage. | Optimize Dosing: Based on PK/PD data, adjust the dosing schedule (e.g., more frequent dosing at a lower level) to ensure that this compound concentrations in the tumor remain above the effective level needed for MCT4 inhibition. |
| 4. Has metabolic adaptation or resistance occurred? | Tumors are heterogeneous. It's possible that a sub-population of tumor cells is not reliant on MCT4 (e.g., they are more oxidative or express MCT1) and can repopulate the tumor during treatment.[3][10] | Combination Therapy: Combine this compound with a therapy targeting the oxygenated, oxidative tumor cells. For example, inhibitors of mitochondrial respiration could be synthetically lethal with this compound.[3] |
digraph "In_Vivo_Troubleshooting" { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=11, shape=box, style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Start [label="Start: Poor In Vivo Efficacy", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is drug concentration in\ntumor sufficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Yes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A1_No [label="No", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Action: Perform PK/PD studies.\nOptimize formulation or dosing.\nConsider vascular normalization.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q2 [label="Is the tumor model\nvalidated for hypoxia?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Yes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A2_No [label="No", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; S2 [label="Action: Validate hypoxia with\npimonidazole or CAIX staining.\nSelect a more suitable model.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q3 [label="Is there evidence of\nmetabolic resistance?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A3_Yes [label="Yes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A3_No [label="No", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; S3 [label="Action: Analyze tumors for MCT1\nexpression. Consider rational\ncombination therapies.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Re-evaluate mechanism\nor consider other issues", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_No -> S1; A1_Yes -> Q2; Q2 -> A2_Yes [label="Yes"]; Q2 -> A2_No [label="No"]; A2_No -> S2; A2_Yes -> Q3; Q3 -> A3_Yes [label="Yes"]; Q3 -> A3_No [label="No"]; A3_Yes -> S3; A3_No -> End; }
Data Presentation
Table 1: Example IC50 Values for this compound in Cancer Cell Lines Data is hypothetical and for illustrative purposes only.
| Cell Line | Cancer Type | Normoxia (21% O₂) IC50 (µM) | Hypoxia (1% O₂) IC50 (µM) | Fold-Change (Normoxia/Hypoxia) |
| MDA-MB-231 | Breast | 15.2 | 0.8 | 19.0 |
| Panc-1 | Pancreatic | 20.5 | 1.1 | 18.6 |
| A549 | Lung | > 50 | 12.5 | > 4.0 |
| HCT116 | Colon | 25.8 | 2.3 | 11.2 |
Table 2: Example In Vivo Efficacy Data for this compound Data is from a hypothetical subcutaneous Panc-1 xenograft model in immunodeficient mice.
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle | 10 | 1250 ± 150 | - |
| This compound (50 mg/kg, daily) | 10 | 480 ± 95 | 61.6% |
| Standard of Care | 10 | 650 ± 110 | 48.0% |
| This compound + Std. of Care | 10 | 220 ± 70 | 82.4% |
Key Experimental Protocols
Protocol 1: Induction and Verification of Hypoxia in Cell Culture
-
Preparation:
-
Culture cells of choice in standard culture flasks or plates.
-
At least 24 hours prior to the experiment, place a volume of culture medium sufficient for the entire experiment into a sterile, loosely capped flask inside the hypoxia chamber to allow for de-gassing.[19]
-
-
Induction:
-
Seed cells in multi-well plates and allow them to adhere overnight in a standard CO₂ incubator (37°C, 5% CO₂).
-
The next day, replace the normoxic medium with the pre-equilibrated hypoxic medium.
-
Place the plates into a humidified, airtight hypoxia chamber (e.g., from STEMCELL Technologies).[22] Include an open dish of sterile water to maintain humidity.[19][20]
-
Purge the chamber with a certified gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) according to the manufacturer's instructions, typically at a high flow rate (e.g., 20 L/min) for 4-5 minutes.[22]
-
Seal the chamber and place it in a 37°C incubator for the desired duration.
-
-
Verification:
-
After the incubation period, work quickly to minimize reoxygenation.[19]
-
Lyse a control well of cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
Perform a Western blot on the lysate to detect the stabilization of HIF-1α. A strong band in the hypoxic sample and a faint or absent band in the normoxic control confirms successful hypoxia induction.[20]
-
Note: HIF-1α has a very short half-life upon reoxygenation, so prompt lysis is critical.[23]
-
Protocol 2: Evaluation of this compound Antitumor Activity in a Xenograft Model
-
Model Establishment:
-
Subcutaneously implant 1-5 million human cancer cells (e.g., Panc-1) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle, this compound, Standard of Care, Combination).[26]
-
Administer this compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose), via oral gavage at the predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.
-
Pharmacodynamic Assessment: For satellite groups, collect tumors at various time points post-treatment (e.g., 2, 8, 24 hours) to measure intratumoral drug concentration and assess target engagement (e.g., via lactate measurement or IHC for relevant biomarkers).[26]
-
Hypoxia Validation: Tumor sections can be stained with pimonidazole or an antibody against CAIX to confirm the presence and extent of hypoxia within the model.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor hypoxia: From basic knowledge to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxic microenvironment in cancer: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Research on Methods to Improve Tumor Hypoxia Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lactate Activates HIF-1 in Oxidative but Not in Warburg-Phenotype Human Tumor Cells | PLOS One [journals.plos.org]
- 13. Methylalpinumisoflavone Inhibits Hypoxia-inducible Factor-1 (HIF-1) Activation by Simultaneously Targeting Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. article.sciencepg.com [article.sciencepg.com]
- 15. pnas.org [pnas.org]
- 16. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
- 17. In vitro intermittent hypoxia: challenges for creating hypoxia in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. stemcell.com [stemcell.com]
- 23. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 24. Combining two strategies to improve perfusion and drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. xenograft.org [xenograft.org]
why is VB124 not inhibiting lactate transport effectively
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the monocarboxylate transporter 4 (MCT4).[1][2] Its primary function is to block the transport of lactate across the cell membrane in cells that express MCT4.[1] It has been shown to inhibit both lactate import and export.[3]
Q2: Why am I not observing an effect on lactate transport after treating my cells with this compound?
There are several potential reasons for a lack of effect. The most common is that your cell line may not express sufficient levels of MCT4, or it may co-express other lactate transporters, such as MCT1, which can compensate for the inhibition of MCT4.[4][5][6] Other possibilities include issues with the compound's solubility, incorrect experimental concentrations, or the sensitivity of the lactate measurement assay.
Q3: What is the selectivity profile of this compound?
This compound is highly selective for MCT4 over MCT1.[1] This selectivity is a key feature of the compound and is important to consider when designing experiments.
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO and ethanol but is insoluble in water.[2] For in vivo studies, it can be formulated in carriers such as a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil.[1]
Q5: What are the recommended working concentrations for in vitro experiments?
The effective concentration of this compound is cell-line dependent. However, based on its IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro applications. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
If you are not observing the expected inhibition of lactate transport with this compound, please consult the following troubleshooting guide.
| Problem | Potential Cause | Recommended Solution |
| No inhibition of lactate transport | Low or no MCT4 expression in the cell line: The target transporter is not present. | 1. Verify MCT4 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western Blot, immunofluorescence) levels. 2. Choose a cell line known to have high MCT4 expression (e.g., MDA-MB-231).[1] |
| Compensatory lactate transport by other MCTs (e.g., MCT1): Other transporters are compensating for the loss of MCT4 function.[4][5] | 1. Assess the expression levels of other MCTs, particularly MCT1. 2. Consider co-treatment with an MCT1 inhibitor (e.g., AZD3965) to achieve a more complete blockade of lactate transport.[6] | |
| This compound precipitated out of solution: The compound is not bioavailable to the cells. | 1. Visually inspect your media for any precipitate after adding this compound. 2. Prepare fresh dilutions from your DMSO stock immediately before use. 3. If solubility issues persist, gentle warming or sonication of the stock solution may help.[1] | |
| Inconsistent or weak inhibition | Suboptimal inhibitor concentration: The concentration of this compound is too low to effectively inhibit MCT4. | 1. Perform a dose-response experiment to determine the IC50 in your specific cell line. A recommended starting range is 1 nM to 10 µM. |
| Incorrect experimental timing: The incubation time with this compound is too short, or the lactate measurement is not timed correctly. | 1. Optimize the pre-incubation time with this compound. A minimum of 1-2 hours is often a good starting point. 2. Measure lactate transport at multiple time points after inhibitor addition. | |
| Assay for lactate transport is not sensitive enough: The method used to detect changes in lactate levels lacks the required sensitivity. | 1. Use a highly sensitive lactate assay, such as a commercially available enzymatic kit or a fluorescent biosensor.[7][8] 2. Ensure that your baseline lactate levels are within the dynamic range of your chosen assay. | |
| Cell death or off-target effects observed | This compound concentration is too high: High concentrations can lead to cytotoxicity. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cell line. 2. Use concentrations at or below the IC50 for lactate transport inhibition and well below the cytotoxic threshold. |
| Contamination of the compound: Impurities in the this compound stock could be causing unexpected effects. | 1. Verify the purity of your this compound stock if possible. 2. Purchase the compound from a reputable supplier. |
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound for MCT4 and MCT1.
| Transporter | Cell Line | Assay Type | IC50 | Citation |
| MCT4 | MDA-MB-231 | Lactate Import | 8.6 nM | [1][3] |
| MCT4 | MDA-MB-231 | Lactate Export | 19 nM | [1][3] |
| MCT1 | BT20 | Lactate Export | 24 µM | [1][3] |
Mandatory Visualizations
Logical Troubleshooting Workflow for this compound Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Monocarboxylate transporter (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
issues with VB124 stability in aqueous solution
Welcome to the technical support center for VB124. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over time, even when stored at 4°C. What could be the cause?
A1: this compound is susceptible to hydrolytic degradation, particularly in neutral to alkaline aqueous solutions. The primary degradation pathway involves the hydrolysis of the ester functional group, leading to the formation of two inactive metabolites, VB-M1 and VB-M2. While refrigeration at 4°C slows this process, it does not completely inhibit it. For long-term storage, we recommend preparing solutions fresh or storing them at -20°C or below in a buffered solution at pH 4.5.
Q2: I've observed a yellow discoloration in my this compound stock solution after exposure to ambient light. Is this expected?
A2: Yes, this compound is known to be photolabile. Exposure to light, particularly in the UV spectrum, can induce photodegradation, resulting in a yellowish appearance and a loss of active compound. It is critical to protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q3: Can I use a standard phosphate-buffered saline (PBS) at pH 7.4 to prepare my this compound solutions for cell-based assays?
A3: While you can use PBS at pH 7.4 for immediate use in cell-based assays, it is important to be aware that the rate of hydrolysis of this compound increases significantly at this pH. We advise preparing the solution immediately before addition to the cells to minimize degradation. For experiments of longer duration, consider the stability data provided to estimate the concentration of active this compound over time.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Confirm Freshness of Solution: Ensure that the this compound solution was freshly prepared before being added to the cell culture medium.
-
pH of Medium: Measure the pH of your complete cell culture medium. The presence of serum and other supplements can alter the pH, potentially accelerating this compound degradation.
-
Incubation Time: Consider the length of your assay. For experiments lasting more than a few hours, a significant portion of the this compound may have degraded. It may be necessary to replenish the this compound-containing medium at set intervals.
-
Control Experiment: Run a control experiment where you pre-incubate the this compound in the medium for the full duration of your assay, and then measure its concentration using a suitable analytical method like HPLC. This will give you an accurate measure of the compound's stability under your specific experimental conditions.
Issue 2: Precipitate formation in concentrated stock solutions.
Possible Cause: Poor solubility of this compound in aqueous buffers at high concentrations.
Troubleshooting Steps:
-
Review Solubility Data: The aqueous solubility of this compound is limited. Refer to the solubility data in different buffer systems.
-
Use of Co-solvents: For preparing high-concentration stock solutions, the use of a co-solvent such as DMSO or ethanol may be necessary. Please note that the final concentration of the organic solvent should be kept low in your experimental system to avoid solvent-induced artifacts.
-
pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the buffer to 4.5 can improve its solubility.
-
Sonication: Gentle sonication can aid in the dissolution of this compound. Avoid excessive heating during this process.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Analysis
This protocol describes a reverse-phase HPLC method for quantifying this compound and its primary hydrolytic degradation products, VB-M1 and VB-M2.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 95% A and 5% B
-
Linearly increase to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare calibration standards by diluting the stock solution in the mobile phase.
-
Prepare stability samples by incubating this compound in the desired aqueous buffer at a specific temperature.
-
At each time point, withdraw an aliquot of the sample and quench the degradation by diluting it with the mobile phase.
-
Inject the samples and standards onto the HPLC system.
-
Quantify the peak areas for this compound, VB-M1, and VB-M2.
-
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C
| pH | Buffer System | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4.5 | Acetate | 120 | 0.0058 |
| 6.0 | Phosphate | 48 | 0.0144 |
| 7.4 | Phosphate (PBS) | 12 | 0.0578 |
| 8.5 | Borate | 2 | 0.3466 |
Table 2: Temperature-Dependent Stability of this compound in pH 7.4 PBS
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | 72 | 0.0096 |
| 25 | 12 | 0.0578 |
| 37 | 4 | 0.1733 |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent results.
Validation & Comparative
A Comparative Guide to MCT Inhibitors: VB124 vs. AZD3965
In the landscape of cancer metabolism research, Monocarboxylate Transporters (MCTs) have emerged as critical targets for therapeutic intervention. These transporters, particularly MCT1 and MCT4, are pivotal in regulating the tumor microenvironment by facilitating the transport of lactate, a key metabolite in highly glycolytic cancer cells. This guide provides a detailed comparison of two prominent MCT inhibitors, VB124 and AZD3965, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Mechanism of Action and Selectivity
This compound is a potent and selective inhibitor of MCT4, a transporter primarily responsible for lactate efflux from glycolytic cells. In contrast, AZD3965 is a highly selective inhibitor of MCT1, which can mediate both the import and export of lactate and is more broadly expressed. The differential selectivity of these inhibitors forms the basis of their distinct therapeutic hypotheses and potential applications.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and AZD3965 based on preclinical studies.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity | Reference Cell Line/Assay |
| This compound | MCT4 | 8.6 nM (Lactate Import IC50) | Highly selective for MCT4 over MCT1 | MDA-MB-231 |
| 19 nM (Lactate Export IC50) | MDA-MB-231 | |||
| MCT1 | 24 µM (Lactate Export IC50) | BT20 | ||
| AZD3965 | MCT1 | 1.6 nM (Ki) | ~6-fold selective for MCT1 over MCT2 | Recombinant human MCT1 expressed in yeast membranes |
| 5.12 nM (Lactate Efflux IC50) | No significant inhibition of MCT3 or MCT4 at 10 µM | Raji |
Table 2: In Vitro Efficacy
| Inhibitor | Cell Line | Effect | Concentration |
| This compound | MDA-MB-231 | Inhibition of cell proliferation (<50%) | 10 µM |
| AZD3965 | Raji | Inhibition of lactate efflux | 5.12 nM (IC50) |
| WSU-DLCL-2, Karpas-422 | Deregulation of glycolysis, gluconeogenesis, pentose phosphate pathway, and citrate cycle | 100 nM | |
| Various DLBCL and BL cell lines | Potent inhibition of proliferation | 3-39 nM (GI50) |
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Tumor Type | Effect | Dosage |
| This compound | Immunocompetent mice | Hepatocellular Carcinoma (HCC) | Suppressed tumor growth, enhanced CD8+ T cell infiltration and cytotoxicity | Not specified in available results |
| Mice | Isoproterenol-induced cardiac hypertrophy | Attenuated cardiac hypertrophy | 30 mg/kg p.o. daily for 28 days | |
| AZD3965 | Nude mice | Raji Burkitt's lymphoma xenograft | Significant tumor growth inhibition (85%) | 100 mg/kg p.o. twice daily |
| Nude mice | COR-L103 xenografts | Reduced tumor growth and increased intratumor lactate | 100 mg/kg p.o. |
Signaling Pathways and Cellular Effects
The inhibition of MCT1 and MCT4 by AZD3965 and this compound, respectively, leads to a disruption of lactate homeostasis, which in turn affects multiple downstream signaling pathways.
dot
Caption: Simplified signaling pathway of MCT inhibition by AZD3965 and this compound.
Inhibition of lactate efflux by either this compound or AZD3965 leads to an accumulation of intracellular lactate.[1] This has several downstream consequences:
-
Intracellular Acidification: The build-up of lactic acid lowers the intracellular pH, which can inhibit glycolysis and other pH-sensitive cellular processes.
-
Redox Imbalance: The accumulation of lactate can alter the NAD+/NADH ratio, impacting cellular redox homeostasis.
-
Metabolic Reprogramming: Cancer cells may be forced to shift their metabolism away from glycolysis and towards oxidative phosphorylation, a state that may be less favorable for rapid proliferation.
-
Induction of Cell Death: The culmination of these metabolic insults can lead to apoptosis or other forms of cell death.
Notably, in some cancer models, the inhibition of only one MCT isoform can be compensated by the other. For instance, resistance to the MCT1 inhibitor AZD3965 has been associated with the expression of MCT4.[2] This has led to studies exploring the synergistic effects of dual MCT1/MCT4 inhibition using a combination of AZD3965 and this compound, which has been shown to be more effective in certain contexts than inhibiting either transporter alone.[1][3]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate and compare MCT inhibitors.
This assay measures the ability of a compound to inhibit the transport of lactate across the cell membrane.
Workflow Diagram
dot
Caption: Workflow for a fluorescence-based lactate transport assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., Raji for MCT1, MDA-MB-231 for MCT4) into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffer and then load them with a pH-sensitive fluorescent dye, such as BCECF-AM, for a specified time at 37°C.
-
Inhibitor Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the test inhibitor (this compound or AZD3965) for a short period.
-
Lactate Addition: Initiate lactate transport by adding a solution of L-lactic acid.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a plate reader. The rate of decrease in intracellular pH, indicated by the change in fluorescence, is proportional to the rate of lactate transport.
-
Data Analysis: Calculate the initial rate of transport for each inhibitor concentration and plot the data to determine the IC50 value.[2]
This assay assesses the effect of the inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or AZD3965 for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate the GI50 (concentration for 50% growth inhibition).
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Raji or HCC cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers.
-
Treatment Administration: Once the tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control, this compound, or AZD3965). Administer the compounds orally or via another appropriate route at the specified dosage and schedule.
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth rates between the different treatment groups to determine the in vivo efficacy of the inhibitors.[5]
Conclusion
This compound and AZD3965 are potent and selective inhibitors of MCT4 and MCT1, respectively, with demonstrated preclinical anti-cancer activity. The choice between these inhibitors depends on the specific MCT expression profile of the cancer being targeted. Cancers that predominantly express MCT4 may be more susceptible to this compound, while those relying on MCT1 would be better targeted by AZD3965. However, the potential for compensatory expression of the non-targeted MCT isoform highlights a key resistance mechanism. This suggests that a combination therapy approach, potentially using both this compound and AZD3965, or combining these agents with other metabolic inhibitors, may be a more robust strategy for effectively targeting lactate metabolism in cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these promising MCT inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Targeting lactate transport suppresses in vivo breast tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VB124 and Other MCT4 Inhibitors for Researchers
Introduction
Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a critical protein for cellular metabolism, particularly in highly glycolytic cells. It functions as a proton-coupled transporter, primarily responsible for exporting lactate and other monocarboxylates out of the cell.[1] This process is vital for maintaining intracellular pH and sustaining a high rate of glycolysis, a metabolic state often exploited by cancer cells (the "Warburg effect").[2] In the tumor microenvironment (TME), this lactate efflux contributes to extracellular acidification, which promotes tumor invasion, angiogenesis, and immune evasion.[3] Consequently, high MCT4 expression is often associated with poor prognosis in various cancers, including breast, hepatocellular, and non-small-cell lung cancer.[4][5][6] This has made MCT4 a compelling therapeutic target, leading to the development of specific inhibitors.
This guide provides a comparative analysis of VB124, a prominent MCT4 inhibitor, and other compounds targeting this transporter, offering researchers a comprehensive overview of their properties and the experimental data supporting their use.
Quantitative Comparison of MCT4 Inhibitors
The development of selective MCT4 inhibitors has progressed significantly, moving from non-selective compounds to highly potent and specific molecules. This compound stands out for its high selectivity for MCT4 over the related transporter MCT1. Other compounds like AZD0095 show even greater potency, while some, such as Syrosingopine, offer a dual-targeting approach.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Selectivity Profile | Key Features |
| This compound | MCT4 | 8.6 (import), 19 (export) [2][7] | 11[8][9] | Highly selective for MCT4 over MCT1 (MCT1 IC50 = 24,000 nM)[7] | Orally active; demonstrated in vivo efficacy in cardiac hypertrophy and cancer models.[4][7] |
| AZD0095 | MCT4 | 1.3[8] | N/A | Selective for MCT4. | Orally active; effectively inhibits tumor growth in xenograft models.[8] |
| MSC-4381 | MCT4 | 77[8] | 11[8] | Selective for MCT4. | Orally active; promotes intracellular lactate accumulation in MCT4-expressing cells.[8] |
| Syrosingopine | MCT1 / MCT4 | 2500 (MCT1), 40 (MCT4)[8] | N/A | Dual inhibitor, more potent against MCT4. | Orally active; can induce synthetic lethality in cancer cells when combined with metformin.[2] |
| MCT-IN-1 | MCT1 / MCT4 | 9 (MCT1), 14 (MCT4)[8] | N/A | Potent dual inhibitor with similar affinity for MCT1 and MCT4. | Potent research compound for studying dual MCT1/4 inhibition.[8] |
| Bindarit | MCT4 | N/A | N/A | At least 15-fold selectivity for MCT4 over MCT1.[10] | Shown to reduce exercise capacity in mice by inhibiting muscle lactate efflux.[10] |
| AR-C155858 | MCT1 / MCT2 | N/A | 2.3 (MCT1), 10 (MCT2)[8] | Does not inhibit MCT4 ; often used as a negative control in MCT4 studies.[11] | Selective MCT1/2 inhibitor.[8] |
Table 1: Comparative data for this compound and other notable MCT4 inhibitors. IC50 and Ki values represent the concentration required for 50% inhibition and the inhibition constant, respectively. N/A indicates data not available in the cited sources.
Signaling and Functional Role of MCT4
MCT4 plays a central role in the metabolic reprogramming of cancer cells. Its expression is often upregulated by signaling pathways such as PI3K-Akt.[12] By exporting lactate, MCT4 prevents intracellular acidification, allowing glycolysis to continue unabated. The exported lactate and protons acidify the tumor microenvironment, which suppresses the activity of immune cells like T cells and facilitates tissue remodeling and metastasis.[3][4] Inhibition of MCT4 reverses these effects, leading to intracellular lactate accumulation, a potential drop in intracellular pH, and a reduction in TME acidity, thereby enhancing anti-tumor immune responses.[4]
Caption: Role of MCT4 in cancer cell metabolism and its inhibition by this compound.
Key Experimental Protocols
Objective evaluation of MCT4 inhibitors relies on standardized and reproducible experimental methods. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Lactate Export Assay
This assay measures the ability of a compound to inhibit the export of lactate from cells that endogenously express high levels of MCT4, such as the MDA-MB-231 breast cancer cell line.[7][11]
Objective: To determine the IC50 of an inhibitor for MCT4-mediated lactate export.
Methodology:
-
Cell Culture: Culture MDA-MB-231 cells in standard DMEM with 10% FBS until they reach 80-90% confluency in 12-well plates.
-
Inhibitor Pre-incubation: Wash cells with a bicarbonate-free buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate with varying concentrations of the test inhibitor (e.g., this compound, 0.1 nM to 30 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Lactate Loading (Optional but recommended): To stimulate efflux, cells can be pre-loaded with a high-glucose medium to boost intracellular lactate production.
-
Lactate Efflux Measurement: At time zero, replace the medium with a fresh buffer containing the same inhibitor concentrations. Collect aliquots of the extracellular medium at specific time points (e.g., 0, 5, 10, 15 minutes).
-
Lactate Quantification: Measure the lactate concentration in the collected samples using a commercially available lactate assay kit (e.g., colorimetric or fluorescent).
-
Data Analysis: Normalize lactate concentration to the total protein content per well. Plot the rate of lactate export against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a study to assess the anti-tumor efficacy of an MCT4 inhibitor in an immunocompromised mouse model bearing human cancer xenografts.
Objective: To evaluate the effect of an MCT4 inhibitor on tumor growth in vivo.
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells (resuspended in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2). Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Drug Formulation and Administration:
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or analysis of intratumoral lactate).
-
Statistical Analysis: Compare tumor growth curves and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA for growth curves, t-test for final weights).
Caption: Experimental workflow for an in vivo tumor xenograft study.
Conclusion
The landscape of MCT4 inhibitors is rapidly evolving, providing researchers with powerful tools to investigate lactate metabolism and its role in disease. This compound is a well-characterized, orally active compound with high potency and, most notably, excellent selectivity for MCT4 over MCT1.[7] This selectivity is crucial for dissecting the specific roles of MCT4 without the confounding effects of MCT1 inhibition. While newer compounds like AZD0095 demonstrate even higher potency[8], this compound's extensive public data and proven efficacy in various preclinical models make it a valuable reference compound and a strong candidate for further therapeutic development.[4][7][13] The choice of inhibitor will ultimately depend on the specific research question, whether it requires maximal potency, unparalleled selectivity, or a dual-targeting approach.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 4. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic Indications of Elevated MCT4 and CD147 across Cancer Types: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCT4 has a potential to be used as a prognostic biomarker - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MCT Review | MCT inhibitor [selleckchem.com]
- 9. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional screening identifies MCT4 as a key regulator of breast cancer cell metabolism and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VB124 and Bindarit in MCT4 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known inhibitors of the Monocarboxylate Transporter 4 (MCT4), VB124 and Bindarit. MCT4, a member of the solute carrier family 16 (SLC16A3), is a crucial transporter of lactate and other monocarboxylates across the plasma membrane. Its role in cellular metabolism, particularly in highly glycolytic cells such as those found in various cancers and inflammatory conditions, has made it a significant target for therapeutic intervention. This document outlines the available experimental data on the inhibitory profiles of this compound and Bindarit against MCT4, details the experimental methodologies used in these assessments, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative metrics for this compound and Bindarit as MCT4 inhibitors, based on available experimental data. A significant disparity in potency is observed between the two compounds.
| Parameter | This compound | Bindarit | Reference |
| Target | Monocarboxylate Transporter 4 (MCT4) | Monocarboxylate Transporter 4 (MCT4) | [1][2] |
| Inhibitory Potency (IC50/Ki) | IC50 (Lactate Import): 8.6 nM IC50 (Lactate Export): 19 nM | Ki: 30.2 µM | [1][2] |
| Selectivity | Highly selective for MCT4 over MCT1 (MCT1 IC50 = 24 µM) | At least 15-fold selective for MCT4 over MCT1 | [1][3] |
| Mechanism of Action | Not specified in the provided results | Noncompetitive inhibitor | [2][3] |
Experimental Protocols
The following sections detail the methodologies employed in studies investigating the MCT4 inhibitory activity of this compound and Bindarit.
In Vitro MCT4 Inhibition Assays
Objective: To determine the potency and selectivity of inhibitors against MCT4-mediated lactate transport in a cellular context.
Cell Lines:
-
MDA-MB-231 cells: A human breast cancer cell line known to express high levels of MCT4.
-
BT20 cells: A human breast cancer cell line expressing MCT1, used for selectivity profiling.
General Protocol for Lactate Transport Inhibition Assay:
-
Cell Culture: Cells are cultured in appropriate media and conditions to ensure logarithmic growth and expression of the target transporter.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or Bindarit) for a specified duration.
-
Lactate Transport Measurement:
-
Lactate Import Assay: Radiolabeled or fluorescently tagged lactate is added to the extracellular medium, and its uptake into the cells is measured over time.
-
Lactate Export Assay: Cells are loaded with lactate, and its efflux into the extracellular medium is monitored over time.
-
-
Data Analysis: The rate of lactate transport is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the lactate transport rate by 50%, is determined by fitting the data to a dose-response curve.
In Vivo Efficacy Studies
Objective: To evaluate the physiological effects of MCT4 inhibition in a whole-organism model.
Animal Models:
-
Mouse models of cardiac hypertrophy: To assess the therapeutic potential of MCT4 inhibition in cardiovascular disease.[1]
-
Mouse models for exercise capacity studies: To investigate the role of MCT4 in muscle physiology.[3]
General Protocol for In Vivo Studies:
-
Animal Acclimatization: Animals are acclimatized to the experimental conditions for a set period.
-
Inhibitor Administration: The inhibitor is administered to the animals via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. For example, this compound has been administered at 30 mg/kg via oral gavage, while Bindarit has been used at 50 mg/kg via intraperitoneal injection.[1][3]
-
Induction of Pathology (if applicable): In disease models, the pathology is induced (e.g., isoproterenol-induced cardiac hypertrophy).
-
Monitoring and Endpoint Analysis: Physiological parameters are monitored throughout the study. At the endpoint, tissues are collected for histological, biochemical, and molecular analyses to assess the effects of the inhibitor.
Visualizing Biological and Experimental Frameworks
The following diagrams, generated using Graphviz, illustrate the MCT4 signaling pathway and a typical experimental workflow for evaluating MCT4 inhibitors.
Caption: MCT4-mediated lactate efflux and its inhibition.
Caption: Experimental workflow for evaluating MCT4 inhibitors.
References
Confirming VB124 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the in vivo target engagement of VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). Effective target engagement is a critical step in the validation of any therapeutic agent. This document outlines experimental approaches, presents comparative data for this compound and alternative compounds, and provides detailed protocols for key in vivo studies.
Introduction to this compound and its Target, MCT4
This compound is an orally active small molecule inhibitor that selectively targets MCT4, a transmembrane protein responsible for the efflux of lactate and other monocarboxylates from cells.[1] In pathological conditions such as cancer and cardiac hypertrophy, altered cellular metabolism leads to an overproduction of lactate. MCT4 plays a crucial role in maintaining intracellular pH by exporting this excess lactate, thereby enabling continued high rates of glycolysis and cell proliferation.[2] By inhibiting MCT4, this compound disrupts this process, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of cancer cell growth and reversal of hypertrophic remodeling.[1][3]
Comparative Analysis of MCT Inhibitors
The selection of an appropriate MCT inhibitor is critical for targeted therapeutic strategies. Below is a comparison of this compound with other relevant MCT inhibitors that have been studied in vivo.
| Inhibitor | Target(s) | In Vitro Potency (IC50/Ki) | In Vivo Models | Key In Vivo Findings | Reference |
| This compound | MCT4 (highly selective) | IC50: 8.6 nM (lactate import), 19 nM (lactate export) in MDA-MB-231 cells | Cardiac Hypertrophy (mice), Hepatocellular Carcinoma (mice) | Attenuates cardiac hypertrophy, suppresses tumor growth, enhances immunotherapy response. | [1][3] |
| VB253 | MCT4 (~10-fold more potent and selective than this compound) | Not specified | Pulmonary Fibrosis (mice) | Ameliorates pulmonary fibrosis with efficacy comparable to standard-of-care antifibrotic therapies. | |
| AZD3965 | MCT1 (selective, with some MCT2 activity) | Ki: 1.6 nM | Advanced Cancers (human clinical trials), various preclinical cancer models | Demonstrates target engagement in humans, inhibits tumor growth in preclinical models, resistance can be mediated by MCT4. | |
| Syrosingopine | MCT1 and MCT4 (dual inhibitor) | Not specified | Cancer (in vitro) | Decreases extracellular acidity and tumor cell proliferation in vitro. |
Experimental Protocols for In Vivo Target Engagement
Confirming that this compound is engaging with its target, MCT4, in a living organism is paramount. This can be achieved through a combination of direct and indirect methods.
Measurement of Intracellular and Extracellular Lactate Levels
A direct consequence of MCT4 inhibition is an increase in intracellular lactate and a corresponding decrease in extracellular lactate in the target tissue.
-
Animal Model: Establish subcutaneous xenograft tumors by injecting human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.[4][5][6]
-
Treatment: Once tumors reach a specified size, administer this compound or vehicle control to the mice via oral gavage at the desired dose and schedule.
-
Sample Collection: At the end of the treatment period, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent analysis. For extracellular lactate, microdialysis probes can be inserted into the tumor to collect interstitial fluid.[7][8]
-
Lactate Quantification:
-
Intracellular Lactate: Homogenize the frozen tumor tissue and use a commercial lactate assay kit (e.g., Lactate-Glo Assay) to measure the intracellular lactate concentration.[9] Normalize the lactate levels to the total protein content of the tissue homogenate.
-
Extracellular Lactate: Analyze the collected microdialysate using a lactate assay kit.
-
-
Data Analysis: Compare the intracellular and extracellular lactate levels between the this compound-treated and vehicle-treated groups. A significant increase in the intracellular/extracellular lactate ratio in the this compound-treated group indicates target engagement.
Assessment of Phenotypic Changes in Disease Models
The therapeutic effect of this compound in disease models provides strong evidence of target engagement.
-
Animal Model: Use adult male C57BL/6J mice.
-
Induction of Hypertrophy: Continuously infuse isoproterenol (e.g., 30 mg/kg/day) for a specified period (e.g., 2-3 weeks) using a subcutaneously implanted osmotic minipump to induce cardiac hypertrophy.[10][11][12]
-
Treatment: Administer this compound (e.g., 30 mg/kg/day, oral gavage) or vehicle control concurrently with the isoproterenol infusion.[1]
-
Assessment of Cardiac Function and Hypertrophy:
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to measure parameters such as left ventricular mass, wall thickness, and ejection fraction.
-
Histological Analysis: At the end of the study, euthanize the mice, excise the hearts, and fix them in formalin. Embed the hearts in paraffin and section for histological staining (e.g., Hematoxylin and Eosin for cardiomyocyte size, Masson's trichrome for fibrosis).
-
Gene Expression Analysis: Isolate RNA from a portion of the heart tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).
-
-
Data Analysis: Compare the cardiac parameters between the isoproterenol + this compound group and the isoproterenol + vehicle group. A significant attenuation of the hypertrophic response in the this compound-treated group indicates target engagement.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Inject a human HCC cell line (e.g., HepG2) subcutaneously into the flank of the mice.[4][5][6][13]
-
Treatment: Once tumors are established, treat the mice with this compound or vehicle control.
-
Assessment of Tumor Growth: Measure tumor volume regularly using calipers.
-
Immunohistochemistry: At the end of the study, excise the tumors and perform immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Data Analysis: Compare tumor growth rates and biomarker expression between the this compound-treated and vehicle-treated groups. A significant reduction in tumor growth and proliferation in the this compound-treated group is indicative of target engagement.
Visualizing the Mechanism of Action
Signaling Pathway of MCT4 Inhibition
Caption: this compound inhibits MCT4-mediated lactate and proton efflux, leading to intracellular acidification and reduced cell growth.
Experimental Workflow for In Vivo Target Engagement Confirmation
Caption: Workflow for confirming this compound's in vivo target engagement through disease models and molecular readouts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MCT4 has a potential to be used as a prognostic biomarker - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice [jove.com]
- 5. youtube.com [youtube.com]
- 6. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous monitoring of extracellular lactate concentration by microdialysis lactography for the study of rat muscle metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Targeting Lactate Metabolism by Inhibiting MCT1 or MCT4 Impairs Leukemic Cell Proliferation, Induces Two Different Related Death-Pathways and Increases Chemotherapeutic Sensitivity of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Validation of VB124 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VB124 is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key player in cellular metabolism, particularly in cancer cells. MCT4 is responsible for the efflux of lactate, a byproduct of glycolysis. In many cancer types that exhibit the "Warburg effect"—a reliance on aerobic glycolysis even in the presence of oxygen—MCT4 plays a crucial role in maintaining intracellular pH and sustaining high glycolytic rates. Inhibition of MCT4 by this compound leads to intracellular lactate accumulation, a drop in intracellular pH, and subsequent disruption of cancer cell metabolism and proliferation. This guide provides a comparative analysis of this compound's effects across various cell lines, its performance against other MCT inhibitors, and detailed experimental protocols.
Comparative Efficacy of this compound and Other MCT Inhibitors
The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its selective inhibitory action on MCT4. For a comprehensive comparison, this section includes data on other well-known MCT inhibitors: AZD3965 (a potent MCT1 inhibitor with some activity against MCT2) and AR-C155858 (a dual MCT1/MCT2 inhibitor). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (Lactate Efflux/Import) | IC50 (Cell Growth) | Reference |
| This compound | MCT4 | MDA-MB-231 | Breast Cancer | 19 nM (export) / 8.6 nM (import)[1] | - | [1] |
| BT-20 | Breast Cancer | 24 µM (very low activity)[1] | - | [1] | ||
| AZD3965 | MCT1 (>MCT2) | Raji | Burkitt's Lymphoma | 5.12 nM[2] | 12 nM[3][4] | [2][3][4] |
| 4T1 | Breast Cancer | 17.0 ± 3.6 nM[5] | 22.2 ± 4.6 nM[5] | [5] | ||
| AR-C155858 | MCT1 & MCT2 | - | - | Ki of 2.3 nM (MCT1) and <10 nM (MCT2)[1][6] | - | [1][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (and other inhibitors for comparison)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Intracellular Lactate Measurement Assay
This protocol outlines a method to quantify the intracellular accumulation of lactate following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Cold PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
L-Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 4, 8, or 24 hours).
-
Cell Harvesting: After treatment, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cold cell lysis buffer to each well and incubate on ice for 10-15 minutes with occasional swirling. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Deproteinization (Optional but Recommended): To remove proteins that may interfere with the assay, use a deproteinization kit (e.g., spin filters with a 10 kDa cutoff).
-
Lactate Quantification: Use a commercial L-Lactate Assay Kit to measure the lactate concentration in the supernatant. Follow the manufacturer's instructions. This typically involves adding a reaction mixture to the samples and standards and incubating for a specific time.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.
-
Data Analysis: Determine the lactate concentration in each sample by comparing its reading to a standard curve generated with known lactate concentrations. Normalize the lactate concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
Signaling Pathways and Mechanisms of Action
The inhibition of MCT4 by this compound triggers a cascade of intracellular events. The primary mechanism is the blockage of lactate efflux, leading to intracellular acidification. This altered metabolic state can influence several signaling pathways that are critical for cancer cell survival and proliferation.
Caption: this compound inhibits MCT4, blocking lactate efflux and causing intracellular acidification.
Recent studies suggest that MCT4 expression and its downstream effects can be regulated by transcription factors such as NF-κB and c-Myc[7]. Inhibition of MCT4 can, in turn, modulate the activity of these pathways, creating a feedback loop that impacts cell proliferation and survival. For instance, in some contexts, MCT4 has been shown to promote cell proliferation and glycolysis through the activation of the NF-κB and c-Myc pathways[7]. Therefore, inhibiting MCT4 with this compound may not only directly induce metabolic stress but also interfere with these pro-survival signaling cascades.
Caption: A typical workflow for evaluating the effects of this compound in different cell lines.
Conclusion
This compound is a highly selective and potent inhibitor of MCT4 that shows promise as a therapeutic agent, particularly in cancers that rely on high rates of glycolysis. Its ability to induce intracellular acidification and metabolic stress provides a clear mechanism of action. When compared to other MCT inhibitors like AZD3965 and AR-C155858, this compound's specificity for MCT4 offers a targeted approach for cancers where MCT4 is the predominant lactate transporter. Further cross-validation studies in a broader range of cell lines, directly comparing these inhibitors, will be crucial for defining the precise therapeutic window and identifying patient populations most likely to benefit from this compound treatment. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the potential of MCT4 inhibition in cancer therapy.
References
- 1. Monocarboxylate transporter (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
Assessing the Impact of VB124 on Mitochondrial Respiration vs. Glycolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, dissecting the distinct roles of mitochondrial respiration and glycolysis is paramount for understanding disease pathogenesis and developing targeted therapeutics. This guide provides a comparative analysis of VB124, a selective inhibitor of the monocarboxylate transporter 4 (MCT4), against established inhibitors of mitochondrial respiration (rotenone/antimycin A) and glycolysis (2-deoxy-D-glucose). By presenting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to effectively utilize these tools in their metabolic studies.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated quantitative effects of this compound and other metabolic inhibitors on key parameters of cellular metabolism: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. These values are synthesized from typical results observed in the literature and are intended to provide a comparative baseline. Actual results may vary depending on the specific cell type, experimental conditions, and drug concentrations used.
| Compound | Target | Primary Metabolic Pathway Affected | Expected Change in OCR | Expected Change in ECAR |
| This compound | MCT4 | Glycolysis (Lactate Efflux) | ↑ (Increase) | ↓ (Decrease) |
| Rotenone/Antimycin A | Mitochondrial Complex I/III | Mitochondrial Respiration | ↓↓ (Significant Decrease) | ↑ (Compensatory Increase) |
| 2-Deoxy-D-Glucose (2-DG) | Hexokinase 2 | Glycolysis | ↔ (No direct immediate effect) | ↓↓ (Significant Decrease) |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring OCR in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).
Procedure:
-
Cell Seeding: Plate cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.
-
Inhibitor Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Seahorse XF Glycolytic Rate Assay
This assay measures the ECAR to determine the rate of glycolysis.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium (glucose-free) supplemented with glutamine.
-
Reagents: Glucose, Oligomycin, 2-Deoxy-D-Glucose (2-DG).
Procedure:
-
Cell Seeding and Cartridge Hydration: Follow steps 1 and 2 from the Mito Stress Test protocol.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed glucose-free assay medium and incubate in a non-CO2 37°C incubator for 1 hour.
-
Reagent Loading: Load the injection ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-DG.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Glycolytic Rate Assay protocol. The instrument will measure the basal ECAR, the glycolytic rate after glucose injection, the maximal glycolytic capacity after oligomycin injection, and the non-glycolytic acidification after 2-DG injection.
Mandatory Visualizations
Experimental Workflow for Seahorse XF Assays.
Metabolic Pathways and Inhibitor Targets.
Revolutionizing Cancer Immunotherapy: A Comparative Analysis of VB124 in Enhancing T Cell Infiltration
For Immediate Release
A groundbreaking approach to cancer immunotherapy is emerging with the development of VB124, a potent and specific inhibitor of the Monocarboxylate Transporter 4 (MCT4). Preclinical studies have demonstrated this compound's ability to significantly enhance the infiltration of cytotoxic T cells into the tumor microenvironment (TME), a critical step in orchestrating an effective anti-tumor immune response. This guide provides a comprehensive comparison of this compound with other therapeutic strategies aimed at increasing T cell infiltration, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Challenge of the Tumor Microenvironment
The TME often presents a formidable barrier to effective cancer treatment. One of its key defense mechanisms is the creation of an acidic and immunosuppressive landscape, largely due to the high metabolic rate of cancer cells. This environment hinders the function and infiltration of immune cells, particularly CD8+ T cells, which are essential for killing cancer cells.
This compound: A Novel Mechanism of Action
This compound targets MCT4, a protein highly expressed on the surface of many cancer cells and responsible for exporting lactic acid, a major contributor to the acidic TME. By inhibiting MCT4, this compound orchestrates a two-pronged attack on the tumor's defenses:
-
Alleviation of TME Acidity: By blocking lactic acid export, this compound helps to neutralize the acidic TME, creating a more favorable environment for immune cell function.
-
Enhanced Chemokine Secretion: Inhibition of MCT4 has been shown to increase the secretion of the chemokines CXCL9 and CXCL10.[1][2] These "homing signals" are crucial for recruiting CD8+ T cells to the tumor site. This process is mediated through the ROS/NF-κB signaling pathway.[1][2]
Preclinical studies in immunocompetent mouse models of hepatocellular carcinoma (HCC) have shown that pharmacological inhibition of MCT4 with this compound suppresses tumor growth by enhancing CD8+ T cell infiltration and cytotoxicity.[1][2] Furthermore, combining this compound with anti-PD-1 immunotherapy has demonstrated a synergistic effect, leading to improved therapeutic outcomes.[1][2]
Comparative Analysis of T Cell Infiltration Strategies
This compound represents a novel metabolic approach to enhancing T cell infiltration. Below is a comparison with other established and emerging strategies that target different aspects of the TME to achieve a similar goal.
| Therapeutic Strategy | Target | Mechanism of Action | Reported Effect on CD8+ T Cell Infiltration |
| This compound | MCT4 | Reduces TME acidity and increases CXCL9/CXCL10 chemokine secretion. | Enhanced CD8+ T cell infiltration and cytotoxicity in preclinical HCC models.[1][2] |
| VEGF Inhibitors | VEGF/VEGFR | Normalizes tumor vasculature and upregulates adhesion molecules on endothelial cells. Can also increase CXCL10 and CXCL11. | Sunitinib monotherapy led to a 38% CD8+ T cell infiltrate in a renal cell carcinoma mouse model.[3] Bevacizumab increased CD4+ and CD8+ T cell density in triple-negative breast cancer patients and increased absolute numbers of CD8+ T cells after 3 cycles of therapy in metastatic colorectal cancer patients.[3][4] |
| TGF-β Inhibitors | TGF-β/TGF-βR | Blocks the immunosuppressive effects of TGF-β, which include inhibiting T cell proliferation, activation, and effector functions, and preventing T cell entry into the tumor. | Galunisertib treatment was associated with a modest increase in CD8+ T cells in the 4T1-LP tumor model.[5] |
| CXCR2 Antagonists | CXCR2 | Primarily blocks the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), which can indirectly improve T cell function and infiltration. | A CXCR2 antagonist (SX-682) led to an increase in activated CD8+ T cells in the tumor.[2] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism and the methods used to validate its effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for analyzing T cell infiltration.
Experimental Protocols
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration in Mouse Tumors
-
Tissue Preparation:
-
Harvest tumors and fix in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate tissues through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., goat serum) for 30-60 minutes.
-
Incubate with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8 monoclonal antibody) overnight at 4°C.
-
Wash with a buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the number of CD8+ cells per unit area in the tumor.
-
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation:
-
Mince the harvested tumor tissue into small pieces.
-
Digest the tissue in a solution containing collagenase (e.g., Collagenase IV) and DNase I at 37°C for 30-60 minutes with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers, including CD45 (pan-leukocyte marker), CD3 (T cell marker), and CD8 (cytotoxic T cell marker).
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells, then on CD45+ leukocytes.
-
From the CD45+ population, gate on CD3+ T cells.
-
Finally, determine the percentage of CD8+ cells within the CD3+ T cell population.
-
Conclusion
This compound presents a promising and novel strategy to enhance anti-tumor immunity by targeting the metabolic landscape of the tumor microenvironment. Its ability to increase T cell infiltration, both as a monotherapy and in combination with checkpoint inhibitors, warrants further investigation and positions it as a significant potential addition to the arsenal of cancer immunotherapies. This guide provides a framework for comparing this compound with other modalities and offers detailed protocols to aid researchers in validating and exploring the full therapeutic potential of this innovative approach.
References
- 1. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Confirming MCT4 Knockdown for the VB124 Study: A Comparative Guide to Validation Protocols
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to validating Monocarboxylate Transporter 4 (MCT4) knockdown in the context of studies involving the MCT4 inhibitor, VB124. This document provides a detailed comparison of experimental protocols and supporting data to ensure robust and reliable results.
This guide outlines a detailed Western blot protocol for confirming the successful knockdown of Monocarboxylate Transporter 4 (MCT4), a key player in cancer cell metabolism. The validation of MCT4 knockdown is a critical step in studies investigating the efficacy of targeted inhibitors like this compound, a potent and selective MCT4 inhibitor.[1] Furthermore, this guide provides a comparative analysis of alternative methods for knockdown validation, including quantitative real-time PCR (qRT-PCR) and immunofluorescence, offering researchers a comprehensive toolkit for their experimental design.
Understanding the MCT4-VB124 Axis in Cancer Metabolism
MCT4 is a transmembrane protein responsible for the efflux of lactate, a byproduct of glycolysis, from cancer cells. This process is crucial for maintaining intracellular pH and sustaining high rates of glycolysis, a metabolic hallmark of many cancers known as the Warburg effect. By exporting lactate, MCT4 contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and immune evasion.
This compound is a highly selective and potent inhibitor of MCT4.[1] By blocking MCT4-mediated lactate transport, this compound disrupts the metabolic equilibrium of cancer cells, leading to intracellular lactate accumulation and a subsequent decrease in cell proliferation.[1] Therefore, confirming the specific knockdown of MCT4 is paramount to attributing the observed cellular effects to the intended target in studies evaluating this compound.
Western Blot Protocol for MCT4 Knockdown Confirmation
Western blotting is a widely used and reliable technique for quantifying the protein levels of a specific target. This protocol provides a step-by-step guide for validating MCT4 knockdown in cell lysates.
Experimental Workflow
References
Safety Operating Guide
Proper Disposal Procedures for VB124
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Chemical and Physical Properties
This compound is an orally active, potent, and selective MCT4 inhibitor.[1][2][3][4] It is used in research related to cardiac hypertrophy, heart failure, and metabolism.[1][2][4] While extensive toxicity data is not publicly available, one study noted that daily administration of this compound for 180 days showed no overt toxicities in mice.[1][2] However, as with any research chemical, it should be handled as a potentially hazardous substance.
| Property | Value |
| CAS Number | 2230186-18-0[1][2] |
| Molecular Formula | C23H23ClN2O4[2] |
| Molecular Weight | 426.89 g/mol [2][4] |
| Solubility | Soluble in DMSO (85 mg/mL)[4] |
| Appearance | Solid[1] |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the following standard laboratory PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe disposal. Follow these guidelines to prevent accidental chemical reactions and to comply with waste management regulations.
-
Solid Waste:
-
Contaminated Materials: Gloves, absorbent paper, and other lab supplies contaminated with this compound should be double-bagged in clear plastic bags.[5]
-
Unused or Expired this compound: Dispose of solid this compound in its original container whenever possible.[6][7] The container must be clearly labeled as hazardous waste.
-
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, leak-proof container with a screw-on cap.[5][6] The container must be compatible with the chemical.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected separately from aqueous waste.[7]
-
-
Sharps:
All waste containers must be kept closed except when adding waste and should be stored in a designated satellite accumulation area.[5][6]
Disposal Workflow
The following diagram outlines the step-by-step procedure for the disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. This compound|CAS 2230186-18-0|DC Chemicals [dcchemicals.com]
- 4. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
Safeguarding Your Research: A Guide to Handling VB124
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with VB124, a potent and selective MCT4 inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
As your trusted partner in research, we are committed to providing value beyond the product itself. This guide offers procedural, step-by-step instructions to directly address your operational questions regarding the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) at a Glance
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer layer immediately upon suspected contamination. Regularly inspect gloves for tears or punctures. |
| Body | Disposable Gown | A disposable, fluid-resistant gown is required to prevent skin contact. Ensure the gown is fully fastened. |
| Eyes | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with appropriate cartridges is required. |
Operational Plan: Safe Handling from Receipt to Use
The potent nature of this compound necessitates meticulous handling at every stage. The following workflow outlines the critical steps to minimize exposure risk.
Experimental Protocols: Solution Preparation
Stock Solution (10 mM in DMSO):
-
Ensure all work is performed in a certified chemical fume hood.
-
Wear appropriate PPE as detailed in the table above.
-
Carefully weigh the required amount of solid this compound.
-
Slowly add the appropriate volume of dimethyl sulfoxide (DMSO) to the solid.
-
Mix gently until the solid is completely dissolved.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable equipment should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
Note: Always consult and adhere to your institution's specific guidelines for hazardous waste disposal. The information provided here is a general guide and may need to be adapted to local regulations.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Disclaimer: This guide is intended to provide essential safety information. Researchers are strongly encouraged to consult the official Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information. Your institution's Environmental Health and Safety (EHS) department should also be consulted for specific guidance and requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
